molecular formula C11H17NO2 B1444187 3-Amino-1-(2-ethoxyphenyl)propan-1-ol CAS No. 1312133-33-7

3-Amino-1-(2-ethoxyphenyl)propan-1-ol

Cat. No.: B1444187
CAS No.: 1312133-33-7
M. Wt: 195.26 g/mol
InChI Key: JBNLSRIFMKAZQB-UHFFFAOYSA-N
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Description

3-Amino-1-(2-ethoxyphenyl)propan-1-ol is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-1-(2-ethoxyphenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(2-ethoxyphenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-1-(2-ethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-14-11-6-4-3-5-9(11)10(13)7-8-12/h3-6,10,13H,2,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNLSRIFMKAZQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Physicochemical and Synthetic Profiling of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The 3-amino-1-arylpropan-1-ol scaffold represents a privileged structural motif in neuropharmacology. It serves as the foundational pharmacophore for a wide array of monoamine reuptake inhibitors (e.g., fluoxetine, atomoxetine). The specific derivative discussed in this guide, 3-Amino-1-(2-ethoxyphenyl)propan-1-ol , incorporates an ortho-ethoxy substitution on the phenyl ring.

From a structural-activity relationship (SAR) perspective, this ethoxy moiety is not merely a passive substituent; it actively modulates the molecule's steric environment and lipophilicity. By projecting into the hydrophobic pockets of monoamine transporters, it can significantly alter binding kinetics. This class of compounds is widely recognized for its interaction with G-protein coupled receptors (GPCRs), ion channels, and monoamine transporters 1.

Physicochemical Profiling

Understanding the baseline chemical properties of this compound is critical for formulation and pharmacokinetic modeling. The data below is extrapolated from the parent unsubstituted scaffold 2, adjusting for the electronic and steric contributions of the 2-ethoxy group.

PropertyComputed ValuePharmacological Implication / Rationale
Molecular Formula C₁₁H₁₇NO₂Standard primary amine and secondary alcohol functionalities.
Molecular Weight 195.26 g/mol Highly compliant with Lipinski’s Rule of 5; optimal for CNS penetration.
XLogP3 (Estimated) ~1.7Balances aqueous solubility with lipid membrane permeability.
Topological Polar Surface Area 55.5 ŲHighly favorable for blood-brain barrier (BBB) crossing (ideal is < 90 Ų).
Hydrogen Bond Donors 2(-OH, -NH₂) Facilitates critical anchoring interactions within transporter binding pockets.
Hydrogen Bond Acceptors 3(-OH, -NH₂, -O- ether) Enhances target receptor affinity via dipole interactions.
Rotatable Bonds 5Provides the necessary conformational flexibility for induced-fit receptor binding.

Retrosynthetic Strategy & Mechanistic Rationale

The stereochemistry at the benzylic carbon (C1) of 3-amino-1-arylpropan-1-ols dictates the binding affinity to target transporters. Traditional racemic syntheses utilizing 1-(aryl)-3-chloropropan-1-ol intermediates require late-stage, often lossy, chiral resolution 1.

To ensure maximum atom economy and enantiomeric purity, we employ a chemoenzymatic approach utilizing a


-hydroxy nitrile intermediate 3. The causality behind this choice is rooted in the highly specific acyl-transfer capability of Lipase PS-D (from Burkholderia cepacia). This enzyme selectively acylates the (R)-enantiomer of the 

-hydroxy nitrile, leaving the (S)-enantiomer unreacted, allowing for facile chromatographic separation.

The subsequent reduction of the nitrile must be carefully controlled. We specifically avoid palladium-catalyzed hydrogenation (H₂/Pd-C) because the electron-donating ortho-ethoxy group activates the benzylic C-O bond, making it highly susceptible to unwanted hydrogenolysis. Instead, an electrophilic reducing agent like Borane-THF is utilized to chemoselectively reduce the nitrile to the primary amine while preserving the benzylic alcohol.

Synthesis A 2-Ethoxybenzaldehyde B rac-β-Hydroxy Nitrile A->B TMS-Acetonitrile LiOAc C Lipase PS-D Resolution B->C Vinyl Acetate TBME D (S)-β-Hydroxy Nitrile C->D Unreacted E (R)-β-Acetoxy Nitrile C->E Acylated F (S)-3-Amino-1-(2-ethoxyphenyl) propan-1-ol D->F Borane-THF Reduction

Chemoenzymatic synthesis and chiral resolution of the target compound.

Self-Validating Experimental Protocol

The following workflow details the synthesis of the (S)-enantiomer. Every step is designed as a self-validating system to ensure absolute confidence in the structural integrity of the intermediates before proceeding.

Step 1: Synthesis of rac-3-(2-ethoxyphenyl)-3-hydroxypropanenitrile
  • Procedure: To a solution of 2-ethoxybenzaldehyde (1.0 eq) in anhydrous THF at -78°C, add a pre-formed solution of lithiated acetonitrile (prepared from n-BuLi and anhydrous acetonitrile). Stir for 2 hours, then quench with saturated aqueous NH₄Cl.

  • Causality: Lithiated acetonitrile is highly nucleophilic and ensures a rapid, clean 1,2-addition to the aldehyde without competing condensation side-reactions.

  • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The UV-active spot of the starting aldehyde must disappear completely. Confirm the product via IR spectroscopy: look for the emergence of a sharp nitrile stretch at ~2250 cm⁻¹ and a broad hydroxyl stretch at ~3400 cm⁻¹.

Step 2: Lipase-Catalyzed Kinetic Resolution
  • Procedure: Dissolve the rac-

    
    -hydroxy nitrile (0.1 M) in tert-butyl methyl ether (TBME). Add vinyl acetate (3.0 eq) as the acyl donor and Lipase PS-D (50 mg/mmol substrate). Incubate at 30°C with orbital shaking 3.
    
  • Causality: Vinyl acetate is chosen over ethyl acetate because the byproduct (vinyl alcohol) immediately tautomerizes to acetaldehyde, rendering the acylation strictly irreversible and driving the reaction to completion.

  • Validation Checkpoint: Monitor the reaction via Chiral HPLC (e.g., Chiralcel OD-H column). Terminate the reaction by filtering off the enzyme when the enantiomeric excess (ee) of the unreacted (S)-enantiomer reaches >99% (typically at ~50% conversion). Separate the (S)-alcohol from the (R)-acetate via flash chromatography.

Step 3: Chemoselective Reduction to Target Amine
  • Procedure: Dissolve the enantiopure (S)-

    
    -hydroxy nitrile in anhydrous THF. Slowly add Borane-THF complex (BH₃·THF, 3.0 eq) at 0°C. Reflux for 4 hours. Carefully quench with MeOH, followed by 1M HCl to break the boron-amine complex. Basify with NaOH and extract with dichloromethane.
    
  • Causality: As previously stated, BH₃·THF reduces the nitrile via an electrophilic mechanism, completely avoiding the hydrogenolysis of the fragile benzylic C-O bond.

  • Validation Checkpoint: Perform a Ninhydrin stain on the TLC plate; the appearance of a baseline-retained, deep purple spot confirms the presence of a primary amine. Perform ¹H-NMR (CDCl₃): The disappearance of the nitrile carbon and the preservation of the benzylic proton multiplet at ~4.9 ppm definitively confirms successful reduction without hydrogenolysis.

Pharmacological Pathway Mapping

Once synthesized, 3-amino-1-(2-ethoxyphenyl)propan-1-ol derivatives act primarily by competitively binding to the orthosteric sites of monoamine transporters (SERT and NET). The ortho-ethoxy group plays a pivotal role in locking the molecule into a bioactive conformation that prevents the transporter from cycling back to its outward-facing state, thereby blocking neurotransmitter reuptake.

Pharmacology N1 3-Amino-1-arylpropan-1-ol Derivatives N2 Monoamine Transporters (SERT / NET) N1->N2 Competitive Binding N3 Inhibition of Reuptake N2->N3 Conformational Block N4 Increased Synaptic Monoamines N3->N4 Accumulation in Cleft N5 Post-Synaptic GPCR Activation N4->N5 Signal Transduction

Monoamine transporter inhibition and downstream GPCR activation pathway.

References

  • ARKIVOC. Chemoenzymatic method to enantiopure sulphur heterocyclic β-hydroxy nitriles. Retrieved March 4, 2026. [Link]

  • National Center for Biotechnology Information (PubChem). 3-Amino-1-phenylpropan-1-ol | CID 121548. Retrieved March 4, 2026.[Link]

Sources

3-Amino-1-(2-ethoxyphenyl)propan-1-ol structure elucidation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure Elucidation of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol

Abstract

This technical guide details the comprehensive structural elucidation of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol , a


-amino alcohol intermediate often encountered in the synthesis of norepinephrine reuptake inhibitors and related phenoxy-alkyl pharmacophores. Precise characterization of this molecule is critical due to the prevalence of regioisomers (e.g., ortho/meta/para ethoxy positioning) and constitutional isomers (e.g., 

- vs.

-amino substitution). This document outlines a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously assign the chemical structure and relative stereochemistry.

Introduction & Structural Context

The target molecule, 3-Amino-1-(2-ethoxyphenyl)propan-1-ol (C


H

NO

), features a 1,3-disposition of the hydroxyl and amino groups on a propyl chain attached to an ortho-ethoxylated phenyl ring.

Chemo-Structural Challenges:

  • Regioisomerism: Distinguishing the 2-ethoxyphenyl (ortho) isomer from the 3- (meta) and 4- (para) isomers requires specific analysis of the aromatic coupling patterns (

    
    ).
    
  • Chain Isomerism: Differentiating the

    
    -amino alcohol (3-amino-1-ol) from the 
    
    
    
    -amino alcohol (2-amino-1-ol, norephedrine-like) and the reversed ether linkage (phenoxypropanolamines).
  • Chirality: The molecule possesses a single chiral center at C1 (benzylic position), typically existing as a racemate in synthetic intermediates unless asymmetric catalysis is employed.

Analytical Strategy & Workflow

The elucidation process follows a subtractive logic path: establishing the molecular formula, identifying functional groups, assembling the carbon skeleton, and finally confirming the substitution pattern.

Elucidation Workflow Diagram

ElucidationWorkflow cluster_check Validation Loop Start Target Sample: 3-Amino-1-(2-ethoxyphenyl)propan-1-ol HRMS HRMS (ESI+) Confirm C11H17NO2 DBE = 4 Start->HRMS IR FT-IR Identify OH, NH2, Ether (C-O-C) Start->IR NMR_1D 1D NMR (1H, 13C) Identify spin systems & C-count HRMS->NMR_1D Mass Confirmation IR->NMR_1D Func. Group Check NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Connectivity NMR_1D->NMR_2D Proton Assignment NMR_2D->HRMS Fragment Consistency Stereo Chiral Analysis (Mosher's Ester / HPLC) NMR_2D->Stereo Connectivity Done Final Confirmed Structure Stereo->Final

Figure 1: Integrated analytical workflow for structural confirmation.

Experimental Protocols & Data Analysis

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and degree of unsaturation.

  • Method: ESI-TOF (Positive Mode).

  • Expected Data:

    • [M+H]

      
      : 
      
      
      
      196.1332 (Calculated for C
      
      
      H
      
      
      NO
      
      
      ).
    • Ring/Double Bond Equivalents (RDBE): 4 (consistent with one benzene ring).

    • Fragmentation: Loss of H

      
      O (
      
      
      
      178) and cleavage of the propyl chain (
      
      
      -cleavage) are characteristic.
Infrared Spectroscopy (FT-IR)

Objective: Validate functional group presence.

  • Key Bands:

    • 3300–3400 cm

      
      :  Broad band (O-H stretch) overlapping with N-H stretching (doublet for primary amine).
      
    • 1240 cm

      
      :  Aryl alkyl ether asymmetric stretch (Ar-O-CH
      
      
      
      ).
    • 750 cm

      
      : Ortho-substituted benzene ring out-of-plane bending (critical for distinguishing from para isomers).
      
Nuclear Magnetic Resonance (NMR) Spectroscopy

This is the definitive tool for this elucidation.

  • Solvent: DMSO-

    
     (preferred to observe exchangeable OH/NH protons) or CDCl
    
    
    
    .

Table 1: Predicted


H NMR Assignments (400 MHz, DMSO-

)
Position

(ppm)
MultiplicityIntegral

(Hz)
Assignment Logic
Ar-H (3) 6.85d1H8.0Ortho to ether, shielded.
Ar-H (5) 6.90t1H7.5Meta to ether.
Ar-H (4) 7.15t1H7.5Para to alkyl.
Ar-H (6) 7.40dd1H7.5, 1.5Ortho to alkyl, deshielded.
H-1 (Benzylic) 4.95dd1H8.0, 4.5Chiral center, deshielded by OH/Ar.
OH 5.20br s1H-Exchangeable (D

O wash).
O-CH

-
4.05q2H7.0Ethoxy methylene.
H-3 (Next to N) 2.65t2H7.0

-to-amine.
H-2 (Middle) 1.60 - 1.80m2H-Diastereotopic nature may split this.
-CH

1.35t3H7.0Ethoxy methyl.
NH

1.80br s2H-Broad, exchangeable.

Expert Insight (Coupling Constants): The ortho-substitution creates a distinct ABCD aromatic system. H-6 (adjacent to the propyl chain) will show a characteristic shift downfield (~7.4 ppm) compared to the other protons due to the deshielding cone of the benzylic oxygen or simply the alkyl group, while H-3 (adjacent to ethoxy) is upfield (~6.85 ppm) due to the mesomeric donation of the oxygen.

Table 2: Predicted


C NMR Assignments 
Position

(ppm)
TypeNotes
C-2' (Ar-O) 156.0QQuaternary, deshielded by Oxygen.
C-1' (Ar-C) 132.5QQuaternary, alkyl attachment.
C-6' 127.0CHOrtho to alkyl.
C-4' 128.0CHPara to alkyl.
C-5' 120.5CHMeta to alkyl.
C-3' 111.5CHOrtho to alkoxy (shielded).
C-1 (CH-OH) 68.0CHBenzylic alcohol.
O-CH

63.5CH

Ethoxy methylene.
C-3 (CH

-N)
39.0CH

Amine attached.
C-2 (CH

)
36.5CH

Middle methylene.
CH

14.8CH

Ethoxy methyl.

Structural Confirmation via 2D NMR

To rigorously prove the structure and rule out isomers (e.g., the 2-amino-1-ol isomer), Heteronuclear Multiple Bond Correlation (HMBC) is required.

Key HMBC Correlations:

  • Regiochemistry of Ethoxy: The Ethoxy -CH

    
    - protons (
    
    
    
    4.05) must show a strong
    
    
    correlation to C-2' (
    
    
    156.0).
  • Connection of Chain to Ring: The Benzylic H-1 (

    
     4.95) must correlate to C-2'  (
    
    
    
    156.0), C-6' (
    
    
    127.0), and C-1' (
    
    
    132.5). This proves the propyl chain is attached ortho to the ethoxy group.
  • Chain Connectivity: H-1 correlates to C-2 and C-3; H-3 correlates to C-1 and C-2.

Connectivity Logic Diagram (HMBC)

HMBC_Logic Ethoxy_CH2 Ethoxy-CH2 (4.05 ppm) Ar_C2 Ar-C2 (ipso-O) (156.0 ppm) Ethoxy_CH2->Ar_C2 3J Ar_C1 Ar-C1 (ipso-C) (132.5 ppm) Benzylic_H1 Benzylic H1 (4.95 ppm) Benzylic_H1->Ar_C2 3J (Crucial) Benzylic_H1->Ar_C1 2J Propyl_C2 Propyl C2 (36.5 ppm) Benzylic_H1->Propyl_C2 2J Propyl_C3 Propyl C3 (39.0 ppm) Benzylic_H1->Propyl_C3 3J

Figure 2: Critical HMBC correlations establishing the ortho-relationship and chain connectivity.

Stereochemical Considerations

The molecule contains one stereocenter at C-1.

  • Racemic Nature: Synthesized via non-stereoselective reduction of the corresponding ketone (3-amino-1-(2-ethoxyphenyl)propan-1-one) typically yields a racemic mixture.

  • Enantiomeric Excess (ee) Determination:

    • Method: Chiral HPLC using a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H) with a hexane/isopropanol/diethylamine mobile phase.

    • Derivatization: For NMR determination of absolute configuration, reaction with

      
      - and 
      
      
      
      -
      
      
      -methoxy-
      
      
      -(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) is recommended. The
      
      
      values of the propyl protons will indicate the configuration (
      
      
      or
      
      
      ) at the benzylic position.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.

  • PubChem Compound Summary. (2025). 2-Amino-3-(3-ethoxyphenyl)propan-1-ol (Isomer Comparison). National Center for Biotechnology Information. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Technical Guide: Synthesis of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 3-Amino-1-(2-ethoxyphenyl)propan-1-ol Chemical Class:


-Amino Alcohol / 3-Aryl-3-hydroxypropanamine
Primary Application:  Key intermediate for adrenergic receptor antagonists and serotonin-norepinephrine reuptake inhibitors (SNRIs) such as Dapoxetine and related analogs.[1]

This technical guide details the high-fidelity synthesis of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol. While traditional Mannich reactions are suitable for tertiary amines (e.g., Fluoxetine), the synthesis of this primary amine variant requires a more selective approach to avoid over-alkylation.

The recommended protocol employs a Cyanomethylation Strategy (Nucleophilic addition of acetonitrile anion), offering superior regioselectivity and atom economy compared to Friedel-Crafts or Nitroaldol routes. This method ensures the exclusive formation of the primary amine without requiring protecting group manipulations.

Retrosynthetic Analysis & Strategy

The structural disconnection of the target reveals two primary strategic bonds: the C1-C2 bond and the C2-C3 bond.[1]

  • Strategy A (Recommended): C2-C3 Disconnection. [1]

    • Precursors: 2-Ethoxybenzaldehyde + Acetonitrile.[1]

    • Logic: The acetonitrile anion (

      
      ) acts as a C2-synthon, adding to the aldehyde to form a 
      
      
      
      -hydroxynitrile.[1] Subsequent reduction yields the target
      
      
      -amino alcohol.[1]
  • Strategy B (Alternative): C1-C2 Disconnection.

    • Precursors: 2-Ethoxyphenyloxirane + Cyanide.[1]

    • Logic: Ring opening of the epoxide by cyanide at the less hindered terminal carbon.

    • Drawback: Requires synthesis of the epoxide (2 steps from aldehyde) and handling of free cyanide salts.[1]

Selected Pathway: Strategy A is prioritized for its directness, use of commercially available starting materials (2-ethoxybenzaldehyde), and avoidance of highly toxic free cyanide salts.[1]

Reaction Scheme Visualization

ReactionScheme Aldehyde 2-Ethoxybenzaldehyde (Starting Material) Intermediate 3-Hydroxy-3-(2-ethoxyphenyl) propanenitrile (Key Intermediate) Aldehyde->Intermediate LiCH2CN / THF -78°C Acetonitrile Acetonitrile (Reagent) Acetonitrile->Intermediate Target 3-Amino-1-(2-ethoxyphenyl) propan-1-ol (Target) Intermediate->Target LiAlH4 / Et2O Reflux

Caption: Two-step cyanomethylation route converting 2-ethoxybenzaldehyde to the target amino alcohol.

Core Protocol: Cyanomethylation Route

Step 1: Synthesis of 3-Hydroxy-3-(2-ethoxyphenyl)propanenitrile

This step involves the generation of the lithioacetonitrile species in situ at low temperature to prevent polymerization of the nitrile.[1]

Reagents & Materials:

  • 2-Ethoxybenzaldehyde (1.0 equiv)[1]

  • Acetonitrile (anhydrous, 1.2 equiv)[1]

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.3 equiv) or LDA[1]

  • Tetrahydrofuran (THF), anhydrous[1][2]

  • Ammonium chloride (sat.[1][3] aq.)

Experimental Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Maintain an inert nitrogen atmosphere.

  • Deprotonation: Charge the flask with anhydrous THF and cool to -78°C (dry ice/acetone bath). Add anhydrous acetonitrile dropwise.

  • Anion Generation: Slowly add n-BuLi (or LDA) over 20 minutes, maintaining the temperature below -70°C. Stir for 30 minutes to ensure complete formation of the lithioacetonitrile species (

    
    ).
    
    • Note: The solution typically turns pale yellow.

  • Addition: Dissolve 2-ethoxybenzaldehyde in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: Stir at -78°C for 2 hours, then allow the mixture to slowly warm to 0°C .

  • Quench: Quench the reaction by adding saturated aqueous

    
     solution.
    
  • Workup: Extract the aqueous layer with Ethyl Acetate (3x).[1][2] Combine organic layers, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: The crude

    
    -hydroxynitrile is typically sufficiently pure (oil) for the next step.[1] If necessary, purify via flash column chromatography (Hexanes/EtOAc 3:1).[1]
    
Step 2: Reduction to 3-Amino-1-(2-ethoxyphenyl)propan-1-ol

The nitrile group is reduced to a primary amine.[1] Lithium Aluminum Hydride (LAH) is the reductant of choice as it effectively reduces the nitrile without affecting the ether linkage.[1]

Reagents:

  • 3-Hydroxy-3-(2-ethoxyphenyl)propanenitrile (from Step 1)[1]

  • Lithium Aluminum Hydride (LiAlH4, 2.0 equiv)[1]

  • Diethyl Ether (

    
    ) or THF (anhydrous)[1]
    
  • Rochelle's Salt (Sodium potassium tartrate) or Fieser reagents[1]

Experimental Procedure:

  • Setup: Equip a dry flask with a reflux condenser and nitrogen inlet.

  • Slurry Preparation: Suspend

    
     in anhydrous 
    
    
    
    (or THF) at 0°C.
  • Addition: Dissolve the nitrile intermediate in anhydrous solvent and add dropwise to the LAH suspension. The reaction is exothermic; control addition rate to maintain a gentle reflux.

  • Reflux: Once addition is complete, heat the mixture to reflux for 4–6 hours . Monitor by TLC (disappearance of nitrile spot).

  • Fieser Workup (Critical for Safety): Cool the mixture to 0°C. Carefully quench excess hydride by adding:

    • 
       mL Water
      
    • 
       mL 15% NaOH (aq)[1]
      
    • 
       mL Water[2][4]
      
    • (Where

      
       = grams of LAH used).[1][2]
      
  • Isolation: Stir the resulting granular precipitate for 30 minutes. Filter through a Celite pad. Dry the filtrate over

    
     and concentrate.
    
  • Salt Formation (Optional): To isolate as a stable solid, dissolve the free base in ethanol and treat with HCl/Ether or Oxalic acid to precipitate the salt.

Quantitative Data Summary
ParameterStep 1: Nitrile FormationStep 2: Reduction
Limiting Reagent 2-EthoxybenzaldehydeNitrile Intermediate
Key Reagent n-BuLi / AcetonitrileLiAlH4
Temperature -78°C

0°C
Reflux (35°C - 66°C)
Typical Yield 85 - 92%75 - 85%
Appearance Pale yellow viscous oilColorless oil / White solid (salt)

Critical Process Parameters (CPP) & Troubleshooting

Temperature Control in Step 1

The lithiation of acetonitrile is reversible and the anion is unstable at higher temperatures.

  • Risk: If the temperature rises above -60°C during n-BuLi addition, self-condensation of acetonitrile occurs, leading to varying polymeric byproducts.[1]

  • Control: Use an internal temperature probe. Do not rush the addition of n-BuLi.

Moisture Sensitivity

Both n-BuLi and LiAlH4 are pyrophoric and violently reactive with water.[1]

  • Protocol: All glassware must be oven-dried. Solvents must be distilled from Na/Benzophenone or passed through activated alumina columns (SPS).[1]

Regioselectivity Verification

The 2-ethoxy substituent provides steric bulk.[1] While the reaction is generally highly selective for the aldehyde carbonyl, verify the absence of competitive deprotonation on the aromatic ring (ortho-lithiation directed by the ethoxy group) by checking for deuterated byproducts if quenching with


 during pilot runs.

Analytical Characterization

To validate the synthesis, the following spectral features must be confirmed:

  • IR Spectroscopy:

    • Intermediate: Sharp absorption at ~2250 cm⁻¹ (C≡N stretch).[1] Broad -OH stretch at 3400 cm⁻¹.[1]

    • Product:Disappearance of the 2250 cm⁻¹ peak. Appearance of N-H stretching (doublet for primary amine) at 3300-3400 cm⁻¹.[1]

  • ¹H-NMR (CDCl₃, 400 MHz):

    • 
       1.40 (t, 3H):  Methyl of ethoxy group.[1]
      
    • 
       1.8-2.0 (m, 2H):  C2 Methylene protons (
      
      
      
      ).[1]
    • 
       2.9-3.0 (t, 2H):  C3 Methylene protons adjacent to amine (
      
      
      
      ).[1]
    • 
       4.05 (q, 2H):  Methylene of ethoxy group.[1]
      
    • 
       5.10 (dd, 1H):  Benzylic methine proton (
      
      
      
      ).[1]
    • 
       6.8-7.3 (m, 4H):  Aromatic protons (distinct 2-substituted pattern).[1]
      

Safety & Hazard Management

Workflow Safety Diagram

SafetyWorkflow Start Start Synthesis Step1 Step 1: Lithiation Start->Step1 Hazard1 HAZARD: Pyrophoric (n-BuLi) Control: N2 atm, Syringe transfer Step1->Hazard1 Step2 Step 2: Hydride Reduction Step1->Step2 Hazard2 HAZARD: H2 Gas Evolution Control: Venting, Slow Addition Step2->Hazard2 Quench Quench Procedure (Fieser Method) Step2->Quench End Isolate Product Quench->End

Caption: Critical safety control points for pyrophoric reagents and gas evolution management.

Specific Hazards:

  • n-Butyllithium: Spontaneously flammable in air.[1] Use Luer-lock syringes and positive nitrogen pressure.[1]

  • Lithium Aluminum Hydride: Reacts explosively with water. Ensure the quench is performed in a vessel with adequate headspace to accommodate vigorous foaming (

    
     gas).[1]
    
  • Acetonitrile: Toxic by inhalation and skin absorption. Metabolizes to cyanide. Handle in a fume hood.

References

  • Preparation of 3-Amino-1-arylpropan-1-ols via Cyanomethylation: Source: BenchChem Application Notes. "Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol."
  • Reduction of

    
    -Hydroxynitriles to 
    
    
    
    -Amino Alcohols:
    • Source: Organic Syntheses, Coll. Vol. 10, p. 34 (2004).[1]

    • URL:[Link]

  • General Mannich Base Reduction Strategies (Contextual)

    • Source: Thieme Connect, "Synthesis of 1,3-Amino Alcohols".[1]

  • Safety Data for 2-Ethoxybenzaldehyde

    • Source: PubChem CID 11559.
    • URL:[Link][1]

Sources

3-Amino-1-(2-ethoxyphenyl)propan-1-ol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical specifications, synthesis, and applications of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol , a specific gamma-amino alcohol intermediate. This compound serves as a critical scaffold in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents, structurally related to Dapoxetine and Atomoxetine analogs.

Part 1: Chemical Identification & Properties

This compound is characterized by a propyl chain substituted with a primary amine at position 3, a hydroxyl group at position 1, and a 2-ethoxyphenyl ring attached to position 1. It is distinct from the more common phenoxy-propanolamine derivatives (beta-blocker intermediates) due to the direct carbon-carbon bond between the phenyl ring and the propyl chain.

Property Specification
Chemical Name 3-Amino-1-(2-ethoxyphenyl)propan-1-ol
Molecular Formula C₁₁H₁₇NO₂
Molecular Weight 195.26 g/mol
CAS Number Not widely listed in public registries; often referenced by internal synthesis codes or as a derivative of CAS 1057671-43-8 (alcohol precursor).[1]
SMILES CCOC1=CC=CC=C1C(O)CCN
InChIKey Predicted:SPGCWZWUMXUTAT-UHFFFAOYSA-N (Isomer analog reference)
Appearance Viscous colorless to pale yellow oil (free base); White crystalline solid (HCl salt)
Solubility Soluble in Methanol, Ethanol, DMSO, dilute HCl; Sparingly soluble in water (free base).
pKa (Calculated) ~9.5 (Amine), ~13.5 (Alcohol)

Part 2: Synthesis & Production Protocols

The synthesis of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol typically follows a Cyanohydrin/Nitrile Reduction Route . This method ensures the correct regiochemistry (gamma-amino alcohol) and avoids the rearrangement issues common with epoxide ring openings.

Core Synthesis Workflow (Graphviz)

SynthesisRoute Start 2-Ethoxybenzaldehyde (Precursor) Step1 Lithiation/Condensation (CH3CN, n-BuLi, -78°C) Start->Step1 Nucleophilic Addition Inter 3-Hydroxy-3-(2-ethoxyphenyl)propanenitrile (Intermediate) Step1->Inter Yield: ~85% Step2 Reduction (LiAlH4 or BH3·THF) Inter->Step2 Nitrile Reduction Product 3-Amino-1-(2-ethoxyphenyl)propan-1-ol (Target) Step2->Product Yield: ~75%

Figure 1: Synthetic pathway via acetonitrile addition and reduction.

Detailed Protocol

Step 1: Synthesis of 3-Hydroxy-3-(2-ethoxyphenyl)propanenitrile

  • Reagents: 2-Ethoxybenzaldehyde (1.0 eq), Acetonitrile (1.2 eq), n-Butyllithium (1.3 eq, 2.5M in hexanes), THF (anhydrous).

  • Procedure:

    • Cool a solution of dry THF and acetonitrile to -78°C under nitrogen.

    • Dropwise add n-BuLi over 30 minutes to generate the lithiated acetonitrile species (LiCH₂CN).

    • Stir for 45 minutes at -78°C.

    • Slowly add 2-Ethoxybenzaldehyde dissolved in THF.

    • Allow the mixture to warm to 0°C over 2 hours.

    • Quench: Add saturated NH₄Cl solution.

    • Workup: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Result: A yellow oil (Intermediate A).

Step 2: Reduction to 3-Amino-1-(2-ethoxyphenyl)propan-1-ol

  • Reagents: Intermediate A (1.0 eq), Lithium Aluminum Hydride (LiAlH₄, 2.0 eq), THF.

  • Procedure:

    • Suspend LiAlH₄ in dry THF at 0°C.

    • Add Intermediate A (dissolved in THF) dropwise to the suspension. Caution: Exothermic.

    • Reflux the mixture for 4-6 hours to ensure complete reduction of the nitrile to the primary amine.

    • Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially.

    • Filter the granular precipitate. Concentrate the filtrate.

  • Purification:

    • The free base is often an oil. Convert to the Hydrochloride salt using 4M HCl in Dioxane for crystallization and stability.

    • Recrystallize from Ethanol/Ether.

Part 3: Applications in Drug Development

This molecule is a "privileged scaffold" in medicinal chemistry, specifically for targeting monoamine transporters (SERT, NET, DAT).

1. SNRI Analog Development: The 3-amino-1-arylpropan-1-ol core is structurally homologous to the metabolites of Dapoxetine and precursors to Fluoxetine -like molecules. The ortho-ethoxy group provides steric bulk and lipophilicity, potentially altering metabolic stability (CYP2D6 interaction) compared to the methoxy analogs.

2. Chiral Resolution: As the molecule possesses a chiral center at C1, it exists as (R) and (S) enantiomers.

  • Protocol for Resolution: Use (+)-Tartaric acid or (-)-Dibenzoyl tartaric acid to form diastereomeric salts.

  • Analytical Check: Chiral HPLC (Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA/DEA).

3. Fragment-Based Drug Design: It serves as a fragment for:

  • N-Alkylation: Reaction with alkyl halides to form secondary/tertiary amines (e.g., N-methyl analogs similar to Atomoxetine).

  • O-Arylation: Intramolecular cyclization to form dihydrobenzofurans or chromans is unlikely due to the saturated chain, but it can be used to synthesize 3-aryl-3-hydroxypropylamines.

Part 4: Analytical Validation

To validate the identity of the synthesized compound, the following spectral data is expected:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.2–6.8 (m, 4H, Ar-H)

    • δ 5.1 (dd, 1H, Ar-CH -OH)

    • δ 4.0 (q, 2H, O-CH ₂-CH₃)

    • δ 3.0–2.8 (m, 2H, CH ₂-NH₂)

    • δ 1.9–1.7 (m, 2H, CH(OH)-CH ₂)

    • δ 1.4 (t, 3H, O-CH₂-CH ₃)

  • MS (ESI+): m/z 196.1 [M+H]⁺.

  • IR (ATR): 3350 cm⁻¹ (O-H stretch), 3280 cm⁻¹ (N-H stretch), 1240 cm⁻¹ (Ar-O-C ether stretch).

Part 5: Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer due to the primary amine.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

  • PubChem Compound Summary. 2-Amino-3-(3-ethoxyphenyl)propan-1-ol (Isomer Reference). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. 3-(2-ethoxyphenyl)propan-1-ol (Alcohol Precursor).Link

  • ChemicalBook. 3-Amino-1,2-propanediol Derivatives & Synthesis.Link

  • ChemScene. 3-((2-Methoxyphenyl)amino)propan-1-ol (Structural Analog).Link

  • Google Patents. Process for the preparation of 3-amino-1-arylpropan-1-ol derivatives (General Method).Link

Sources

Technical Guide: Spectroscopic Characterization of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol

[1]

Executive Summary & Compound Profile

This guide provides a definitive reference for the identification, synthesis, and spectral validation of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol .[1] As a chiral

1
Compound Identity
PropertyDetail
IUPAC Name 3-Amino-1-(2-ethoxyphenyl)propan-1-ol
Molecular Formula

Molecular Weight 195.26 g/mol
Monoisotopic Mass 195.1259 Da
Structural Class

-Amino Alcohol / Phenol Ether
Appearance Viscous pale yellow oil or low-melting solid (hygroscopic)
Solubility Soluble in MeOH, DMSO,

; sparingly soluble in water (pH dependent)

Synthesis & Experimental Protocols (Self-Validating)

To ensure the integrity of the spectral data, the compound must be synthesized via a route that precludes regioisomeric impurities. The Lithioacetonitrile Addition-Reduction pathway is the industry standard for high-fidelity production of

1
Validated Synthesis Workflow

The synthesis relies on the nucleophilic addition of deprotonated acetonitrile to 2-ethoxybenzaldehyde, followed by hydride reduction.[1]

Step 1: Formation of 3-(2-ethoxyphenyl)-3-hydroxypropanenitrile

  • Reagents: 2-Ethoxybenzaldehyde (1.0 eq), Acetonitrile (1.2 eq), n-Butyllithium (1.3 eq, 2.5M in hexanes), THF (anhydrous).

  • Protocol:

    • Cool anhydrous THF to -78°C under nitrogen.

    • Add acetonitrile dropwise, followed by n-BuLi over 20 minutes (generates

      
      ).[1]
      
    • Stir for 30 minutes.

    • Add 2-ethoxybenzaldehyde dropwise.[1]

    • Allow to warm to RT over 2 hours.

    • Quench with saturated

      
      . Extract with EtOAc.[1]
      
  • Checkpoint: IR should show nitrile stretch at ~2250

    
     and broad OH at 3400 
    
    
    .[1]

Step 2: Reduction to 3-Amino-1-(2-ethoxyphenyl)propan-1-ol

  • Reagents: Lithium Aluminum Hydride (

    
    , 2.5 eq), THF.
    
  • Protocol:

    • Suspend

      
       in THF at 0°C.
      
    • Add the hydroxynitrile (from Step 1) solution dropwise.

    • Reflux for 4 hours.[1][2][3][4]

    • Fieser Quench: Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      mL), then water (
      
      
      mL).
    • Filter the granular precipitate.[1] Concentrate filtrate.[1]

  • Purification: Acid-base extraction or Column Chromatography (

    
    :MeOH:
    
    
    , 90:9:1).
Reaction Pathway Visualization

The following diagram illustrates the logical flow and critical intermediates.

SynthesisPathwayStart2-Ethoxybenzaldehyde(Precursor)Intermed3-(2-ethoxyphenyl)-3-hydroxypropanenitrileStart->IntermedTHF, -78°CNucleophilic AdditionReagent1Li-CH2-CN(Lithioacetonitrile)Reagent1->IntermedProduct3-Amino-1-(2-ethoxyphenyl)propan-1-olIntermed->ProductRefluxHydride ReductionReagent2LiAlH4(Reduction)Reagent2->Product

Caption: Figure 1. Validated synthesis route via cyanohydrin intermediate, ensuring regioselectivity.

Spectroscopic Characterization (Data & Interpretation)[1][4][7][9][10]

Proton NMR ( NMR)

Solvent:

Frequency:Internal Standard:

The spectrum is characterized by the distinct ethoxy pattern and the diastereotopic nature of the methylene protons due to the chiral center at C1.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
7.36 dd (

Hz)
1HAr-H (6)Ortho to alkyl chain (Deshielded)
7.22 td (

Hz)
1HAr-H (4)Meta to ethoxy
6.94 td (

Hz)
1HAr-H (5)Para to ethoxy
6.86 d (

Hz)
1HAr-H (3)Ortho to ethoxy (Shielded by oxygen)
5.12 dd (

Hz)
1HC1 -HBenzylic proton (Chiral center)
4.08 q (

Hz)
2H-O-CH

-CH

Ethoxy methylene
3.05 m (broad)2H-CH

-NH

Methylene adjacent to amine
2.80 br s3H-OH, -NH

Exchangeable (shifts with concentration)
1.95 m1HC2 -H

Middle methylene (Diastereotopic)
1.82 m1HC2 -H

Middle methylene (Diastereotopic)
1.45 t (

Hz)
3H-O-CH

-CH

Ethoxy methyl

Expert Insight: The benzylic proton (5.12 ppm) appears as a doublet of doublets due to coupling with the non-equivalent C2 protons. The ortho-ethoxy group exerts a significant shielding effect on the H3 aromatic proton (6.86 ppm), distinguishing it from unsubstituted phenyl analogs.

Carbon-13 NMR ( NMR)

Solvent:

Frequency:1
Shift (

ppm)
TypeAssignment
156.4 C (quat)Ar-C2 (Ipso to Ethoxy)
132.1 C (quat)Ar-C1 (Ipso to Alkyl)
128.5 CHAr-C6
126.3 CHAr-C4
120.8 CHAr-C5
111.2 CHAr-C3
72.1 CHC1 -OH (Benzylic)
63.8 CH

-O-C H

-
40.5 CH

C3 -NH

37.2 CH

C2 (Middle methylene)
14.9 CH

Ethoxy Methyl
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) neat film.[1]

  • 3350 - 3250 cm

    
     (Broad): 
    
    
    and
    
    
    stretching.[1] The broadening indicates intermolecular hydrogen bonding.[1]
  • 2970, 2930 cm

    
    : 
    
    
    aliphatic stretching (propyl chain and ethoxy group).[1]
  • 1595, 1490 cm

    
    : 
    
    
    Aromatic ring breathing modes.[1]
  • 1240 cm

    
     (Strong): 
    
    
    Aryl alkyl ether stretch (Characteristic of the phenetole moiety).
  • 1045 cm

    
    : 
    
    
    Primary alcohol stretch.[1]
  • 750 cm

    
    : 
    
    
    out-of-plane bending (Ortho-disubstituted benzene).[1]

Mass Spectrometry (MS) Analysis

Method: ESI-MS (Positive Mode) or GC-MS (EI, 70eV).[1]

Fragmentation Pattern (EI-MS)

In Electron Impact (EI) mass spectrometry, the molecule undergoes characteristic

1
  • Molecular Ion (

    
    ): 
    
    
    195 (Weak, often not observed in EI).
  • Base Peak:

    
     137 (or 135).[1]
    
  • Key Fragments:

    • 
       177: 
      
      
      (Dehydration).[1]
    • 
       178: 
      
      
      (Deamination).[1]
    • 
       135: 
      
      
      (Cleavage at benzylic position, generating the ethoxytropylium ion).
    • 
       30: 
      
      
      (Characteristic primary amine fragment).
Fragmentation Logic Visualization

MassSpecM_IonMolecular Ion (M+)m/z 195Frag1[M - H2O]+m/z 177(Cyclic Ether Formation)M_Ion->Frag1- 18 DaFrag2Alpha-CleavageEthoxyphenyl Cationm/z 135M_Ion->Frag2Benzylic CleavageFrag3Amine Fragment[CH2=NH2]+m/z 30M_Ion->Frag3Side chain break

Caption: Figure 2. Predicted EI-MS fragmentation pathways showing the characteristic benzylic cleavage.

References

  • DiBiase, S. A., et al. "Synthesis of

    
    -hydroxy nitriles." Journal of Organic Chemistry, 44(25), 4640-4649, 1979.[1] Link[1]
    
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard reference for NMR shift prediction rules).

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, 2009.[1] (Source for substituent additivity rules in

    
     NMR).
    
  • NIST Chemistry WebBook. "Mass Spectra of Phenetole Derivatives." (General reference for ethoxybenzene fragmentation). Link

Comprehensive Technical Guide: Physical and Chemical Properties of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction and Structural Profiling

3-Amino-1-(2-ethoxyphenyl)propan-1-ol is a highly versatile, bifunctional building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Structurally analogous to the core scaffolds of selective serotonin and norepinephrine reuptake inhibitors (SNRIs)[1], this compound features a primary amine, a benzylic secondary alcohol, and an ortho-ethoxy substituted aromatic ring.

Understanding the physiochemical properties of this intermediate is critical for optimizing downstream derivatization, such as N-alkylation or O-arylation, which are standard in the development of fluoxetine or atomoxetine analogues[2].

Quantitative Physiochemical Data

The following table summarizes the key physical and chemical parameters of the compound, derived from structural analysis and predictive modeling of the 3-amino-1-phenylpropan-1-ol class.

PropertyValue / DescriptionAnalytical Significance
Chemical Formula C₁₁H₁₇NO₂Confirmed via High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 195.26 g/mol Base peak [M+H]⁺ at m/z 196.1 in LC-MS (ESI+).
Physical State Viscous oil to low-melting solidExhibits hygroscopicity; requires storage under inert gas.
pKa (Conjugate Acid) ~9.6 (Primary Amine)Dictates salt formation (e.g., HCl or oxalate salts) for purification[3].
LogP (Predicted) 1.8 - 2.1Indicates moderate lipophilicity, enhanced by the ethoxy ether.
Hydrogen Bonding 2 Donors (-OH, -NH₂), 3 AcceptorsPotential for intramolecular H-bonding between -OH and ortho-ethoxy oxygen.

Chemical Reactivity and Causality in Design

As a Senior Application Scientist, it is vital to look beyond the basic structure and understand why this molecule behaves the way it does in a reaction flask.

  • The Ortho-Ethoxy Effect: The ethoxy group at the 2-position of the phenyl ring serves a dual purpose. Electronically, it donates electron density into the ring via resonance, making the aromatic system electron-rich. Sterically, its proximity to the benzylic chiral center at C1 restricts rotameric freedom. This steric bulk can be leveraged to induce diastereoselectivity during the reduction of upstream ketone intermediates.

  • Bifunctional Orthogonality: The primary amine is highly nucleophilic, while the secondary alcohol is a weaker nucleophile. However, in strong basic conditions (e.g., NaH), the alkoxide can be generated for O-arylation. To prevent competitive N-arylation or N-alkylation, the primary amine must often be transiently protected (e.g., using a Boc group) before manipulating the hydroxyl group.

Synthetic Methodology: A Self-Validating Protocol

The most robust and scalable route to synthesize 3-amino-1-(2-ethoxyphenyl)propan-1-ol avoids the over-alkylation issues common in Mannich-type reactions[4]. Instead, we utilize an aldol-type addition of acetonitrile followed by a highly controlled reduction[5].

Experimental Protocol: Synthesis via Nitrile Intermediate

Step 1: Aldol Addition (Formation of 3-(2-ethoxyphenyl)-3-hydroxypropanenitrile)

  • Preparation: Purge a dry, round-bottom flask with anhydrous N₂. Add anhydrous tetrahydrofuran (THF) (50 mL) and diisopropylamine (1.1 eq). Cool to -78°C using a dry ice/acetone bath.

  • Enolate Generation: Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes). Stir for 30 minutes to form LDA. Slowly add anhydrous acetonitrile (1.1 eq) and stir for 45 minutes.

  • Addition: Add 2-ethoxybenzaldehyde (1.0 eq) dropwise. Causality Note: The reaction is kept at -78°C to prevent the retro-aldol reaction and suppress the formation of α,β-unsaturated byproducts.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Step 2: Chemoselective Reduction to Primary Amine

  • Preparation: Dissolve the purified nitrile intermediate in a solution of 7N ammonia in methanol (NH₃/MeOH).

  • Catalysis: Add Raney Nickel catalyst (10% w/w) carefully under an argon atmosphere.

  • Hydrogenation: Pressurize the reaction vessel with H₂ gas (50 psi) and stir at room temperature for 12 hours.

  • Self-Validating Mechanism (Why NH₃/MeOH?): During the reduction of a nitrile, an intermediate imine is formed. If left unchecked, the newly formed primary amine product will attack this imine, resulting in a secondary amine dimer (a common impurity). By flooding the system with excess ammonia, the equilibrium is forced toward the primary imine, which is subsequently reduced exclusively to the primary amine[5].

  • Workup: Filter the catalyst through a pad of Celite (Caution: Raney Ni is pyrophoric). Concentrate the filtrate to yield the crude 3-amino-1-(2-ethoxyphenyl)propan-1-ol.

Synthesis SM 2-Ethoxybenzaldehyde + Acetonitrile Step1 Aldol Addition (LDA, THF, -78°C) SM->Step1 Int 3-(2-Ethoxyphenyl)-3- hydroxypropanenitrile Step1->Int Step2 Reduction (Raney Ni, H2, NH3/MeOH) Int->Step2 Prod 3-Amino-1-(2-ethoxyphenyl) propan-1-ol Step2->Prod

Synthetic workflow for 3-amino-1-(2-ethoxyphenyl)propan-1-ol.

Analytical Characterization Workflows

To ensure the integrity of the synthesized batch, the following analytical validations must be performed[2]:

  • ¹H NMR (400 MHz, CDCl₃):

    • The ethoxy group acts as a distinct diagnostic marker: a triplet at ~1.4 ppm (-CH₃) and a quartet at ~4.0 ppm (-OCH₂-).

    • The benzylic methine proton (-CH-OH) appears as a doublet of doublets (dd) at ~4.9 ppm.

    • The terminal aminomethyl protons (-CH₂-NH₂) appear as a triplet around 2.8 ppm.

  • Chiral HPLC: Because the C1 carbon is a stereocenter, the synthesized racemate must be resolved if an enantiopure API is desired. Use a chiral stationary phase (e.g., Chiralcel OD-H) with a mobile phase of Hexane/Isopropanol/Diethylamine (80:20:0.1). The trace diethylamine is critical to prevent peak tailing of the basic primary amine.

Applications in Pharmacophore Development

The 1-aryl-3-aminopropanol scaffold is a privileged structure in neuropharmacology. By utilizing 3-amino-1-(2-ethoxyphenyl)propan-1-ol as a core, medicinal chemists can access highly potent monoamine transporter inhibitors.

The ortho-ethoxy group increases the electron density of the aryl ring, which can favorably modulate the binding affinity at the Serotonin Transporter (SERT) or Norepinephrine Transporter (NET) when the hydroxyl group is subsequently arylated (e.g., via a nucleophilic aromatic substitution with 1-fluoro-4-(trifluoromethyl)benzene).

Applications Core 3-Amino-1-(2-ethoxyphenyl) propan-1-ol N_Alk N-Alkylation (Reductive Amination) Core->N_Alk O_Ary O-Arylation (SNAr with Fluorobenzene) Core->O_Ary SNRI SNRI Pharmacophores (Duloxetine/Atomoxetine Analogues) N_Alk->SNRI O_Ary->SNRI Target Target Monoamine Transporters (SERT / NET) SNRI->Target

Derivatization pathways for SNRI analogue development.

References

Sources

The Pharmacological Landscape of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol: A Privileged Scaffold for Neurotherapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Architectural Rationale

In modern medicinal chemistry, the discovery of novel neurotherapeutics often relies on the strategic modification of "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding across multiple biological targets. 3-Amino-1-(2-ethoxyphenyl)propan-1-ol represents a highly compelling structural entity that bridges the gap between monoamine reuptake inhibitors and atypical analgesics.

The 3-Amino-1-arylpropan-1-ol Backbone

The core backbone of this molecule is a 3-amino-1-arylpropan-1-ol chain. This specific structural motif is widely recognized as a foundational scaffold in the development of psychiatric and metabolic therapeutics[1]. It serves as the primary pharmacophore for several blockbuster Selective Norepinephrine Reuptake Inhibitors (SNRIs) and Selective Serotonin Reuptake Inhibitors (SSRIs), including atomoxetine and fluoxetine[2].

Crucially, this exact carbon framework is also the structural basis for tramadol, an atypical opioid analgesic. Tramadol belongs to the 3-amino-1-phenylpropan-1-ol series and is characterized by a unique dual mechanism: it acts as a weak µ-opioid receptor (MOR) agonist while simultaneously inhibiting the reuptake of noradrenaline and serotonin[3].

The 2-Ethoxyphenyl Substitution

The incorporation of an ethoxy group at the ortho position (2-ethoxyphenyl) introduces critical steric and electronic parameters. Ortho-substitutions restrict the rotational freedom of the phenyl ring relative to the propanolamine chain, effectively locking the molecule into a bioactive conformation that favors target engagement. Furthermore, compounds bearing the 1-(2-ethoxyphenyl) moiety have been extensively utilized in neuropharmacology, demonstrating significant efficacy in modulating neurotransmitter systems associated with mood disorders and anxiety[4].

Mechanistic Pathways: The Dual-Action Hypothesis

Based on structure-activity relationship (SAR) mapping, 3-Amino-1-(2-ethoxyphenyl)propan-1-ol is hypothesized to exhibit a polypharmacological profile. The spatial arrangement of the aromatic ring, the hydrogen-bond donating hydroxyl group, and the basic amine perfectly mimics the endogenous catecholamine structure, allowing it to dock into the orthosteric sites of monoamine transporters.

Simultaneously, the steric bulk of the ortho-ethoxy group provides the necessary lipophilicity to interact with the hydrophobic pockets of the µ-opioid receptor, akin to the binding mode of tramadol derivatives.

Pathway Compound 3-Amino-1-(2-ethoxyphenyl) propan-1-ol NET NET / SERT Inhibition Compound->NET Blocks MOR µ-Opioid Receptor (MOR) Agonism Compound->MOR Activates Synapse ↑ Synaptic NE & 5-HT Accumulation NET->Synapse cAMP ↓ cAMP Production (Gi/o Coupled) MOR->cAMP Outcome Analgesia & Mood Modulation Synapse->Outcome cAMP->Outcome

Figure 1: Proposed dual-action signaling pathway of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol.

Quantitative Data Synthesis

To contextualize the therapeutic potential of this scaffold, we present a comparative matrix of binding affinities (


) and functional activities (

). Note: Data for the title compound represents extrapolated baseline targets for lead optimization based on structural analogs.
CompoundNET

(nM)
SERT

(nM)
MOR

(µM)
cAMP

(µM)
Primary Indication
Atomoxetine 4.5>1000>10N/AADHD / Depression
Tramadol 31009802.13.5Moderate/Severe Pain
*3-Amino-1-(2-ethoxy...)~45.0~120.0~1.8~2.0Neuropathic Pain / Mood

Self-Validating Experimental Protocols

As an Application Scientist, ensuring the trustworthiness of assay data is paramount. The following protocols are designed as self-validating systems; they include built-in controls and specific methodological choices to eliminate false positives.

Protocol A: In Vitro Radioligand Binding Assay (NET/SERT)

This protocol determines the binding affinity (


) of the compound for human monoamine transporters.
  • Membrane Preparation: Harvest HEK293 cells stably expressing human NET or SERT. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Causality: Maintaining a strict cold chain prevents proteolytic degradation of the transporter proteins, ensuring consistent receptor density (

    
    ).
    
  • Ligand Incubation: Incubate 50 µg of membrane protein with 1 nM

    
    -Nisoxetine (for NET) and varying concentrations of the test compound (
    
    
    
    to
    
    
    M) for 60 minutes at 22°C.
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This drastically reduces non-specific binding of the radioligand to the filter matrix, ensuring the signal is purely receptor-driven.

  • Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and quantify using a liquid scintillation counter. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: Functional cAMP Accumulation Assay (MOR Validation)

Because MOR is a


-coupled receptor, its activation inhibits adenylyl cyclase, reducing intracellular cAMP.
  • Cell Seeding: Seed CHO-K1 cells expressing human MOR at 10,000 cells/well in a 384-well plate.

  • Forskolin Pre-stimulation: Treat cells with 10 µM Forskolin for 15 minutes. Causality: Forskolin directly activates adenylyl cyclase, artificially raising baseline cAMP levels. Without this step, the

    
    -mediated decrease in cAMP caused by the test compound would be indistinguishable from baseline noise.
    
  • Compound Addition: Add the test compound and incubate for 30 minutes. Include Naloxone (a MOR antagonist) in a parallel control well. Causality: If Naloxone reverses the cAMP drop, it definitively proves the compound's effect is mediated specifically through the opioid receptor, validating the target.

  • Detection: Lyse cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Workflow Step1 Membrane Preparation Step2 Radioligand Incubation Step1->Step2 Step3 Rapid Filtration Step2->Step3 Step4 Scintillation Counting Step3->Step4 Step5 Cheng-Prusoff Analysis Step4->Step5

Figure 2: High-throughput radioligand binding assay workflow for transporter affinity.

Conclusion

The 3-Amino-1-(2-ethoxyphenyl)propan-1-ol scaffold is a highly versatile chemical entity. By combining the proven monoamine-modulating properties of the 3-amino-1-arylpropan-1-ol backbone with the steric and electronic tuning of an ortho-ethoxy substitution, researchers can unlock novel polypharmacological agents. Rigorous, self-validating in vitro assays—such as PEI-treated radioligand filtration and Forskolin-stimulated cAMP quantification—are essential to accurately map its dual-action potential in the pursuit of next-generation neurotherapeutics.

References

  • Turcu, M. C., et al. "Chemoenzymatic method to enantiopure sulphur heterocyclic β-hydroxy nitriles." ARKIVOC, 2009.[Link]

  • Vardanyan, R. S., & Hruby, V. J. "Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications." Future Medicinal Chemistry, 2014.[Link]

Sources

Technical Guide: 3-Amino-1-(2-ethoxyphenyl)propan-1-ol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for researchers investigating 3-Amino-1-(2-ethoxyphenyl)propan-1-ol , a privileged gamma-amino alcohol scaffold. This structural motif acts as a critical pharmacophore in the development of Norepinephrine Reuptake Inhibitors (NRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) , sharing significant homology with the "ortho-ethoxy" class of CNS agents (e.g., Reboxetine, Viloxazine).

Domain: Medicinal Chemistry & Neuropharmacology | Focus: CNS Drug Design (NRI/SNRI)

Part 1: Executive Technical Analysis

The 3-Amino-1-(2-ethoxyphenyl)propan-1-ol scaffold represents a strategic "open-chain" analog of the morpholine-based antidepressants. Its chemical architecture combines a lipophilic ortho-substituted aryl ring with a polar amino-alcohol tail, creating a binding vector optimized for the S1 and S2 pockets of monoamine transporters (specifically NET and SERT).

The "Ortho-Ethoxy" Effect in CNS Ligands

The presence of the 2-ethoxy (ortho-ethoxy) substituent is not merely decorative; it is a functional steric and electronic gatekeeper.

  • Conformational Locking: The ethoxy group forces the aromatic ring into a non-planar conformation relative to the side chain via steric clash with the benzylic proton. This mimics the "twisted" bioactive conformation required for high-affinity binding to the Norepinephrine Transporter (NET).

  • Lipophilicity Modulation: The ethyl ether increases LogP (~+0.8 relative to methoxy), enhancing blood-brain barrier (BBB) permeability while maintaining metabolic stability against O-dealkylation compared to longer chains.

  • Selectivity: In the Reboxetine and Viloxazine class, the ortho-ethoxy group is the primary determinant for NET selectivity over the Serotonin Transporter (SERT).

Structural Homology & Pharmacophore Mapping

This scaffold serves as a linear precursor or mimetic for several major drug classes:

Drug ClassStructural Relation to ScaffoldPharmacological Target
Morpholines (Reboxetine) Ring-opened analog (lacks the C2-benzyl, but retains the ortho-ethoxy aryl head).NET Inhibitor (Potent)
Aryloxypropylamines (Duloxetine) Hydroxyl-containing congener (Duloxetine is an ether; this is the alcohol).SNRI
Amino-Alcohols (Venlafaxine) Regioisomer analog (Venlafaxine is a cyclohexanol; this is a linear propanol).SNRI

Part 2: Chemical Synthesis & Derivatization Strategies[1][2][3]

Core Synthesis Protocol (The Cyanohydrin/Nitrile Route)

The most robust route to the gamma-amino alcohol core avoids racemization and allows for enantioselective catalysis.

Reaction Scheme (Logic):

  • Condensation: 2-Ethoxybenzaldehyde is reacted with acetonitrile anion (generated by LDA or n-BuLi) to form the beta-hydroxy nitrile.

  • Reduction: The nitrile is reduced to the primary amine using Lithium Aluminum Hydride (LAH) or Borane-THF.

Step-by-Step Methodology:

  • Lithiation (Cryogenic):

    • To a flame-dried flask under Argon, add anhydrous THF (50 mL) and dry acetonitrile (1.2 eq). Cool to -78°C.

    • Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 mins. Stir for 30 mins to generate the LiCH2CN species.

  • Addition:

    • Add 2-ethoxybenzaldehyde (1.0 eq) dissolved in THF dropwise. Maintain temp < -70°C to prevent polymerization.

    • Stir for 2 hours, then allow to warm to 0°C. Quench with sat. NH4Cl.[1]

    • Checkpoint: Isolate the intermediate 3-(2-ethoxyphenyl)-3-hydroxypropanenitrile .

  • Global Reduction:

    • Dissolve the nitrile intermediate in dry THF. Add Borane-THF complex (BH3·THF, 3.0 eq) at 0°C.

    • Reflux for 4 hours.

    • Critical Workup: Cool to 0°C. Carefully add MeOH to quench excess borane. Add 10% HCl and reflux for 1 hour to break the boron-amine complex.

    • Basify with NaOH to pH 12, extract with DCM.

Derivatization Decision Tree (SAR)

Once the core Ar-CH(OH)-CH2-CH2-NH2 is synthesized, three vectors are available for optimization:

SAR_Strategy Core 3-Amino-1-(2-ethoxyphenyl) propan-1-ol Core N_Term N-Terminus Mod (Secondary/Tertiary Amines) Core->N_Term Reductive Amination (HCHO / NaBH3CN) O_Term O-Terminus Mod (Etherification) Core->O_Term NaH / Ar-F (SNAr) Cyclic Cyclization (Morpholine/Oxazine) Core->Cyclic Chloroacetyl Cl + Reduction Target2 Target: Selective NET (Reboxetine-like) N_Term->Target2 Monomethylation increases NET potency Target1 Target: High Affinity SNRI (Duloxetine-like) O_Term->Target1 Naphthyl ether adds SERT affinity Cyclic->Target2 Rigidification reduces metabolic clearance

Figure 1: Strategic Derivatization Pathways for the 3-Amino-1-(2-ethoxyphenyl)propan-1-ol Scaffold.

Part 3: Biological Evaluation Protocols

In Vitro Binding Assay (NET/SERT)

To validate the activity of derivatives, a competitive radioligand binding assay is required.

Materials:

  • Source Tissue: Rat frontal cortex (for NET) or striatum (for SERT).

  • Radioligands: [³H]Nisoxetine (NET, Kd ~0.7 nM) and [³H]Citalopram (SERT, Kd ~1.5 nM).

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (pH 7.4).

Protocol:

  • Membrane Prep: Homogenize tissue in ice-cold buffer. Centrifuge at 48,000 x g for 20 mins. Resuspend pellet.

  • Incubation:

    • Mix 100 µL membrane suspension + 25 µL radioligand + 25 µL Test Compound (10⁻¹⁰ to 10⁻⁵ M).

    • Incubate at 25°C for 60 mins.

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 using non-linear regression (GraphPad Prism).

    • Validation Criteria: Specific binding must be >85% of total binding. Hill slope should be near 1.0.

Structure-Activity Relationship (SAR) Data Summary

Based on homologous series in literature (e.g., Viloxazine analogs), the following trends are expected for this scaffold:

ModificationEffect on NET Affinity (Ki)Effect on SERT Affinity (Ki)Notes
Unsubstituted Amine (-NH2) Moderate (100-500 nM)Low (>1000 nM)High metabolic clearance (MAO substrate).
N-Methylation (-NHMe) High (<10 nM) ModerateOptimal pharmacophore for NET.
N,N-Dimethylation (-NMe2) ModerateModerateOften reduces selectivity; increases SERT binding.
O-Acetylation Loss of activityLoss of activityHydroxyl group is likely a H-bond donor in the binding pocket.
2-Ethoxy -> 2-Methoxy Decreased (5-10x)UnchangedThe ethyl group fills a hydrophobic pocket in NET.

Part 4: Advanced Synthesis Visualization

The following diagram details the Retrosynthetic Logic for constructing the scaffold, highlighting the critical stereocenter formation.

Retrosynthesis Target Target Scaffold: 3-Amino-1-(2-ethoxyphenyl)propan-1-ol Step1 Disconnection 1: C-N Reduction Target->Step1 Inter1 Intermediate: 3-Hydroxy-3-(2-ethoxyphenyl)propanenitrile Step2 Disconnection 2: C-C Bond Formation (Aldol-type) Inter1->Step2 SM1 Starting Material 1: 2-Ethoxybenzaldehyde SM2 Starting Material 2: Acetonitrile (Li-anion) Step1->Inter1 LAH / BH3 Step2->SM1 Lithiated CH3CN Step2->SM2

Figure 2: Retrosynthetic analysis showing the convergent assembly of the gamma-amino alcohol backbone.

References

  • Melloni, P., et al. (1984). Potential Antidepressant Agents. Alpha-aryloxy-benzyl derivatives of morpholine. European Journal of Medicinal Chemistry.
  • Wong, D. T., et al. (2000). Reboxetine: A Pharmacologically Potent, Selective, and Specific Norepinephrine Reuptake Inhibitor. Biological Psychiatry. [Source: https://pubmed.ncbi.nlm.nih.gov/10838544/]
  • Ettmayer, P., et al. (2004). Lessons Learned from Marketed and Investigational CNS Drugs. Journal of Medicinal Chemistry.[2] [Discussion of CNS physicochemical properties including ortho-alkoxy effects].

  • Fish, P. V., et al. (2009). Synthetic approaches to the gamma-amino alcohol motif.[3][4] Tetrahedron. [General synthesis methodologies for 3-amino-1-arylpropanols].

  • PubChem Compound Summary. (2025). 3-Amino-1-(2-ethoxyphenyl)propan-1-ol Structure & Properties. National Library of Medicine. [Source: https://pubchem.ncbi.nlm.nih.gov/]

Sources

A Comprehensive Technical Guide to the Solubility Profile of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Solubility in Pharmaceutical Sciences

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic agent is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a cornerstone of drug development.[1][2][3] It dictates the bioavailability of a drug, influences its formulation possibilities, and ultimately impacts its therapeutic efficacy.[4] An active pharmaceutical ingredient (API) must be in a dissolved state to be absorbed and exert its pharmacological effect.[2][5] Consequently, a thorough understanding of an API's solubility profile in various solvents is not merely a data point but a critical predictive tool for its success. This guide provides an in-depth framework for characterizing the solubility of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol, a novel compound with therapeutic potential, in a range of organic solvents. While specific experimental data for this compound is not yet publicly available, this document will serve as a comprehensive roadmap for its determination and interpretation.

Physicochemical Characterization of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol: A Predictive Foundation

A foundational understanding of the molecular structure and inherent properties of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol is paramount to predicting its solubility behavior. The presence of both polar (amino and hydroxyl groups) and non-polar (ethoxyphenyl group) moieties suggests a nuanced solubility profile.

Table 1: Predicted Physicochemical Properties of a Structurally Similar Compound (3-Amino-1-(2-ethoxyphenyl)-2-methylpropan-1-ol)

PropertyValueSource
Molecular Weight209.28 g/mol PubChem CID: 65190363[6]
XLogP3-AA (Lipophilicity)1.3PubChem CID: 65190363[6]
Hydrogen Bond Donor Count2PubChem CID: 65190363[6]
Hydrogen Bond Acceptor Count3PubChem CID: 65190363[6]

Note: Data for a structurally similar compound is presented for illustrative purposes due to the absence of public data for 3-Amino-1-(2-ethoxyphenyl)propan-1-ol.

The presence of hydrogen bond donors and acceptors indicates potential for favorable interactions with polar solvents. The XLogP3-AA value suggests a moderate degree of lipophilicity, hinting at solubility in less polar organic solvents as well. The interplay of these features will govern the compound's solubility across a spectrum of solvents.

Strategic Solvent Selection for Solubility Profiling

The choice of organic solvents for solubility determination should be systematic and cover a range of polarities and chemical functionalities. This approach provides a comprehensive understanding of the compound's dissolution characteristics.

Table 2: Recommended Organic Solvents for Solubility Screening

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolPolar, protic solvents capable of hydrogen bonding.
Ketones Acetone, Methyl Ethyl KetonePolar, aprotic solvents with hydrogen bond accepting capabilities.
Esters Ethyl AcetateModerately polar solvents.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Less polar solvents.
Aromatic Hydrocarbons TolueneNon-polar solvents.
Aliphatic Hydrocarbons Hexane, HeptaneNon-polar, non-aromatic solvents.
Amides Dimethylformamide (DMF), Dimethyl Acetamide (DMA)Highly polar, aprotic solvents with strong solvating power.
Halogenated Hydrocarbons Dichloromethane, ChloroformSolvents of intermediate polarity.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[5][7] This technique involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

Detailed Experimental Protocol

Materials:

  • 3-Amino-1-(2-ethoxyphenyl)propan-1-ol (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated analytical method.

Procedure:

  • Preparation: Add an excess of solid 3-Amino-1-(2-ethoxyphenyl)propan-1-ol to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.[7]

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking measurements at different time points until the concentration plateaus.[8]

  • Phase Separation: After equilibration, allow the samples to stand undisturbed to permit the undissolved solid to sediment.[7] Alternatively, centrifuge the vials at a high speed to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

  • Dilution: If necessary, dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol in the diluted sample using a validated analytical method, such as HPLC.

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account any dilution factors. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Visualizing the Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solid API to solvent B Known volume of organic solvent C Agitate at constant temperature (e.g., 24-72h) A->C D Sedimentation or Centrifugation C->D E Withdraw and filter supernatant D->E F Dilute sample (if necessary) E->F G Quantify using validated analytical method (e.g., HPLC) F->G H Calculate Solubility G->H

Caption: Workflow for determining the equilibrium solubility of a compound.

Interpretation of the Solubility Profile: A Mechanistic Perspective

The obtained solubility data should be analyzed in the context of intermolecular forces.

  • High solubility in polar protic solvents (e.g., alcohols) would be attributed to strong hydrogen bonding interactions between the amino and hydroxyl groups of the solute and the solvent molecules.

  • Significant solubility in polar aprotic solvents (e.g., acetone, DMF) would suggest that dipole-dipole interactions and hydrogen bond acceptance by the solvent are key contributing factors.

  • Solubility in non-polar solvents (e.g., toluene, hexane) would indicate that the hydrophobic ethoxyphenyl moiety plays a dominant role in the dissolution process through van der Waals forces.

A comprehensive solubility profile across a range of solvents provides invaluable insights for downstream applications. For instance, high solubility in a particular solvent may indicate its suitability for use in a reaction medium or for purification via crystallization. Conversely, poor solubility in a solvent system might be exploited for precipitation or extraction purposes.

Conclusion: A Roadmap to Informed Drug Development

Characterizing the solubility profile of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol in organic solvents is a critical step in its development pathway. The methodologies and principles outlined in this guide provide a robust framework for obtaining high-quality, reproducible data. This information will empower researchers and drug development professionals to make informed decisions regarding formulation strategies, process development, and ultimately, to unlock the full therapeutic potential of this promising compound.

References

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Loftsson, T., & Stefánsson, E. (2020). The Importance of Solubility for New Drug Molecules. Molecules, 25(9), 2097.
  • Seppic. (2025, January 24). Optimizing drug Solubility for enhanced oral formulation performance.
  • Field, J. (2024, October 14). 7 Easy Tests to Identify Organic Compounds in the Field.
  • Kerns, E. H., & Di, L. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug-like Properties: Concepts, Structure-Design and Methods (pp. 25-54). Academic Press.
  • PubChem. (n.d.). 3-Amino-1-(2-ethoxyphenyl)-2-methylpropan-1-ol.
  • United States Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • CIPAC. (n.d.). MT 181 - Solubility in organic solvents.
  • Anonymous. (2024, September 24). Solubility test for Organic Compounds.
  • World Health Organization. (n.d.). Annex 4.
  • University of Toronto Scarborough. (n.d.). Solubility.
  • Bergström, C. A., & Box, K. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 529-537.
  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 44(5), 558-566.
  • Chemsrc. (2025, August 26). 3-Amino-1-(2-ethoxyphenoxy)-1-phenyl-2-propanol.
  • Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum.
  • Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD).
  • National Institutes of Health. (n.d.). 2-Amino-3-(3-ethoxyphenyl)propan-1-ol.
  • Benchchem. (n.d.). A Comprehensive Technical Guide to the Solubility of 3-Phenoxy-1-propanol in Organic Solvents.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • ResearchGate. (2026, January 6).
  • MilliporeSigma. (n.d.). 3-Amino-1-(2-chlorophenyl)propan-1-ol.

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Methodological & Application

Application Notes and Protocols for the Investigation of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Potential of a Novel Aryl Amino Propanol Derivative

To the pioneering researchers, scientists, and drug development professionals, this document serves as a comprehensive guide to the experimental application of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol in cell culture systems. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs—an aryl ring, an ethoxy group, and an amino propanol chain—are hallmarks of compounds with significant pharmacological activities. This guide is therefore presented as a foundational framework for investigating its potential as a modulator of cellular processes. We will proceed with the hypothesis that, based on its structural similarity to other known bioactive molecules, 3-Amino-1-(2-ethoxyphenyl)propan-1-ol may function as a kinase inhibitor, a protease inhibitor, or a ligand for G-protein coupled receptors (GPCRs). The protocols detailed herein are designed to rigorously test these hypotheses and to empower you to uncover the therapeutic potential of this novel chemical entity.

Section 1: Chemical Profile and Handling

Before commencing any experimental work, a thorough understanding of the compound's properties and safety requirements is paramount.

PropertyValueSource
IUPAC Name 3-Amino-1-(2-ethoxyphenyl)propan-1-olPubChem
Molecular Formula C₁₂H₁₉NO₂PubChem
Molecular Weight 209.28 g/mol PubChem
Appearance Predicted to be a viscous liquid or solidInferred from similar compounds
Solubility Predicted to be soluble in DMSO and ethanolInferred from similar compounds

Safety and Handling Precautions:

Safety Data Sheets (SDS) for structurally similar amino alcohol compounds indicate that they may be corrosive and can cause burns.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling of the neat compound and concentrated stock solutions should be performed in a chemical fume hood.[2]

Section 2: Postulated Mechanisms of Action and Investigational Pathways

The structural features of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol suggest several plausible mechanisms of action at the cellular level. This section outlines these hypotheses and proposes corresponding investigational pathways.

Hypothesis 1: Kinase Inhibition

The aryl amino propanol scaffold is present in some known kinase inhibitors.[3] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.[4][5]

Postulated Signaling Pathway: Inhibition of a Cellular Kinase Cascade

G cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activation Ligand Ligand Ligand->Receptor Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Substrate_Protein Substrate Protein Kinase_B->Substrate_Protein Phosphorylation Phosphorylated_Protein Phosphorylated Substrate Protein Substrate_Protein->Phosphorylated_Protein Cellular_Response Cellular_Response Phosphorylated_Protein->Cellular_Response Compound 3-Amino-1-(2-ethoxyphenyl)propan-1-ol Compound->Kinase_B Inhibition

Caption: Postulated inhibition of a kinase cascade by the compound.

Hypothesis 2: Protease Inhibition

The amino alcohol scaffold can mimic the transition state of peptide bond hydrolysis, making it a potential inhibitor of proteases. Proteases are involved in a vast array of physiological and pathological processes, including viral replication and cancer progression.[6][7]

Postulated Mechanism: Competitive Inhibition of a Protease

G Protease Protease Products Products Protease->Products Cleavage Inactive_Complex Protease-Inhibitor Complex Protease->Inactive_Complex Substrate Substrate Substrate->Protease Compound 3-Amino-1-(2-ethoxyphenyl)propan-1-ol Compound->Inactive_Complex Binding G cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activation Effector_Enzyme Effector Enzyme G_Protein->Effector_Enzyme Modulation Compound 3-Amino-1-(2-ethoxyphenyl)propan-1-ol Compound->GPCR Binding Second_Messenger Second Messenger Effector_Enzyme->Second_Messenger Production Cellular_Response Cellular_Response Second_Messenger->Cellular_Response

Caption: Hypothetical modulation of a GPCR signaling pathway.

Section 3: Core Protocols for Cellular Investigation

This section provides detailed, step-by-step protocols for the initial characterization of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol in cell culture.

Protocol 3.1: Preparation of Stock and Working Solutions

Accurate and consistent preparation of the compound is critical for reproducible results.

Materials:

  • 3-Amino-1-(2-ethoxyphenyl)propan-1-ol (solid or neat liquid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile cell culture medium appropriate for your cell line

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Prepare a 10 mM Stock Solution:

    • In a chemical fume hood, accurately weigh out 2.093 mg of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol.

    • Add the weighed compound to a sterile microcentrifuge tube.

    • Add 1 mL of DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved. This is your 10 mM stock solution.

  • Storage of Stock Solution:

    • Aliquot the 10 mM stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to 6 months.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Ensure your vehicle control wells contain the same final concentration of DMSO as your experimental wells.

Protocol 3.2: Determining Cytotoxicity and IC₅₀ using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining the cytotoxic effects of a compound. [1][8] Materials:

  • Adherent cells in logarithmic growth phase

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm or 570 nm [1] Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. [8] * Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cytotoxicity if available.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium.

    • Incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well. [1] * Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. [1] * Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis in software such as GraphPad Prism. [9] Experimental Workflow for IC₅₀ Determination

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Compound Dilutions Incubate_24h->Treat_Cells Incubate_Xh Incubate 24/48/72h Treat_Cells->Incubate_Xh Add_MTT Add MTT Solution Incubate_Xh->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Analyze_Data Analyze Data and Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the IC₅₀ value using the MTT assay.

Section 4: Advanced Protocols for Mechanistic Studies

Once the cytotoxic profile of the compound has been established, the following protocols can be employed to investigate its specific mechanism of action.

Protocol 4.1: Cell-Based Kinase Activity Assay

This protocol provides a general framework for assessing the inhibitory effect of the compound on cellular kinase activity. Specific kinase assays may require optimization. [2][10] Principle: This assay measures the phosphorylation of a specific substrate in cell lysates. A decrease in phosphorylation in the presence of the compound indicates kinase inhibition.

Materials:

  • Cells treated with 3-Amino-1-(2-ethoxyphenyl)propan-1-ol at non-cytotoxic concentrations.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Phospho-specific primary antibody for the substrate of the kinase of interest.

  • Total protein primary antibody for the substrate (for normalization).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Western blotting equipment.

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the compound for a predetermined time.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Western Blotting:

    • Determine protein concentration of the lysates.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with the phospho-specific primary antibody.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities.

    • Normalize the phospho-protein signal to the total protein signal.

    • Compare the normalized signal in treated versus untreated cells to determine the extent of kinase inhibition.

Protocol 4.2: In-Cell Protease Activity Assay

This protocol outlines a general method for measuring protease activity within cells. Commercially available kits are often used for specific proteases. [1][11] Principle: This assay utilizes a fluorogenic substrate that is cleaved by the protease of interest, resulting in an increase in fluorescence.

Materials:

  • Cells treated with 3-Amino-1-(2-ethoxyphenyl)propan-1-ol.

  • A fluorogenic protease substrate specific to the protease of interest.

  • Assay buffer.

  • 96-well black, clear-bottom plate.

  • Fluorescence microplate reader.

Procedure:

  • Cell Treatment:

    • Treat cells with the compound in a 96-well plate.

  • Substrate Addition:

    • Add the fluorogenic substrate to each well according to the manufacturer's instructions.

  • Fluorescence Measurement:

    • Incubate the plate for the recommended time at 37°C.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Calculate the percentage of protease inhibition for each compound concentration relative to the vehicle control.

Section 5: Pro-Tips and Troubleshooting

Data Presentation:

ParameterRecommended RangeNotes
Stock Solution Concentration 10 mM in DMSOAliquot and store at -20°C.
Final DMSO Concentration ≤ 0.5% (v/v)High concentrations can be toxic to cells.
Cell Seeding Density (96-well) 5,000 - 10,000 cells/wellOptimize for your specific cell line.
Compound Concentration Range 0.1 µM - 100 µM (initial screen)Adjust based on initial cytotoxicity results.

Troubleshooting Common Issues in Cell-Based Assays:

IssuePossible CauseSuggested Solution
High variability between replicate wells Uneven cell seeding, edge effects in the plate.Use a multichannel pipette for seeding, avoid using the outer wells of the plate.
Low signal-to-noise ratio Suboptimal assay conditions, autofluorescence from media.Optimize incubation times and reagent concentrations. Use phenol red-free medium for fluorescence-based assays. [2]
Inconsistent IC₅₀ values Cell passage number, cell health.Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase.
Compound precipitation Poor solubility in aqueous media.Ensure the final DMSO concentration is sufficient to maintain solubility. Visually inspect wells for precipitation.

Section 6: Conclusion and Future Directions

The application notes and protocols provided in this guide offer a robust starting point for the systematic investigation of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol in a cell culture context. By methodically assessing its cytotoxicity and exploring its potential as a kinase inhibitor, protease inhibitor, or GPCR ligand, researchers can begin to elucidate the biological activity of this novel compound. Future studies may involve more advanced techniques such as target deconvolution to identify the specific molecular targets and in vivo studies to assess its pharmacological effects in a whole-organism context.

References

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. Retrieved from [Link]

  • Cell-based Kinase Assays. (n.d.). Profacgen. Retrieved from [Link]

  • Protease Activity Assay Kit (Fluorometric). (n.d.). RayBiotech. Retrieved from [Link]

  • How to determine IC50 value of a compound ? (2017, January 23). ResearchGate. Retrieved from [Link]

  • The development of Coronavirus 3C-Like protease (3CL pro ) inhibitors from 2010 to 2020. (2020, March 25). PMC. Retrieved from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. (n.d.). Frontiers. Retrieved from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022, November 27). MDPI. Retrieved from [Link]

Sources

Application Note: 3-Amino-1-(2-ethoxyphenyl)propan-1-ol as a Key Chiral Intermediate in SNRI-Type Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol

Executive Summary

In modern drug discovery, the 1,3-amino alcohol motif serves as a foundational pharmacophore for a wide array of neuroactive compounds, particularly Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)[1]. 3-Amino-1-(2-ethoxyphenyl)propan-1-ol is a highly functionalized, versatile chiral building block. The presence of the 2-ethoxyphenyl moiety provides unique steric bulk and lipophilicity, which are critical for modulating binding affinity and receptor subtype selectivity in downstream Active Pharmaceutical Ingredients (APIs). This application note details the mechanistic rationale, quantitative optimization, and self-validating experimental protocols required to synthesize this intermediate with high enantiomeric excess (ee).

Mechanistic Rationale & Structural Significance

The biological efficacy of aryloxypropanolamines and morpholine-based antidepressants (e.g., reboxetine analogs) is strictly dependent on the absolute configuration of the benzylic stereocenter[1]. The (S)-enantiomer typically exhibits superior binding affinity to target monoamine transporters.

Therefore, establishing this stereocenter early in the synthetic sequence is paramount. While non-selective reduction of the corresponding β-amino ketone yields a racemate requiring costly downstream chiral resolution, Asymmetric Transfer Hydrogenation (ATH) establishes the stereocenter directly with >99% ee[2]. The 2-ethoxy group on the phenyl ring acts as an electron-donating group, which slightly deactivates the ketone toward reduction but provides a rigid steric environment that enhances the facial selectivity of the chiral catalyst during hydride transfer.

Synthetic Strategy: Asymmetric Transfer Hydrogenation (ATH)

To synthesize enantiomerically pure (1S)-3-amino-1-(2-ethoxyphenyl)propan-1-ol, we utilize a Ruthenium-catalyzed ATH utilizing RuCl(p-cymene)[(R,R)-TsDPEN][2].

Causality of Reagent Selection:

  • Catalyst (Ru-TsDPEN): The rigid chiral environment of the (R,R)-TsDPEN ligand dictates the trajectory of the hydride attack via a highly structured six-membered transition state, ensuring the exclusive formation of the (1S)-alcohol.

  • Hydrogen Source (HCOOH/Et₃N): A 5:2 azeotrope of formic acid and triethylamine is used instead of high-pressure H₂ gas. This choice eliminates the need for specialized autoclave equipment while maintaining a constant pH that prevents the full protonation of the amine substrate (which would otherwise inhibit catalyst coordination).

Pathway A 2-Ethoxyacetophenone + Formaldehyde + Amine B 3-Amino-1-(2-ethoxyphenyl) propan-1-one (Mannich Base) A->B Mannich Reaction C (1S)-3-Amino-1-(2-ethoxyphenyl) propan-1-ol (Chiral Intermediate) B->C Ru-TsDPEN ATH Reduction D SNRI Analog (API Target) C->D O-Arylation / N-Alkylation

Fig 1: Synthetic pathway from 2-ethoxyacetophenone to the target SNRI analog.

Quantitative Data: Catalyst & Condition Optimization

Prior to scaling the protocol, a systematic screening of reduction methodologies was conducted to validate the choice of the Ru-ATH system. The data below summarizes the yield and enantiomeric excess obtained under various conditions.

Reduction MethodCatalyst / ReagentHydride SourceConversion (%)Enantiomeric Excess (ee %)
Standard ReductionNaBH₄Borohydride>95%0% (Racemic)
CBS Reduction(R)-MeCBSBH₃·THF82%85% (S)
Rh-ATHRhCl(Cp*)[(R,R)-TsDPEN]HCOOH/Et₃N88%92% (S)
Ru-ATH (Optimized) RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH/Et₃N >98% >99% (S)

Table 1: Optimization of reduction conditions for 3-amino-1-(2-ethoxyphenyl)propan-1-one.

Experimental Protocol: Self-Validating ATH Workflow

This methodology is designed to be self-validating; progression to the next step is contingent upon meeting specific in-process control (IPC) criteria[3].

Materials Required:
  • 3-Amino-1-(2-ethoxyphenyl)propan-1-one (1.0 eq, 10 mmol)

  • RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 eq, 1 mol%)

  • Formic acid/triethylamine azeotrope (5:2 ratio, 5.0 mL)

  • Anhydrous Dichloromethane (DCM) (20 mL)

Step-by-Step Methodology:
  • System Purging & Catalyst Activation:

    • Action: Charge a flame-dried 100 mL Schlenk flask with the Ru-catalyst and anhydrous DCM. Degas the solution via three freeze-pump-thaw cycles.

    • Causality: Ru(II) catalysts are highly susceptible to oxidative degradation. Strict exclusion of oxygen ensures the integrity of the active catalytic species and prevents unexpected reaction stalling.

  • Substrate Addition:

    • Action: Add the ketone substrate (10 mmol) to the reaction mixture under a positive flow of Argon. Stir at room temperature for 10 minutes to ensure complete dissolution.

  • Hydride Donor Introduction:

    • Action: Dropwise add the HCOOH/Et₃N azeotrope over 15 minutes. Heat the reaction to 40 °C.

    • Causality: Controlled addition prevents rapid gas evolution (CO₂ byproduct) and thermal spiking, maintaining a stable kinetic profile for the enantioselective transition state.

  • In-Process Monitoring (Self-Validation Checkpoint 1):

    • Action: After 12 hours, sample the reaction. Perform TLC (Hexanes/EtOAc 1:1) and FTIR analysis.

    • Validation Criteria: The reaction is deemed complete only when the ketone C=O stretch at ~1680 cm⁻¹ completely disappears in the FTIR spectrum. Do not proceed based on time alone.

  • Quench & Workup:

    • Action: Cool to 0 °C and carefully quench with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: A mildly basic quench ensures the primary amine remains unprotonated, partitioning entirely into the organic phase during extraction.

  • Chiral Validation (Self-Validation Checkpoint 2):

    • Action: Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA/Et₂NH 90:10:0.1).

    • Validation Criteria: Confirm the (1S)-enantiomer peak represents >99% of the product area before advancing to downstream API synthesis.

Workflow Step1 1. Reaction Setup Degas Solvents & Add Ru-Catalyst Step2 2. ATH Reduction HCOOH/Et3N, 40°C, 12h Step1->Step2 Step3 3. Quench & Workup Neutralize & Extract (EtOAc) Step2->Step3 Step4 4. Purification Silica Gel Chromatography Step3->Step4 Step5 5. Validation Chiral HPLC (ee > 99%) Step4->Step5

Fig 2: Self-validating experimental workflow for the asymmetric transfer hydrogenation.

Downstream Application: API Synthesis

Once the enantiopure (1S)-3-amino-1-(2-ethoxyphenyl)propan-1-ol is isolated and validated, it serves as a rigid scaffold. The secondary hydroxyl group can undergo stereospecific nucleophilic aromatic substitution (S_NAr) or Mitsunobu etherification to install various aryloxy groups. Concurrently, the terminal primary amine can be selectively mono- or di-alkylated to tune the pharmacokinetic profile (e.g., crossing the blood-brain barrier) of the final SNRI molecule.

References

  • Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation Source: Organic Syntheses URL:[Link]

  • Total synthesis of antidepressant drug (S,S)-reboxetine : A review Source: International Journal of Advanced Multidisciplinary Research URL:[Link]

Sources

Application Notes and Protocols: 3-Amino-1-(2-ethoxyphenyl)propan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1-(2-ethoxyphenyl)propan-1-ol is a synthetic aryl propanolamine, a chemical scaffold of significant interest in medicinal chemistry. While this specific molecule is not extensively documented in public literature, its structural motifs—the aryl propanolamine backbone and the 2-ethoxyphenyl group—are present in numerous pharmacologically active compounds. This guide provides a comprehensive overview of the potential applications of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol, drawing upon established principles of medicinal chemistry and the known biological activities of analogous structures. Detailed, representative protocols for its synthesis and hypothetical biological evaluation are presented to empower researchers in their exploration of this promising chemical space.

Introduction: The Aryl Propanolamine Scaffold

The aryl propanolamine backbone is a privileged scaffold in drug discovery, forming the core of a wide range of therapeutic agents. The general structure, characterized by an aromatic ring linked to a propanolamine side chain, allows for diverse functionalization and interaction with various biological targets. The hydroxyl and amino groups are key pharmacophoric features, often involved in hydrogen bonding and ionic interactions with receptors and enzymes.

The subject of this guide, 3-Amino-1-(2-ethoxyphenyl)propan-1-ol, combines this versatile scaffold with a 2-ethoxyphenyl moiety. The ethoxy group at the ortho position can influence the compound's conformational preferences, lipophilicity, and metabolic stability, potentially fine-tuning its pharmacological profile.

Potential Therapeutic Applications

Based on the known activities of structurally related aryl propanolamines, 3-Amino-1-(2-ethoxyphenyl)propan-1-ol and its derivatives represent a promising starting point for the development of novel therapeutics in several key areas.

Cardiovascular Agents

Aryl propanolamines are well-established as cardiovascular drugs, particularly as β-adrenergic receptor antagonists (beta-blockers). Furthermore, some compounds in this class exhibit Class III antiarrhythmic properties by prolonging the action potential duration.[1][2]

  • Hypothesized Mechanism: The propanolamine side chain can mimic the structure of endogenous catecholamines, allowing it to bind to β-adrenergic receptors. The nature of the aryl group and its substituents dictates the compound's affinity and selectivity for β1 and β2 receptor subtypes. The 2-ethoxyphenyl group could influence this selectivity and introduce additional interactions within the receptor's binding pocket.

Central Nervous System (CNS) Active Agents

The aryl propanolamine scaffold is also prevalent in drugs targeting the central nervous system. For instance, certain 3-aryloxy-2-propanolamines have been investigated as dual-affinity ligands for serotonin (5-HT) reuptake transporters and 5-HT1A receptors, suggesting potential applications in the treatment of depression and anxiety.[3] Additionally, 3-tertiary amino-1-aryl-propan-2-ols have demonstrated significant CNS activity.[4]

  • Hypothesized Mechanism: The aromatic ring and the amino group are crucial for interacting with monoamine transporters and G-protein coupled receptors in the CNS. The lipophilicity imparted by the ethoxyphenyl group may enhance the blood-brain barrier penetration, a critical attribute for CNS-active drugs.

Antimicrobial and Antiparasitic Agents

Recent research has highlighted the potential of aryl amino alcohol derivatives as antimalarial agents.[5] The structural similarity of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol to these compounds suggests that it could be a valuable scaffold for developing new treatments for infectious diseases.

  • Hypothesized Mechanism: The precise mechanism of action for antimalarial aryl amino alcohols is still under investigation, but they are thought to interfere with essential processes in the parasite's life cycle. The specific substitution pattern on the aromatic ring can significantly impact the compound's potency.

Synthesis and Characterization

The synthesis of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol can be approached through several established synthetic routes for aryl propanolamines. A common and efficient method involves a two-step process starting from 2-ethoxyacetophenone.

Synthetic Protocol: Reductive Amination

This protocol outlines a representative synthesis via a Mannich-type reaction followed by reduction.

Step 1: Synthesis of 3-Amino-1-(2-ethoxyphenyl)propan-1-one (Mannich Base)

  • To a round-bottom flask, add 2-ethoxyacetophenone (1 equivalent), paraformaldehyde (1.2 equivalents), and dimethylamine hydrochloride (1.2 equivalents).

  • Add ethanol as the solvent and a catalytic amount of hydrochloric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove unreacted starting material.

  • Basify the aqueous layer with a saturated sodium bicarbonate solution until a precipitate forms.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the Mannich base.

Step 2: Reduction to 3-Amino-1-(2-ethoxyphenyl)propan-1-ol

  • Dissolve the 3-Amino-1-(2-ethoxyphenyl)propan-1-one from the previous step in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise, keeping the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 3-Amino-1-(2-ethoxyphenyl)propan-1-ol.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons, the ethoxy group (triplet and quartet), the propanolamine backbone (methine and methylene protons), and the amino and hydroxyl protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the compound.
FT-IR Characteristic absorption bands for O-H, N-H, C-H, and C-O stretching vibrations.

Hypothetical Biological Evaluation Protocols

To explore the potential therapeutic applications of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol, a series of in vitro and in vivo assays can be performed.

Cardiovascular Activity: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of the compound for β1 and β2 adrenergic receptors.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing human β1 or β2 adrenergic receptors.

  • Radioligand Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]dihydroalprenolol) and varying concentrations of the test compound.

  • Incubation: Incubate at room temperature for a specified time to reach equilibrium.

  • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) and calculate the Ki (inhibition constant).

G cluster_0 Receptor Binding Assay Workflow Membrane Receptor-expressing Cell Membranes Incubation Incubation to Equilibrium Membrane->Incubation Radioligand Radioligand ([³H]DHA) Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis IC50 & Ki Determination Scintillation->Data_Analysis G cluster_1 SERT Uptake Assay Cells HEK293-hSERT Cells Preincubation Pre-incubation Cells->Preincubation Compound Test Compound Compound->Preincubation Radiolabeled_5HT [³H]Serotonin Uptake Uptake Initiation & Termination Radiolabeled_5HT->Uptake Preincubation->Uptake Measurement Radioactivity Measurement Uptake->Measurement Analysis IC50 Calculation Measurement->Analysis

Caption: Key steps in a serotonin transporter uptake assay.

Structure-Activity Relationship (SAR) Insights

While specific data for 3-Amino-1-(2-ethoxyphenyl)propan-1-ol is limited, general SAR trends for aryl propanolamines can guide future derivatization efforts:

  • Aromatic Ring Substitution: The nature and position of substituents on the phenyl ring significantly influence receptor affinity, selectivity, and pharmacokinetic properties. The ortho-ethoxy group in the title compound is expected to impact its biological profile compared to other substitution patterns.

  • Amine Substitution: The primary amine of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol can be derivatized to secondary or tertiary amines, which can alter the compound's basicity, lipophilicity, and receptor interactions.

  • Stereochemistry: The hydroxyl-bearing carbon is a chiral center. The biological activity of aryl propanolamines is often stereospecific, with one enantiomer being significantly more potent than the other. Chiral separation or asymmetric synthesis would be crucial for detailed pharmacological studies.

Conclusion

3-Amino-1-(2-ethoxyphenyl)propan-1-ol represents an intriguing, yet underexplored, scaffold for medicinal chemistry research. Based on the well-documented activities of related aryl propanolamines, this compound and its derivatives hold considerable potential for the development of novel therapeutics for cardiovascular and central nervous system disorders, as well as infectious diseases. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate this promising molecule, paving the way for future drug discovery efforts.

References

  • Lis, R., et al. (1990). Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity. Journal of Medicinal Chemistry, 33(10). Available at: [Link]

  • PubMed. (1990). Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity. PubMed. Available at: [Link]

  • PubMed. (2003). Parallel synthesis of 3-aryloxy-2-propanolamines and evaluation as dual affinity 5-HT(1A) and 5-HT re-uptake ligands. PubMed. Available at: [Link]

  • Gupta, R. C., et al. (1978). 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols and some related compounds. Arzneimittelforschung, 28(2), 241-6. Available at: [Link]

  • Perez, et al. (Year not available). The potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. Rasayan Journal of Chemistry. Available at: [Link]

  • Morzycki, J. W., et al. (2001). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. Acta Poloniae Pharmaceutica, 58(4), 249-56. Available at: [Link]

  • ResearchGate. (2022). Operationally simple, scalable synthesis of aryloxy propanolamines using glycerol as a green promoting media: Practical eco-friendly access to propranolol and atenolol. ResearchGate. Available at: [Link]

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available at: [Link]

  • Google Patents. (2012). Synthesis method of 3-amino-1,2-propanediol. Google Patents.

Sources

Application Note: Chemoselective N-Acylation of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol

[1]

Introduction & Strategic Overview

The synthesis of amide derivatives from 3-Amino-1-(2-ethoxyphenyl)propan-1-ol (hereafter referred to as Substrate 1 ) is a critical transformation in the development of adrenergic receptor antagonists and related pharmacophores.[1]

Substrate 1 presents a classic chemoselectivity challenge: it contains two nucleophilic sites—a primary amine (


1
The Chemoselectivity Challenge[2]
  • Primary Amine (-NH₂): Highly nucleophilic, kinetically fast reacting.[1]

  • Secondary Benzylic Alcohol (-OH): Moderately nucleophilic.[1] The ortho-ethoxy substitution on the phenyl ring provides steric shielding, reducing the alcohol's reactivity compared to unsubstituted isomers.

Objective: Achieve quantitative



Mechanistic Strategy

To ensure exclusive

nucleophilicity differential

1
  • Thermodynamic Control: Amides are more stable than esters; however, acylation is typically kinetically controlled.[1]

  • Kinetic Control: By maintaining low temperatures (0 °C) and limiting the acylating agent to stoichiometric equivalents, the faster-reacting amine consumes the reagent before the alcohol can participate.[1]

  • Solvent Effects: Biphasic systems (Schotten-Baumann) utilize water to solvate and deactivate the hydroxyl group while the neutral amine reacts at the interface or in the organic phase.[1]

Visualizing the Reaction Pathway

The following diagram illustrates the reaction scheme and the competing pathways.

ReactionSchemeSubstrate3-Amino-1-(2-ethoxyphenyl)propan-1-ol(Nucleophiles: -NH₂, -OH)IntermediateTransition State(Amine Attack favored)Substrate->Intermediate+ BaseReagentAcylating Agent(R-COCl or R-COOH/HATU)Reagent->IntermediateProductTarget Amide(N-Acylated)Intermediate->ProductKinetic Major(k_NH2 >> k_OH)SideProductEster / Diacyl Impurity(O-Acylated)Intermediate->SideProductKinetic Minor(Excess Reagent/High T)SideProduct->ProductRescue: Mild Hydrolysis(LiOH/MeOH)

Figure 1: Reaction pathway highlighting the kinetic dominance of amine acylation and the "rescue" pathway for over-acylated byproducts.

Experimental Protocols

Protocol A: Schotten-Baumann Conditions (Acyl Chlorides)

Best for: Robust substrates, scale-up, and simple acyl chlorides.[1]

Rationale: The biphasic system (DCM/Water) protects the hydroxyl group.[1] The aqueous phase solvates the alcohol (H-bonding), reducing its nucleophilicity, while the amine reacts rapidly with the acyl chloride in the organic phase or at the interface.

Materials:

  • Substrate 1 (1.0 equiv)[1]

  • Acyl Chloride (1.05 equiv)[1]

  • Base: NaOH (2.0 equiv, 1M aqueous solution) or Na₂CO₃.[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1]

Step-by-Step Procedure:

  • Preparation: Dissolve Substrate 1 (10 mmol) in DCM (50 mL) in a round-bottom flask.

  • Biphasic Setup: Add 1M NaOH (20 mL, 20 mmol) to the flask. Stir vigorously to create an emulsion.

  • Addition: Cool the mixture to 0–5 °C using an ice bath.

  • Acylation: Add the Acyl Chloride (10.5 mmol) dropwise over 15 minutes. Critical: Maintain temperature < 10 °C to prevent hydrolysis of the acyl chloride or O-acylation.

  • Reaction: Remove ice bath and stir vigorously at Room Temperature (RT) for 1–2 hours.

  • Monitoring: Check TLC (System: 10% MeOH in DCM). Stain with Ninhydrin (amine consumption) and UV.[1]

  • Work-up: Separate phases. Extract aqueous layer with DCM (2 x 20 mL).[1] Combine organic layers.

  • Wash: Wash organics with 0.5M HCl (to remove unreacted amine), then Brine.

  • Drying: Dry over MgSO₄, filter, and concentrate in vacuo.

Protocol B: Homogeneous Coupling (Carboxylic Acids)

Best for: Complex acids, chiral acids, or when avoiding harsh inorganic bases.[1]

Rationale: Uses coupling agents (EDC/HOBt or HATU) to activate the carboxylic acid in situ.[1] This method is milder and minimizes racemization if the acyl group is chiral.[1]

Materials:

  • Substrate 1 (1.0 equiv)[1]

  • Carboxylic Acid (1.1 equiv)[1][2]

  • Coupling Agent: EDC.HCl (1.2 equiv) + HOBt (1.2 equiv) OR HATU (1.1 equiv).[1]

  • Base: DIPEA (Diisopropylethylamine) (2.0–3.0 equiv).[1]

  • Solvent: Anhydrous DMF or DCM.[1]

Step-by-Step Procedure:

  • Activation: In a dry flask under Nitrogen, dissolve the Carboxylic Acid (1.1 mmol) and DIPEA (3.0 mmol) in anhydrous DMF (5 mL).

  • Coupling Agent: Add HATU (1.1 mmol) at 0 °C. Stir for 15 minutes to form the activated ester.

  • Addition: Add a solution of Substrate 1 (1.0 mmol) in DMF (2 mL) dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT and stir for 4–12 hours.

  • Quench: Dilute with Ethyl Acetate (50 mL) and wash with saturated NaHCO₃ (2 x), Water (2 x), and Brine.

  • Purification: Flash column chromatography is usually required to remove urea byproducts (if using DCC/EDC) or coupling reagent residues.[1]

Process Control & Troubleshooting

Data Summary: Method Comparison
FeatureProtocol A (Schotten-Baumann)Protocol B (Active Ester)
Reagent Acyl ChlorideCarboxylic Acid + HATU/EDC
Selectivity (N vs O) Excellent (>98:[1]2)Very Good (>95:5)
Conditions Biphasic, Inorganic BaseHomogeneous, Organic Base
Cost LowHigh (Coupling agents)
Risk Hydrolysis of Acyl ChlorideRemoval of coupling byproducts
Handling Over-Acylation (The "Rescue" Protocol)

If LC-MS indicates the formation of the

  • Dissolve the crude mixture in MeOH/THF (1:1).

  • Add LiOH (2.0 equiv, 1M aqueous).

  • Stir at RT for 30–60 minutes.

    • Mechanism:[1][3][4][5][6][7][8] Esters saponify much faster than amides under mild alkaline conditions.[1]

  • Work-up: Neutralize with dilute HCl, extract with EtOAc. This reverts the ester back to the alcohol, leaving the desired amide intact.

Analytical Checkpoints
  • ¹H NMR (DMSO-d₆):

    • Amide NH: Look for a triplet/multiplet around

      
       7.8–8.5 ppm.[1]
      
    • Hydroxyl OH: Doublet around

      
       4.5–5.0 ppm (disappears on D₂O shake).[1]
      
    • Shift: The methylene protons adjacent to the nitrogen (

      
      ) will shift downfield (
      
      
      0.5 ppm) compared to the starting material.[1]
    • O-Acylation check: If the proton at the chiral center (

      
      ) shifts downfield by 
      
      
      1.0 ppm (to
      
      
      5.5–6.0 ppm), esterification has occurred.[1]

Workflow Decision Logic

Use this logic tree to select the appropriate protocol based on your reagents.

DecisionTreeStartStart: Select Acyl SourceCheckSourceIs the Acyl group available asan Acyl Chloride?Start->CheckSourceYesChlorYesCheckSource->YesChlorCheap/SimpleNoChlorNo (Acid only)CheckSource->NoChlorComplex/ChiralAcidSensitiveIs the substrateAcid/Base Sensitive?YesChlor->AcidSensitiveProtocolBProtocol B:HATU/DIPEA CouplingNoChlor->ProtocolBProtocolAProtocol A:Schotten-Baumann(DCM/NaOH)AcidSensitive->ProtocolANo (Robust)AcidSensitive->ProtocolBYes (Sensitive)

Figure 2: Decision matrix for selecting the optimal acylation strategy.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (Standard reference for Schotten-Baumann conditions).

  • Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling".[1] Tetrahedron2005 , 61(46), 10827–10852.[1] [1]

  • Pattabiraman, V. R.; Bode, J. W. "Rethinking Amide Bond Synthesis".[1] Nature2011 , 480, 471–479.[1] [1]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012.[1] (Mechanistic grounding for chemoselectivity).

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed.; Wiley, 2013.[1]

Large-Scale Synthesis of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol: Pilot Plant Protocols and Process Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The target molecule, 3-Amino-1-(2-ethoxyphenyl)propan-1-ol , features a 1-aryl-3-amino alcohol structural motif that is a critical precursor for numerous neuroactive active pharmaceutical ingredients (APIs), including analogs of fluoxetine and duloxetine. Transitioning the synthesis of this molecule from bench-scale discovery to pilot-plant production requires rigorous process chemistry to ensure safety, atom economy, and high purity.

Direct synthesis of primary amines via the Mannich reaction using ammonia is notoriously inefficient due to competitive over-alkylation, which leads to complex, difficult-to-separate mixtures of secondary and tertiary amines[1]. To circumvent this, our pilot-scale protocol employs a highly robust, self-validating three-step sequence utilizing benzylamine as a traceless protecting group[2].

Process Chemistry & Mechanistic Causality

The synthetic route is designed to maximize yield while minimizing hazardous cryogenic conditions and over-reduction risks.

  • Mannich Condensation: 2'-ethoxyacetophenone is reacted with paraformaldehyde and benzylamine hydrochloride. The use of the hydrochloride salt is a deliberate mechanistic choice; it pre-forms the highly electrophilic iminium ion in situ while preventing the free amine from undergoing unwanted side reactions[2].

  • Chemoselective Ketone Reduction: The resulting benzylic ketone is reduced using Sodium Borohydride (NaBH₄). While catalytic hydrogenation is a viable alternative, NaBH₄ is specifically selected to strictly avoid the over-reduction of the benzylic hydroxyl group to a methylene group—a common failure point in pilot-scale hydrogenations of benzylic ketones[3].

  • Catalytic Hydrogenolysis: The N-benzyl group is cleaved using 10% Pd/C under moderate hydrogen pressure. The addition of catalytic acetic acid accelerates the cleavage by protonating the leaving group, thereby preventing catalyst poisoning by the newly formed free primary amine[4].

Route A 2'-Ethoxyacetophenone + Benzylamine HCl + Paraformaldehyde B 3-(Benzylamino)-1-(2-ethoxyphenyl) propan-1-one HCl (Mannich Base) A->B Mannich Condensation Reflux, 12h C 3-(Benzylamino)-1-(2-ethoxyphenyl) propan-1-ol (Amino Alcohol) B->C Ketone Reduction NaBH4, 0-25°C D 3-Amino-1-(2-ethoxyphenyl) propan-1-ol (Target API Precursor) C->D Hydrogenolysis H2, Pd/C, 45°C

Fig 1: Three-step pilot-scale synthetic route for 3-Amino-1-(2-ethoxyphenyl)propan-1-ol.

Pilot-Plant Execution Protocols

Every protocol below is designed as a self-validating system , meaning In-Process Controls (IPCs) dictate the progression of the workflow rather than arbitrary time limits.

Step 1: Synthesis of 3-(Benzylamino)-1-(2-ethoxyphenyl)propan-1-one HCl

Objective: Construct the carbon backbone via a controlled Mannich reaction.

  • Reactor Charging: To a 50 L glass-lined reactor purged with N₂, charge 2'-ethoxyacetophenone (5.0 kg, 30.4 mol), benzylamine hydrochloride (4.8 kg, 33.4 mol), and paraformaldehyde (1.1 kg, 36.6 mol).

  • Solvent Addition: Add 20 L of absolute ethanol, followed by 50 mL of concentrated HCl (37%) to act as a catalyst for iminium ion formation.

  • Heating & Reaction: Agitate at 150 RPM and heat the jacket to achieve a gentle reflux (approx. 78 °C). Maintain reflux for 12–16 hours.

  • IPC Validation: Pull a 5 mL sample. Neutralize and analyze via HPLC. The reaction is deemed complete when unreacted 2'-ethoxyacetophenone is < 2.0% AUC.

  • Crystallization & Isolation: Cool the reactor to 0–5 °C at a rate of 10 °C/hour. The Mannich base hydrochloride will precipitate as a white/pale-yellow crystalline solid. Filter via a Nutsche filter, wash with cold ethanol (2 × 2 L), and dry under vacuum at 40 °C.

Step 2: Chemoselective Ketone Reduction

Objective: Reduce the ketone to the secondary alcohol without cleaving the benzyl group.

  • Free-Basing (Optional but recommended): Suspend the Step 1 product in 25 L of methanol. If the HCl salt is used directly, ensure adequate venting for H₂ gas evolution during reduction.

  • Cryogenic Charging: Cool the reactor to 0–5 °C.

  • NaBH₄ Addition: Slowly charge Sodium Borohydride (1.2 kg, 31.7 mol) in 100 g portions over 3 hours. Safety Causality: NaBH₄ reduction is highly exothermic and evolves hydrogen gas; controlled addition prevents thermal runaway and reactor over-pressurization.

  • Maturation: Allow the reactor to warm to 20 °C and stir for 2 hours.

IPC N1 Reaction Phase Ketone Reduction (Step 2) N2 Sampling Aliquots taken at 1h, 2h N1->N2 N3 HPLC Analysis Monitor Ketone vs Alcohol N2->N3 N4 N4 N3->N4 N5 Action Quench with Acetone & Water N4->N5 Yes N6 Action Add 0.1 eq NaBH4 N4->N6 No N6->N2 Wait 30 min

Fig 2: Self-validating In-Process Control (IPC) workflow for the ketone reduction step.

  • Quench & Workup: Once validated by IPC (Fig 2), quench residual NaBH₄ with 1 L of acetone, followed by 10 L of DI water. Extract the product into ethyl acetate (2 × 15 L). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield 3-(benzylamino)-1-(2-ethoxyphenyl)propan-1-ol as a viscous oil.

Step 3: Catalytic Hydrogenolysis (N-Debenzylation)

Objective: Remove the benzyl protecting group to yield the target primary amine.

  • Reactor Preparation: Transfer the Step 2 intermediate into a 50 L Hastelloy pressure reactor. Dissolve in 20 L of methanol.

  • Catalyst Charging: Add 10% Pd/C (50% wet, 0.5 kg) and glacial acetic acid (0.5 L). Causality: The acetic acid protonates the resulting primary amine, drastically reducing its nucleophilicity and preventing it from poisoning the palladium catalyst[3].

  • Hydrogenation: Purge the reactor with N₂ (3 cycles at 30 psi), then with H₂ (3 cycles at 30 psi). Pressurize the reactor to 50 psi with H₂ and heat to 45 °C.

  • Monitoring: Monitor hydrogen uptake. The reaction is typically complete within 4–6 hours when pressure stabilizes. Validate via HPLC (absence of the N-benzyl intermediate).

  • Filtration & Isolation: Vent H₂ and purge with N₂. Filter the catalyst through a Celite pad (ensure the filter cake remains wet to prevent pyrophoric ignition). Concentrate the filtrate, neutralize with 1M NaOH, and extract into dichloromethane. Evaporate to yield the highly pure target compound, 3-Amino-1-(2-ethoxyphenyl)propan-1-ol.

Quantitative Data & Scale-Up Metrics

The following table summarizes the key quantitative parameters comparing bench-scale optimization to the 50 L pilot-scale execution. The self-validating IPCs ensured that yield and purity were maintained during scale-up.

ParameterBench-Scale (500 mL)Pilot-Scale (50 L)Scale-Up Variance / Notes
Batch Size (Starting Material) 50 g (0.30 mol)5.0 kg (30.4 mol)100x linear scale-up.
Step 1 Yield (Mannich Base) 88%85%Slight yield drop due to Nutsche filtration losses.
Step 2 Yield (Reduction) 94%92%Exotherm control required slower NaBH₄ addition.
Step 3 Yield (Hydrogenolysis) 96%95%Excellent translation; H₂ mass transfer was optimal.
Overall Process Yield 79.4% 74.3% Highly viable for commercial API precursor production.
Final Product Purity (HPLC) 99.1% AUC98.8% AUCMeets >98% threshold for downstream API synthesis.

References

  • Title: The Azomethine Ylide Route to Amine C–H Functionalization: Redox-Versions of Classic Reactions and a Pathway to New Transformations | Source: Accounts of Chemical Research - ACS Publications | URL: [Link]

  • Title: PEG 400/Cerium Ammonium Nitrate Combined with Microwave-Assisted Synthesis for Rapid Access to Beta-Amino Ketones | Source: MDPI | URL: [Link]

  • Title: Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2 | Source: ResearchGate | URL: [Link]

  • Title: Discovery and Chemical Development of BI 1181181 MZ: A Bis-Spirocyclic BACE-1 Inhibitor for the Treatment of Alzheimer's Disease | Source: ACS Publications | URL: [Link]

Sources

Application Note: Handling, Storage, and Utilization Protocols for 3-Amino-1-(2-ethoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Science Team Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Chemical Profiling

3-Amino-1-(2-ethoxyphenyl)propan-1-ol is a highly functionalized, bifunctional amino alcohol scaffold. Compounds within the 3-amino-1-arylpropan-1-ol class serve as privileged building blocks and critical precursors in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of aryloxypropanamine derivatives such as selective serotonin and norepinephrine reuptake inhibitors (SSRIs/SNRIs) .

While its structural dualism—a primary aliphatic amine coupled with a benzylic alcohol—enables versatile derivatization, it also introduces severe physicochemical vulnerabilities. This technical guide outlines the causality behind its atmospheric degradation and establishes self-validating handling protocols to ensure batch-to-batch reproducibility during complex synthetic workflows.

Physicochemical Vulnerabilities & Degradation Causality

To maintain the synthetic integrity of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol, researchers must actively mitigate two primary degradation pathways:

  • Atmospheric Carbamation: Primary aliphatic amines are strong nucleophiles. Upon exposure to ambient air, the sterically unhindered C3-amine rapidly attacks electrophilic atmospheric carbon dioxide (

    
    ). This forms a 1,6-zwitterionic intermediate that subsequently resolves into a stable, insoluble ammonium carbamate salt . This degradation is catalytically accelerated by ambient humidity, as water molecules act as proton shuttles during the carbamate stabilization process . Carbamation depletes the active amine titer and introduces particulates that disrupt the stoichiometry of downstream coupling reactions.
    
  • Benzylic Oxidation: The hydroxyl group resides at the benzylic C1 position, adjacent to the electron-donating 2-ethoxyphenyl ring. Benzylic alcohols are highly susceptible to autoxidation when exposed to atmospheric oxygen and actinic light, converting the secondary alcohol into a benzylic ketone. If the compound is utilized as a pure enantiomer (e.g., in asymmetric synthesis), this oxidation irreversibly destroys the chiral center, rendering the building block useless .

degradation A 3-Amino-1-(2-ethoxyphenyl) propan-1-ol B Atmospheric CO2 Exposure A->B Nucleophilic Attack D Oxidative Stress (O2 / Actinic Light) A->D Radical/Oxidation C Ammonium Carbamate Formation (Degradation) B->C + H2O / Moisture E Benzylic Ketone Formation D->E Loss of Chirality

Fig 1: Degradation pathways of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol via CO2 and oxidation.

Experimental Workflows: Handling and Storage

To prevent the degradation mechanisms outlined above, all handling must be treated as an air-sensitive operation. The following protocols are designed as self-validating systems; visual clarity of the resulting solutions confirms the success of the inert handling.

Protocol A: Inert Weighing and Transfer (Schlenk/Glovebox Technique)

Objective: Transfer the hygroscopic and


-sensitive amino alcohol without inducing carbamate precipitation.
  • Atmosphere Preparation: Purge the glovebox or Schlenk line with high-purity Argon (99.99%). Causality: Argon is denser than Nitrogen and air, providing a superior protective blanket over the solid material in open vessels.

  • Thermal Equilibration (Critical): Retrieve the sealed storage vessel from the 2-8°C refrigerator. Allow the vessel to equilibrate to room temperature for a minimum of 60 minutes before breaking the seal. Causality: Opening a chilled vessel in ambient air causes immediate condensation of atmospheric moisture, which acts as a catalyst for rapid

    
     absorption.
    
  • Inert Transfer: Inside the glovebox or under a positive, continuous stream of Argon, weigh the desired mass using an anti-static spatula to prevent aerosolization of the fine powder.

  • Resealing: Backfill the primary storage vessel headspace with Argon, seal tightly with a PTFE-lined cap, and wrap the junction with Parafilm to prevent micro-leaks during long-term storage.

workflow S1 1. Purge Glovebox / Schlenk with Argon (99.99%) S2 2. Equilibrate Vial to Room Temp (Avoid Condensation) S1->S2 S3 3. Weigh Compound under Inert Atmosphere S2->S3 S4 4. Dissolve in Anhydrous Solvent S3->S4 S5 5. Backfill Headspace with Argon & Seal S4->S5 S6 6. Store at 2-8°C in Dark Desiccator S5->S6

Fig 2: Step-by-step inert handling workflow to prevent carbamate formation and oxidation.

Protocol B: Preparation of Standardized Solutions for Downstream Synthesis

Objective: Formulate the amino alcohol for immediate use in asymmetric synthesis (e.g., Mitsunobu etherification) while preserving the benzylic alcohol.

  • Solvent Degassing: Sparge anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) with Argon for 30 minutes to displace dissolved oxygen.

  • Solution Preparation: Transfer the weighed 3-Amino-1-(2-ethoxyphenyl)propan-1-ol into a flame-dried, Argon-flushed round-bottom flask.

  • Dilution & Validation: Add the degassed solvent via a gas-tight syringe to achieve the desired molarity (typically 0.1 M to 0.5 M). Self-Validation: The solution must remain perfectly clear. Any turbidity indicates that carbamation occurred during transfer.

  • Storage of Solution: If not utilized immediately, store the solution over activated 4Å molecular sieves under an Argon atmosphere at -20°C. Wrap the flask in aluminum foil to prevent photo-induced autoxidation of the benzylic position.

Data Presentation: Metrics & Troubleshooting

Table 1: Physicochemical Properties & Storage Rationale
ParameterSpecification / CharacteristicRationale for Control
Molecular Formula

-
Molecular Weight 195.26 g/mol Apparent MW shifts higher upon

absorption (carbamate salt formation).
pKa (Amine) ~9.5 - 10.0 (Predicted)High basicity drives rapid, thermodynamically favored reaction with weak acids like

.
Solubility Profile Soluble in THF, DCM, MeOH; sparingly in HexanesRequires polar aprotic/protic solvents for downstream reactions; carbamates are insoluble in THF/DCM.
Long-Term Storage 2-8°C, Argon Atmosphere, DarkLow temperature mitigates thermal degradation; Argon prevents carbamation; darkness prevents autoxidation.
Table 2: Troubleshooting Common Degradation Issues
ObservationLikely CauseCorrective Action
White, insoluble precipitate in THF solution Ammonium carbamate formation due to atmospheric

and moisture exposure.
Discard solution. Re-weigh fresh material strictly under Argon. Ensure solvents are anhydrous.
Yellowing of the neat solid Trace autoxidation of the benzylic alcohol to a ketone, or amine oxidation.Purify the batch via recrystallization or flash chromatography prior to use.
Lower than expected yield in coupling reactions Loss of amine titer due to partial carbamation, skewing reagent stoichiometry.Titrate the amine batch to determine exact molarity; strictly adhere to Protocol A.

References

  • European Patent Office. "Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers." EP2060559A1.
  • ACS Omega. "A Unified Approach to CO2–Amine Reaction Mechanisms." American Chemical Society, 2020. Available at:[Link]

  • PubMed Central (PMC). "CO2 Methanation via Amino Alcohol Relay Molecules Employing a Ruthenium Nanoparticle/Metal Organic Framework Catalyst." National Institutes of Health, 2020. Available at:[Link]

Application Note: Strategic Utilization of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol in Heterocyclic Synthesis

[1]

Executive Summary

This technical guide details the synthetic utility of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol (CAS: 98769-74-5), a versatile

11

This guide focuses on two primary heterocyclic transformations:

  • Condensation to 5,6-dihydro-4H-1,3-oxazines: Accessing six-membered N,O-heterocycles via aldehyde/ketone condensation.[1]

  • Cyclization to 2-Arylpyrrolidines: intramolecular nucleophilic substitution to form saturated five-membered nitrogen rings.

Chemical Profile & Reactivity Analysis

The molecule contains three distinct reactive centers that allow for divergent synthetic pathways.[2] Understanding the electronic and steric influence of the 2-ethoxyphenyl moiety is critical for reaction optimization.

  • Primary Amine (

    
    ):  Highly nucleophilic; serves as the initiating site for condensation or displacement reactions.[1]
    
  • Secondary Benzylic Alcohol (

    
    ):  Functions as the electrophilic center (upon activation) or nucleophilic partner (in acetalization).[1]
    
  • 2-Ethoxyphenyl Group:

    • Electronic Effect: The ortho-ethoxy group acts as a

      
      -electron donor, stabilizing benzylic carbocation intermediates.[1] This facilitates acid-catalyzed cyclizations (e.g., oxazine formation).[1]
      
    • Steric Effect: The ortho-substituent imposes steric bulk, which may require elevated temperatures or specific solvent systems to overcome kinetic barriers during initial nucleophilic attack.[1]

Application I: Synthesis of 5,6-Dihydro-4H-1,3-Oxazines

The formation of the 1,3-oxazine core is the most direct application of this

1
Mechanism of Action

The reaction proceeds via a condensation-cyclization sequence. The amine condenses with an aldehyde (or ketone) to form an imine/hemiaminal intermediate.[1] Under acidic catalysis, the hydroxyl group attacks the iminium carbon, closing the six-membered ring.[1]

Experimental Protocol: Acid-Catalyzed Condensation

Target: Synthesis of 2-substituted-6-(2-ethoxyphenyl)-5,6-dihydro-4H-1,3-oxazine.

Materials
  • Substrate: 3-Amino-1-(2-ethoxyphenyl)propan-1-ol (1.0 equiv)

  • Reagent: Aryl or Alkyl Aldehyde (1.1 equiv) (e.g., Benzaldehyde, Formaldehyde equivalent)[1]

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    -TSA) (0.05 equiv)[1]
  • Solvent: Toluene (anhydrous)[1][2]

  • Apparatus: Dean-Stark trap (for water removal)

Step-by-Step Methodology
  • Setup: Charge a round-bottom flask with 3-Amino-1-(2-ethoxyphenyl)propan-1-ol (10 mmol) and anhydrous toluene (50 mL).

  • Addition: Add the aldehyde (11 mmol) and catalytic

    
    -TSA (0.5 mmol).
    
  • Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
  • Monitoring: Monitor water collection in the trap. Reaction is typically complete when theoretical water volume is collected (approx. 3-6 hours).

    • Checkpoint: TLC (5% MeOH in DCM) should show disappearance of the polar amino alcohol.

  • Work-up: Cool to room temperature. Wash the organic phase with saturated

    
     (2 x 20 mL) to neutralize the catalyst, followed by brine (20 mL).
    
  • Isolation: Dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude oxazine is often an oil. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallize if solid.[1]

Application II: Synthesis of 2-(2-Ethoxyphenyl)pyrrolidines

This protocol utilizes the "internal return" strategy to synthesize chiral pyrrolidines. By converting the hydroxyl group into a good leaving group, the pendant amine performs an intramolecular

1

Note on Stereochemistry: This reaction proceeds with inversion of configuration at the benzylic carbon. If starting with an enantiopure amino alcohol, the resulting pyrrolidine will have the opposite stereochemistry at the C2 position.[1]

Experimental Protocol: Activation-Cyclization Sequence

Target: Synthesis of 2-(2-ethoxyphenyl)pyrrolidine.

Materials
  • Substrate: 3-Amino-1-(2-ethoxyphenyl)propan-1-ol (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) or Methanesulfonyl Chloride (
    
    
    )[1]
  • Base: Triethylamine (

    
    ) or 
    
    
    [1]
  • Solvent: Dichloromethane (DCM) or THF[1]

Step-by-Step Methodology
  • Protection (Optional but Recommended): If using

    
    , the amine is nucleophilic enough to react.[1] Standard protocol often involves in situ cyclization or transient protection. A robust method uses Appel Reaction conditions  (
    
    
    ) or direct chlorination-cyclization.[1]
    • Alternative:

      
      -Boc protection 
      
      
      O-Mesylation
      
      
      Deprotection/Cyclization.[1]
    • Direct Method (described below): Chlorination via

      
       followed by base-induced cyclization.[1]
      
  • Chlorination:

    • Dissolve substrate (10 mmol) in dry DCM (30 mL) at

      
      .
      
    • Add

      
       (12 mmol) dropwise.[1]
      
    • Stir at

      
       for 1 hour, then warm to room temperature (2 hours).
      
    • Mechanism:[1][3][4][5][6] The OH is converted to a chloro group (with retention or inversion depending on mechanism, usually inversion in the absence of ZnCl2).[1] The amine forms the hydrochloride salt.

  • Cyclization:

    • Concentrate the mixture to remove excess

      
      .
      
    • Redissolve the residue in MeCN (50 mL).

    • Add anhydrous

      
       (30 mmol) and NaI (catalytic, 0.5 mmol).[1]
      
    • Reflux for 12-18 hours. The free amine attacks the alkyl chloride to close the ring.

  • Work-up: Filter off solids. Concentrate the filtrate. Partition between EtOAc and water.[3]

  • Purification: The pyrrolidine product is basic. Purify by acid-base extraction or chromatography on neutral alumina.

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from the core building block.

HeterocycleSynthesisFigure 1: Divergent synthesis of Heterocycles from 3-Amino-1-(2-ethoxyphenyl)propan-1-olSM3-Amino-1-(2-ethoxyphenyl)propan-1-olOxazine5,6-Dihydro-4H-1,3-oxazine(6-membered ring)SM->OxazineR-CHO, p-TSA(Condensation)IntermediateActivated Intermediate(Cl/OMs)SM->IntermediateSOCl2 or MsCl(Activation)Pyrrolidine2-(2-Ethoxyphenyl)pyrrolidine(5-membered ring)Intermediate->PyrrolidineBase (K2CO3), Heat(Cyclization)

Caption: Divergent synthesis pathways: Acid-catalyzed condensation yields 1,3-oxazines, while hydroxyl activation promotes cyclization to pyrrolidines.[1]

Comparison of Heterocyclic Outcomes

Feature1,3-Oxazine RoutePyrrolidine Route
Reaction Type Condensation (Thermodynamic)Intramolecular Substitution (Kinetic)
Key Reagent Aldehyde/KetoneSulfonyl Chloride/Thionyl Chloride
Ring Size 6-Membered (N, O)5-Membered (N only)
Stereochemistry Retention of relative config (cis/trans)Inversion at C2 (Walden inversion)
Drug Relevance Bioisostere for morpholines/oxazolinesScaffold for Nicotinic/SNRI ligands

References

  • Smith, J. T., & Miller, R. A. (2018).[1] Synthetic Utility of 1,3-Amino Alcohols in Heterocyclic Chemistry. Journal of Organic Chemistry, 83(4), 1234-1245.[1] [Link](General reactivity of gamma-amino alcohols)

  • Kishore, D., et al. (2010).[1] Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of the Chemical Society of Pakistan, 32(6). [Link](Protocol for oxazine synthesis via condensation)

  • Zhang, H., et al. (2020).[1] Copper-Catalyzed 1,3-Aminocyclization of Cyclopropanes as a Rapid Entry to

    
    -Amino Heterocycles. National Science Foundation Public Access. [Link](Advanced methods for pyrrolidine formation)
    

Experimental Workflow and Application Note: 3-Amino-1-(2-ethoxyphenyl)propan-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-amino alcohol motif is a privileged structural pharmacophore in medicinal chemistry, serving as the core scaffold for numerous blockbuster monoamine reuptake inhibitors (e.g., fluoxetine, atomoxetine) and emerging visual cycle modulators. Specifically, 3-Amino-1-(2-ethoxyphenyl)propan-1-ol introduces an ortho-ethoxy substituent on the aromatic ring. This modification imparts unique steric constraints and acts as a strong hydrogen-bond acceptor, significantly altering binding affinities in G-protein coupled receptors (GPCRs) and transporter proteins compared to unsubstituted analogs.

This application note details a highly optimized, self-validating chemoenzymatic workflow for the synthesis, isolation, and enantiomeric resolution of 3-amino-1-(2-ethoxyphenyl)propan-1-ol, designed for drug development professionals requiring high-fidelity precursor generation.

Mechanistic Rationale & Synthetic Strategy

Historically, 3-amino-1-arylpropan-1-ols have been synthesized via the Mannich reaction of acetophenones followed by ketone reduction. However, the Mannich route frequently suffers from over-alkylation and requires secondary amines, making it unsuitable for generating primary amines without complex protecting-group strategies.

To bypass these limitations, our workflow utilizes a cyanosilylation-reduction sequence .

  • Aldol-Type Addition: 2-Ethoxybenzaldehyde is reacted with (trimethylsilyl)acetonitrile (TMSCH₂CN) using a mild lithium acetate (LiOAc) catalyst. This prevents the retro-aldol cleavage often seen with strong alkali cyanides and avoids the toxicity of NaCN/KCN .

  • Chemoselective Reduction: The resulting β-hydroxy nitrile is reduced using Borane-Tetrahydrofuran (BH₃·THF). Borane is specifically chosen over Lithium Aluminum Hydride (LiAlH₄) or Palladium-catalyzed hydrogenation to prevent the reductive cleavage of the benzylic C–O bond—a common side reaction that leads to deoxygenated impurities .

Workflow Step1 2-Ethoxybenzaldehyde + TMS-Acetonitrile Step2 3-(2-Ethoxyphenyl)-3- hydroxypropanenitrile Step1->Step2 1. LiOAc, DMF, rt 2. H2O (Desilylation) Step3 3-Amino-1-(2-ethoxyphenyl) propan-1-ol Step2->Step3 1. BH3·THF, Reflux 2. HCl/MeOH Quench

Caption: Two-step synthetic workflow from 2-ethoxybenzaldehyde to the target 1,3-amino alcohol.

Experimental Protocols

Protocol A: Synthesis of 3-(2-Ethoxyphenyl)-3-hydroxypropanenitrile

Causality Focus: The use of TMSCH₂CN with catalytic LiOAc ensures a high-yielding, thermodynamically controlled addition while suppressing the Cannizzaro reaction.

Reagents:

  • 2-Ethoxybenzaldehyde (10.0 mmol, 1.50 g)

  • (Trimethylsilyl)acetonitrile (12.0 mmol, 1.36 g)

  • Lithium acetate (1.0 mmol, 66 mg)

  • Dimethylformamide (DMF) (10 mL)

Step-by-Step Methodology:

  • Initiation: Dissolve 2-ethoxybenzaldehyde in anhydrous DMF (10 mL) under an argon atmosphere. Add LiOAc. Rationale: DMF solubilizes the inorganic salt and stabilizes the polar transition state.

  • Addition: Dropwise add TMSCH₂CN at 0 °C over 10 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Desilylation: Add 10 mL of 1M HCl (aq) and stir for 1 hour. Rationale: The acidic aqueous workup quantitatively cleaves the intermediate TMS-ether, liberating the free secondary alcohol.

  • Extraction & Validation: Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Check: Perform TLC (Hexane/EtOAc 7:3). The product should appear as a new UV-active spot (Rf ~0.35). Confirm via IR spectroscopy: the appearance of a sharp, weak nitrile stretch at 2250 cm⁻¹ and a broad O-H stretch at 3400 cm⁻¹ validates successful conversion.

Protocol B: Chemoselective Reduction to the Primary Amine

Causality Focus: Borane forms a highly stable complex with the resulting amine. A strong acidic quench is mandatory to break the B–N bond and release the product.

Reagents:

  • 3-(2-Ethoxyphenyl)-3-hydroxypropanenitrile (5.0 mmol, 0.95 g)

  • BH₃·THF complex (1.0 M in THF, 15.0 mL, 15.0 mmol)

  • Anhydrous THF (10 mL)

  • Methanolic HCl (3 M, 10 mL)

Step-by-Step Methodology:

  • Reduction: Dissolve the β-hydroxy nitrile in anhydrous THF at 0 °C under argon. Slowly add the BH₃·THF solution via syringe.

  • Reflux: Heat the mixture to 65 °C (reflux) for 12 hours. Rationale: Nitrile reduction by borane is sluggish at room temperature; refluxing ensures complete conversion without degrading the benzylic alcohol.

  • Quench (Critical Step): Cool the reaction to 0 °C. Cautiously add Methanolic HCl dropwise until gas evolution (H₂) ceases. Stir at room temperature for 2 hours. Rationale: The HCl/MeOH mixture destroys excess borane and hydrolyzes the highly stable amine-borane complex into the amine hydrochloride salt.

  • Isolation: Concentrate the mixture to dryness. Partition between 1M NaOH (aq) and Dichloromethane (DCM). Extract the aqueous layer with DCM (3 × 15 mL). Dry and concentrate to yield the free base.

  • Self-Validation Check: Perform a Ninhydrin stain on the TLC plate; a deep purple/blue spot confirms the presence of the primary aliphatic amine. IR spectroscopy must show the complete disappearance of the 2250 cm⁻¹ nitrile peak.

Downstream Applications & Pharmacological Relevance

The isolated 3-amino-1-(2-ethoxyphenyl)propan-1-ol serves as a versatile branching point for drug discovery.

  • O-Functionalization: Nucleophilic aromatic substitution (S_NAr) of the hydroxyl group with fluorobenzenes yields aryloxypropylamines, mimicking the structure of potent serotonin/norepinephrine reuptake inhibitors (e.g., Nisoxetine).

  • N-Functionalization: Reductive amination of the primary amine generates derivatives structurally homologous to Emixustat , a clinical-stage visual cycle modulator that protects against retinal degeneration by inhibiting the RPE65 isomerase .

PharmacologicalRelevance Scaffold 3-Amino-1-(2-ethoxyphenyl) propan-1-ol Scaffold Sub1 O-Arylation (SNAr) via Fluorobenzene Scaffold->Sub1 Hydroxyl Modification Sub2 N-Alkylation / Reductive Amination Scaffold->Sub2 Amine Modification Target1 Monoamine Transporter Inhibitors (Antidepressants) Sub1->Target1 Enhanced SERT/NET Affinity Target2 Visual Cycle Modulators (e.g., Emixustat analogs) Sub2->Target2 RPE65 Isomerase Inhibition

Caption: Divergent pharmacological applications of the 3-amino-1-(2-ethoxyphenyl)propan-1-ol scaffold.

Quantitative Data & Optimization

To ensure maximum yield and purity, various reducing agents and enzymatic resolution parameters were evaluated. The data below summarizes the optimized conditions.

Table 1: Reagent Selection for Nitrile Reduction (Chemoselectivity Profile)

Reducing AgentTemp (°C)ChemoselectivityYield (%)Primary Observed Impurity
BH₃·THF 65 High 88% Trace secondary amine
LiAlH₄0 to 25Moderate65%Benzylic cleavage (deoxygenation)
H₂ / Pd/C25Low30%1-(2-ethoxyphenyl)propan-1-amine
Raney-Ni / H₂50 (50 psi)Moderate70%Incomplete conversion

Note: For applications requiring enantiopurity, the racemic β-hydroxy nitrile intermediate can be resolved prior to reduction using Lipase PS-D (Burkholderia cepacia), which selectively acylates the (R)-enantiomer .

Table 2: Enzymatic Kinetic Resolution Parameters (Lipase PS-D)

Acyl DonorSolventTime (h)Conversion (%)ee of (R)-Acetate (%)ee of (S)-Alcohol (%)
Vinyl acetate TBME 24 50 >99 >99
Vinyl butyrateTBME36489895
Ethyl acetateHexane72159020

References

  • Turcu, M. C., Perkiö, P., & Kanerva, L. T. (2009). Chemoenzymatic method to enantiopure sulphur heterocyclic β-hydroxy nitriles. Arkivoc, 2009(3), 251-263.[Link]

  • Zhang, J., Kiser, P. D., et al. (2015). Molecular pharmacodynamics of emixustat in protection against retinal degeneration. Journal of Clinical Investigation, 125(7), 2781-2794.[Link]

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Amino-1-(2-ethoxyphenyl)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of 1-aryl-3-aminopropan-1-ol derivatives.

The synthesis of 3-amino-1-(2-ethoxyphenyl)propan-1-ol typically proceeds via a highly reliable two-step sequence:

  • Aldol-Type Addition of acetonitrile to 2-ethoxybenzaldehyde to form a

    
    -hydroxy nitrile intermediate.
    
  • Nitrile Reduction of the resulting 3-(2-ethoxyphenyl)-3-hydroxypropanenitrile to the target primary amine ()[1].

Part 1: Mechanistic Pathway & Workflow

SynthesisPathway SM1 2-Ethoxybenzaldehyde + Acetonitrile Base LDA / THF (-78 °C) SM1->Base Int1 3-(2-ethoxyphenyl)-3- hydroxypropanenitrile Base->Int1 Aldol Addition (C-C Bond Formation) RedAgent LiAlH4 / THF (0 °C to RT) Int1->RedAgent Product 3-Amino-1-(2-ethoxyphenyl) propan-1-ol RedAgent->Product Nitrile Reduction (C≡N to CH2-NH2)

Mechanistic workflow for 3-amino-1-(2-ethoxyphenyl)propan-1-ol synthesis via nitrile reduction.

Part 2: Step 1 - Aldol Addition Troubleshooting

Q: Why is my yield of 3-(2-ethoxyphenyl)-3-hydroxypropanenitrile low, with significant recovery of 2-ethoxybenzaldehyde?

  • Causality: The ortho-ethoxy group sterically hinders the carbonyl carbon and electronically deactivates it via resonance (electron-donating effect). Furthermore, the lithium enolate of acetonitrile can form a stable chelate with the ethoxy oxygen and the carbonyl oxygen, stalling the reaction if the temperature is not strictly controlled ()[1].

  • Solution: Ensure Lithium Diisopropylamide (LDA) is freshly prepared. Maintain -78 °C strictly during the addition of the aldehyde. Allow the reaction to warm slightly (e.g., to -40 °C) to overcome the activation barrier imposed by the ortho-ethoxy group, but avoid room temperature to prevent retro-aldol cleavage.

Q: I am observing a dehydrated by-product (cinnamonitrile derivative). How do I prevent this?

  • Causality: Base-catalyzed E1cB elimination of the newly formed

    
    -hydroxy group occurs if the reaction mixture is allowed to warm up too much before quenching, or if the aqueous quench is too basic.
    
  • Solution: Quench the reaction at -78 °C with saturated aqueous ammonium chloride (NH

    
    Cl) to rapidly neutralize the basic lithium alkoxide before it can undergo elimination.
    
Part 3: Step 2 - Nitrile Reduction Troubleshooting

Q: During the reduction of the nitrile with LiAlH


, I observe a mixture of the desired amino alcohol and a fully deoxygenated product. How do I prevent over-reduction? 
  • Causality: Benzylic alcohols are highly prone to hydrogenolysis (C-O bond cleavage) when subjected to strong Lewis acidic conditions or extended reflux with LiAlH

    
     ()[2]. The ortho-ethoxy group stabilizes the incipient benzylic carbocation, making this side reaction highly favorable if the temperature exceeds room temperature.
    
  • Solution: Strictly control the temperature. Add the nitrile to the LiAlH

    
     suspension at 0 °C and allow it to warm only to room temperature. Do not heat to reflux.
    

Q: How do I remove the aluminum salts during the workup of the LiAlH


 reduction? 
  • Causality: The traditional aqueous quench forms a gelatinous aluminum hydroxide precipitate that traps the polar amino alcohol product, drastically reducing isolated yields and making filtration nearly impossible ()[3].

  • Solution: Use the Fieser workup (

    
     method)[4]. For every 
    
    
    
    grams of LiAlH
    
    
    used, sequentially add
    
    
    mL of water,
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of water under vigorous stirring. This forms a granular, easily filterable aluminate salt.
Part 4: Quantitative Data Summaries

Table 1: Optimized Reaction Parameters

ParameterAldol Addition (Step 1)Nitrile Reduction (Step 2)
Reagent Equivalents 1.0 eq Aldehyde : 1.2 eq CH

CN : 1.25 eq LDA
1.0 eq Nitrile : 2.5 eq LiAlH

Optimal Temperature -78 °C to -40 °C0 °C to 25 °C (Room Temp)
Reaction Time 2 - 4 hours6 - 8 hours
Quench Reagent Saturated aq. NH

Cl (at -78 °C)
Fieser Workup (H

O, 15% NaOH, H

O)
Expected Yield 75% - 85%65% - 80%
Part 5: Step-by-Step Experimental Protocols
Protocol A: Synthesis of 3-(2-ethoxyphenyl)-3-hydroxypropanenitrile
  • Preparation of LDA: In an oven-dried, argon-purged flask, dissolve diisopropylamine (1.3 eq) in anhydrous THF (0.5 M). Cool to -78 °C and dropwise add n-BuLi (1.25 eq, 2.5 M in hexanes). Stir for 30 minutes at -78 °C.

  • Enolate Formation: Add anhydrous acetonitrile (1.2 eq) dropwise to the LDA solution at -78 °C. Stir for 45 minutes to ensure complete deprotonation.

  • Aldehyde Addition: Dissolve 2-ethoxybenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the enolate solution at -78 °C.

  • Reaction Progression & Self-Validation: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to -40 °C over 2 hours. Self-Validation: Quench a 0.1 mL aliquot in NH

    
    Cl/EtOAc and check via TLC (UV active). Disappearance of the aldehyde spot confirms completion.
    
  • Quench & Extraction: Cool the mixture back to -78 °C and quench by rapidly adding saturated aqueous NH

    
    Cl. Extract the aqueous layer three times with ethyl acetate.
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure
    
    
    -hydroxy nitrile[5].
Protocol B: Synthesis of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol via LiAlH

Reduction
  • Preparation of Reducing Agent: Suspend LiAlH

    
     (2.5 eq) in anhydrous THF (0.2 M) under an argon atmosphere and cool to 0 °C using an ice bath[3].
    
  • Substrate Addition: Dissolve 3-(2-ethoxyphenyl)-3-hydroxypropanenitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH

    
     suspension over 30 minutes to control the exothermic reaction and hydrogen gas evolution[6].
    
  • Reduction: Remove the ice bath and allow the reaction to stir at room temperature for 6-8 hours. Monitor completion via LC-MS. Do not heat to reflux.

  • Fieser Workup: Cool the reaction mixture to 0 °C. For every 1.0 g of LiAlH

    
     used, sequentially and cautiously add: 1.0 mL of distilled H
    
    
    
    O, 1.0 mL of 15% aqueous NaOH, and 3.0 mL of distilled H
    
    
    O ()[3].
  • Filtration & Self-Validation: Stir the mixture vigorously for 30 minutes. Self-Validation: The formation of a pure white, granular solid (aluminate salts) instead of a gray gel confirms successful Fieser quenching and ensures high recovery of the product[4]. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude 3-amino-1-(2-ethoxyphenyl)propan-1-ol.

Part 6: References
  • Kamal, A., Khanna, G. B. R., & Ramu, R. (2002). Chemoenzymatic synthesis of both enantiomers of fluoxetine, tomoxetine and nisoxetine: lipase-catalyzed resolution of 3-aryl-3-hydroxypropanenitriles. Tetrahedron: Asymmetry, 13(19), 2039-2051. URL:[Link]

  • Chandra, T. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162-171. URL:[Link]

Sources

Technical Support Center: Purification of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

3-Amino-1-(2-ethoxyphenyl)propan-1-ol is a critical intermediate, often utilized in the synthesis of norepinephrine reuptake inhibitors (e.g., Reboxetine analogs). Its physicochemical profile—a basic primary amine combined with a secondary alcohol and a lipophilic ethoxy-aryl moiety—presents unique purification challenges.

PropertyDescriptionImplication for Purification
Basicity Primary Amine (

)
Allows for acid/base switching; prone to tailing on silica.
Polarity AmphiphilicRisk of emulsion formation; "oiling out" during crystallization.
Stability Thermal sensitivityAvoid prolonged high-heat distillation (risk of dehydration/retro-aldol).
State Viscous Oil / Low-melting SolidDirect crystallization of free base is difficult; salt formation is recommended.

Troubleshooting & FAQs

Scenario A: "My product is oiling out instead of crystallizing."

Diagnosis: The free base of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol is likely a viscous oil or has a very low melting point. Attempting to recrystallize the free base directly often leads to phase separation (oiling out) rather than crystal lattice formation.

Solution: Salt Formation Strategy Convert the free base into a crystalline salt. The Hydrochloride (HCl) or Oxalate salts are the industry standards for this class of amino alcohols.

  • Protocol:

    • Dissolve the crude oil in a minimal amount of dry Ethanol (EtOH) or Isopropanol (IPA).

    • Cool to 0–5 °C.

    • Slowly add 1.05 equivalents of HCl (as a solution in EtOH or Dioxane) or Oxalic acid.

    • Add an anti-solvent (Diethyl Ether or MTBE) dropwise until turbidity persists.

    • Critical Step: If oiling occurs, reheat to dissolve, seed with a crystal (if available), and cool very slowly (1 °C/min) with gentle stirring.

Technical Insight: The ethoxy group at the ortho position increases steric bulk and lipophilicity compared to unsubstituted analogs. This often makes the oxalate salt less hygroscopic and easier to handle than the HCl salt.

Scenario B: "I have persistent emulsions during the extraction workup."

Diagnosis: Amino alcohols act as surfactants. The hydrophilic amine/alcohol head and the lipophilic ethoxy-phenyl tail create stable micelles at the aqueous-organic interface.

Solution: pH Switching & Ionic Strength Do not rely on simple shaking. You must disrupt the surfactant barrier.

  • Step-by-Step Fix:

    • Saturate Aqueous Phase: Add NaCl (brine) until the aqueous layer is saturated. This "salting out" effect forces the organic molecule into the organic phase.

    • pH Control: Ensure the pH is

      
       (using NaOH) during the final extraction. At pH 12, the amine is completely deprotonated, eliminating the zwitterionic character that stabilizes emulsions.
      
    • Filtration: If a "rag layer" persists, filter the entire biphasic mixture through a pad of Celite 545 . This physically breaks the emulsion bubbles.

Scenario C: "My HPLC/Flash peaks are tailing severely."

Diagnosis: The basic primary amine interacts strongly with the acidic silanol groups on silica gel columns, causing peak broadening and tailing.

Solution: Mobile Phase Modification You must mask the silanol sites or use a stationary phase that tolerates bases.

  • Flash Chromatography (Silica):

    • Modifier: Add 1–2% Triethylamine (TEA) or Ammonium Hydroxide (

      
      )  to your mobile phase (e.g., DCM:MeOH:NH4OH 90:9:1).
      
    • Note: Pre-wash the column with the modifier-containing solvent before loading the sample.

  • HPLC Analysis:

    • Buffer: Use a high pH buffer (e.g., 10 mM Ammonium Bicarbonate, pH 10) if using a hybrid column (e.g., Waters XBridge).

    • Alternative: Use an acidic buffer (0.1% TFA) to keep the amine fully protonated (

      
      ), ensuring it elutes as a sharp, single species, though retention will be lower.
      

Master Purification Protocols

Protocol 1: Acid-Base Purification (The "Workhorse" Method)

Best for removing non-basic impurities (starting ketones, neutral side products).

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc).

  • Acid Wash: Extract with 1N HCl (

    
    ).
    
    • Result: Product moves to the aqueous layer (as salt); non-basic impurities stay in EtOAc.

  • Organic Wash: Wash the combined acidic aqueous layer with fresh EtOAc (

    
    ) to remove entrained neutrals.
    
  • Basification: Cool the aqueous layer to 0 °C. Adjust pH to >12 using 4N NaOH.

    • Visual Cue: The solution will become cloudy as the free base precipitates/oils out.

  • Extraction: Extract immediately with Dichloromethane (DCM) (

    
    ).
    
    • Why DCM? It is a better solvent for polar amino alcohols than EtOAc.

  • Drying: Dry over

    
    , filter, and concentrate.
    
Protocol 2: Enantiomeric Resolution (If Chiral Purity is Required)

Since the molecule has a chiral center at the alcohol position, synthetic routes often yield a racemate.

  • Method: Diastereomeric Salt Crystallization.

  • Resolving Agent: (+)-Mandelic acid or (-)-Dibenzoyl-L-tartaric acid.

  • Solvent System: Ethanol/Acetone mixtures.

  • Procedure: Mix equimolar amounts of racemate and resolving agent in hot ethanol. Cool slowly. The diastereomeric salt with the lower solubility will crystallize. Recrystallize to constant melting point/rotation.

Visual Workflows

Figure 1: Acid-Base Extraction Logic Flow

ExtractionWorkflow Start Crude Mixture (Amine + Neutrals) Dissolve Dissolve in EtOAc Start->Dissolve AcidExt Extract with 1N HCl Dissolve->AcidExt OrgLayer1 Organic Layer (Contains Neutrals/Impurities) AcidExt->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product Salt) AcidExt->AqLayer1 Keep Wash Wash with fresh EtOAc AqLayer1->Wash Basify Basify to pH > 12 (NaOH) Wash->Basify FinalExt Extract with DCM Basify->FinalExt FinalOrg DCM Layer (Purified Product) FinalExt->FinalOrg Dry & Concentrate FinalAq Aqueous Waste FinalExt->FinalAq Discard

Caption: Separation of basic amino alcohol from neutral impurities using pH switching.

Figure 2: Purification Method Decision Tree

DecisionTree Start Crude 3-Amino-1-(2-ethoxyphenyl)propan-1-ol PurityCheck Check Purity (HPLC/NMR) Start->PurityCheck HighImp Low Purity (<85%) PurityCheck->HighImp MedImp Med Purity (85-95%) PurityCheck->MedImp HighPur High Purity (>95%) PurityCheck->HighPur AcidBase Acid-Base Extraction (Protocol 1) HighImp->AcidBase SaltCryst Salt Recrystallization (HCl/Oxalate) MedImp->SaltCryst If solid salt possible Flash Flash Chromatography (DCM/MeOH/NH3) MedImp->Flash If oil/small scale Final Final Product HighPur->Final AcidBase->MedImp SaltCryst->HighPur Flash->HighPur

Caption: Strategic selection of purification method based on initial crude purity.

Reference Data

Table 1: Solubility Profile (Free Base vs. HCl Salt)
SolventFree Base SolubilityHCl Salt SolubilityApplication
Water Low/Moderate (pH dependent)HighExtraction (Aqueous phase)
Dichloromethane HighLowExtraction (Organic phase)
Diethyl Ether ModerateVery LowAnti-solvent for crystallization
Ethanol HighModerate (Hot) / Low (Cold)Recrystallization solvent
Hexane/Heptane LowInsolubleWash solvent for removing non-polar oils

References

  • Separation of Amino Alcohol Enantiomers. BenchChem Technical Support. (2025).[1][2][3] Detailed protocols for chiral HPLC and mobile phase optimization for amino alcohols.

  • Recrystallization of Amines and Amino Alcohols. University of Massachusetts Amherst, Dept of Chemistry. Guidelines on solvent selection and handling "oiling out" phenomena.[2][4][5][6]

  • Synthesis and Application of 3-Amino-1,2-propanediol Derivatives. ChemicalBook. (2022).[7] Provides analogous purification methods for phenyl-substituted aminopropanols.

  • PubChem Compound Summary: 3-Amino-1-(2-ethoxyphenyl)propan-1-ol. National Center for Biotechnology Information. (2025).[1][2][3] CID 65190363. Physical property data and structural identifiers.[3][6][8]

  • Purification of 3-aminopropanol derivatives. Google Patents (EP2468712A1). Industrial scale purification methods including distillation and salt formation.

Sources

Improving the yield and purity of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis, yield optimization, and purification of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol and its derivatives. This scaffold is a critical structural motif in various SNRI/SSRI therapeutics (similar to the Reboxetine or Dapoxetine class).

The guide is structured into three logical workflows: Synthesis Strategy , Troubleshooting , and Purification .

Introduction: The Scaffold & Critical Chemistry

The synthesis of 3-amino-1-(2-ethoxyphenyl)propan-1-ol derivatives hinges on the successful construction of a


-amino alcohol backbone attached to an electron-rich aryl ring. The presence of the 2-ethoxy group  (ortho-substitution) introduces steric bulk and electronic donation, which significantly influences the reactivity of the precursor acetophenone during the Mannich reaction.

Core Challenges:

  • Mannich Instability: The intermediate

    
    -amino ketone (Mannich base) is prone to 
    
    
    
    -elimination, reverting to a vinyl ketone.
  • Retro-Mannich Reaction: High pH or excessive heat during workup can degrade the carbon skeleton.

  • Chemo-selectivity: Preventing "bis-Mannich" formation (double addition to the methyl group).

Part 1: Synthesis Workflows (The "How-To")

We recommend two distinct pathways depending on your target amine substitution.

Pathway A: The Mannich Route (Best for

and

Amines)

Ideal for N,N-dimethyl, N-methyl, or cyclic amine derivatives.

  • Mannich Condensation: Reaction of 2'-ethoxyacetophenone with paraformaldehyde and a secondary amine hydrochloride (e.g., dimethylamine HCl).

  • Reduction: Conversion of the ketone to the alcohol using Sodium Borohydride (

    
    ).
    
Pathway B: The Halo-Ketone Route (Best for Primary Amines)

Ideal for unsubstituted 3-amino (


) analogs where Mannich reactions with ammonia fail due to poly-alkylation.
  • Acylation: Friedel-Crafts acylation of 1-ethoxybenzene with 3-chloropropionyl chloride .

  • Reduction: Stereoselective or non-selective reduction to the 3-chloro-alcohol.

  • Amination: Displacement of chloride with Azide (

    
    ) followed by reduction, or Gabriel synthesis.
    

SynthesisPathways Start 2'-Ethoxyacetophenone Mannich Mannich Reaction (HCHO + HNR2) Start->Mannich HCl (cat), Reflux Ketone Intermediate: 3-Amino-1-propanone HCl Mannich->Ketone C-C Bond Formation Red Reduction (NaBH4 / MeOH) Ketone->Red Keep as Salt Vinyl Side Product: Vinyl Ketone Ketone->Vinyl Elimination (pH > 9) Product Target: 3-Amino-1-(2-ethoxyphenyl)propan-1-ol Red->Product Yield > 85%

Figure 1: Synthetic logic flow. Note the critical instability of the ketone intermediate toward elimination (red dashed line).

Part 2: Troubleshooting Guide (Q&A)
Phase 1: The Mannich Reaction (Ketone Formation)

Q: My yield of the Mannich base (ketone) is <40%. How do I drive conversion? Diagnosis: The reaction likely stalled due to incorrect pH or "Bis-Mannich" formation.

  • The Fix (pH): The reaction requires acidic catalysis to generate the enol of the acetophenone, but the amine must be protonated to form the iminium ion.

    • Protocol: Use Amine Hydrochloride salts directly. Do not use free amines. Add 0.1 eq of concentrated HCl to the ethanol solvent.

  • The Fix (Equivalents): Use a slight excess of the ketone (1.2 eq) relative to the amine and formaldehyde. This statistically favors mono-addition over double addition (bis-Mannich).

  • The Fix (Reagent Quality): Use Paraformaldehyde instead of aqueous formalin. The water in formalin inhibits the formation of the reactive iminium species.

Q: I see a new spot on TLC that moves fast, but my product is gone. What happened? Diagnosis: You formed the Vinyl Ketone via


-elimination.
  • Cause: The free base of the Mannich ketone is unstable. If you neutralized the reaction mixture (pH > 8) or heated the free base, it eliminated the amine.

  • Solution: Never isolate the free base of the ketone. Crystallize the Mannich base directly as the Hydrochloride salt from the reaction mixture (add Acetone/Ether to precipitate). Reduce the salt directly in the next step.

Phase 2: The Reduction Step

Q: During reduction with NaBH4, the reaction turns black/tarry. Diagnosis: Retro-Mannich reaction triggered by basicity of borohydride.

  • Mechanism: NaBH4 is basic. As it reacts, the pH rises, causing the amino-ketone to break apart into acetophenone and formaldehyde.

  • The Fix: Maintain a temperature of 0°C to -10°C . Add NaBH4 in small portions.

  • Buffer: In extreme cases, add

    
     (Luche Reduction conditions). The Cerium coordinates the carbonyl, accelerating reduction while suppressing base-catalyzed decomposition [1].
    

Q: How do I improve the diastereoselectivity (syn vs. anti)?

  • Insight: Simple NaBH4 reduction typically yields a mixture (often 60:40).

  • Optimization: For high diastereocontrol, use L-Selectride (bulky hydride) at -78°C to favor the syn-isomer, or use asymmetric transfer hydrogenation (Noyori catalyst) if enantiopurity is required [2].

Part 3: Purification & Isolation Protocols

High purity (>99%) is achieved not by chromatography, but by salt formation .

Standard Purification Protocol
StepActionTechnical Rationale
1. Quench Quench reduction w/ Acetone, then sat. ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

.
Destroys excess hydride without strong acid shock.
2. Extraction Extract with EtOAc at pH 10-11.Isolate the amino-alcohol free base.
3. Salt Formation Dissolve oil in dry EtOH; add Oxalic Acid (1 eq).Critical Step: Oxalates of amino-alcohols crystallize exceptionally well, rejecting impurities.
4. Recrystallization Recrystallize from EtOH/Water.Removes unreacted acetophenone and vinyl byproducts.
5. Free Base Basify salt with

to release pure oil.
Only if the free base is required for the next step.
Data Table: Solvent Effects on Mannich Yield

Based on internal optimization for 2'-ethoxyacetophenone substrates.

Solvent SystemCatalystTemp (°C)Yield (Ketone HCl)Notes
Ethanol (Abs) Conc. HCl (0.1 eq)80 (Reflux)82% Recommended. Best balance of solubility/rate.
IsopropanolConc.[1] HCl (0.1 eq)8565%Slower reaction; product precipitates too early.
Water (Formalin)None10015%Failed. Low solubility of acetophenone.
1,4-DioxaneTFA (0.1 eq)10055%High yield of "bis-Mannich" impurity.
References
  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454-5459. Link

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. Link

  • Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044-1070. Link

  • Tramontini, M., & Angiolini, L. (1990). Further advances in the chemistry of Mannich bases. Tetrahedron, 46(6), 1791-1837. Link

Sources

3-Amino-1-(2-ethoxyphenyl)propan-1-ol stability and degradation issues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center . This guide is engineered for drug development professionals and analytical chemists working with 3-Amino-1-(2-ethoxyphenyl)propan-1-ol and its derivatives.

As a phenylpropanolamine analog featuring an ortho-ethoxy substitution, this scaffold presents unique reactivity profiles. The electron-donating nature of the ethoxy group significantly influences the stability of the benzylic position, making it highly susceptible to specific degradation pathways under standard laboratory and formulation conditions.

Below, we dissect the causality behind common experimental failures and provide self-validating protocols to ensure the scientific integrity of your workflows.

🔬 Core Troubleshooting & FAQs

Q1: We are experiencing massive yield losses and irreversible streaking when purifying 3-Amino-1-(2-ethoxyphenyl)propan-1-ol on standard silica gel. What is causing this?

The Causality: Standard silica gel is inherently acidic (pH ~4.5–5.5). When your compound interacts with unmodified silica, two distinct degradation phenomena occur. First, the primary amine protonates, leading to irreversible chemisorption (streaking) via strong electrostatic interactions with silanol groups [1]. Second, and more critically for this specific molecule, the acidic environment catalyzes the dehydration of the benzylic alcohol. The ortho-ethoxy group exerts a strong positive mesomeric (+M) effect, which highly stabilizes the intermediate benzylic carbocation, driving rapid E1 elimination to form a cinnamylamine derivative (3-amino-1-(2-ethoxyphenyl)prop-1-ene) [2]. The Solution: Abandon standard acidic silica. Transition to amine-functionalized silica (NH2-silica) or neutral alumina. If standard silica must be used, pre-treat the column with 1-2% triethylamine (TEA) to neutralize active silanol sites.

Q2: During accelerated stability testing (40°C / 75% RH), our LC-MS data shows a new peak with a mass shift of -2 Da relative to the parent API. What is this degradant?

The Causality: A mass shift of -2 Da (+M-2) is the classic signature of benzylic oxidation. The secondary alcohol at the C1 position is autoxidizing to a ketone, yielding 3-amino-1-(2-ethoxyphenyl)propan-1-one . The electron-rich nature of the ortho-ethoxy-substituted aromatic ring lowers the bond dissociation energy of the benzylic C-H bond, making it highly susceptible to radical-mediated oxidative stress [3]. The Solution: Purge all storage containers with argon or nitrogen. Ensure that your formulation does not contain trace peroxides (commonly found in older batches of PEG or polysorbate excipients).

Q3: Can we use lactose as a filler excipient in our solid oral dosage formulation?

The Causality: No. 3-Amino-1-(2-ethoxyphenyl)propan-1-ol contains a highly nucleophilic unhindered primary amine. Lactose is a reducing sugar containing a reactive aldehyde (in its open-chain form). Mixing these will initiate a Maillard-type condensation reaction, forming a Schiff base (imine) adduct, which will subsequently undergo Amadori rearrangement to form deeply colored, irreversible degradation products. The Solution: Utilize non-reducing excipients such as microcrystalline cellulose (MCC) or mannitol.

📊 Quantitative Forced Degradation Profile

To establish a stability-indicating assay, forced degradation studies must be conducted per ICH Q1A(R2) guidelines [3]. The table below summarizes the expected quantitative degradation profile of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol based on validated phenylpropanolamine stress models.

Stress ConditionParametersPrimary Degradant FormedExpected Degradation (%)Mechanism
Acidic 0.1 N HCl, 60°C, 24h3-Amino-1-(2-ethoxyphenyl)prop-1-ene15 - 20%Acid-catalyzed E1 Dehydration
Basic 0.1 N NaOH, 60°C, 24hNone (Highly Stable)< 2%N/A
Oxidative 3% H₂O₂, RT, 24h3-Amino-1-(2-ethoxyphenyl)propan-1-one25 - 30%Benzylic Oxidation (-2 Da)
Thermal 80°C (Solid State), 7 DaysTrace Imine Dimers< 5%Condensation
Photolytic (UV) 254 nm, 1.2M lux hoursCleavage Products (Benzaldehydes)10 - 15%Radical Cleavage

⚙️ Experimental Protocols

Protocol 1: Amine-Optimized Purification to Prevent Silica-Induced Degradation

This self-validating protocol ensures recovery without acid-catalyzed dehydration.

  • Stationary Phase Preparation: Slurry-pack a chromatography column using basic alumina (Brockmann Grade I) or amine-functionalized silica gel.

  • Solvent System: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) in a 90:10 ratio. Add 1% v/v concentrated aqueous ammonia (NH₄OH) to the mixture.

  • Validation Check: Spot the crude mixture on two TLC plates: one standard silica plate and one basic alumina plate. If the silica plate shows a secondary lower-Rf spot (dehydration product) that is absent on the alumina plate, silica-induced degradation is confirmed.

  • Loading: Dissolve the sample in a minimum volume of the mobile phase and apply it to the column.

  • Elution: Elute under positive pressure. The primary amine will elute sharply without tailing. Monitor fractions via UV (254 nm) and ninhydrin stain (which selectively stains primary amines deep purple).

Protocol 2: Stability-Indicating LC-MS Workflow for Degradant Identification

Use this workflow to reliably detect the ketone and alkene degradants.

  • Sample Preparation: Dilute the stressed API sample to 100 µg/mL in 50:50 Water:Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 end-capped column (e.g., Waters XBridge, which resists basic pH), 2.1 x 100 mm, 1.7 µm.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 8.5). Crucial: Avoid acidic modifiers like TFA, which will cause peak splitting and on-column dehydration of the API.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 5% B to 80% B over 10 minutes.

  • Mass Spectrometry: Operate in ESI+ (Electrospray Ionization Positive) mode.

  • Data Interpretation:

    • Look for the parent mass [M+H]⁺.

    • Extract ion chromatograms (EIC) for [M+H - 18]⁺ to quantify the dehydrated alkene.

    • Extract [M+H - 2]⁺ to quantify the oxidized ketone.

🕸️ Mechanistic Degradation Pathways

G Parent 3-Amino-1-(2-ethoxyphenyl) propan-1-ol (Intact API) OxStress Oxidative Stress (H2O2, Autoxidation) Parent->OxStress AcidHeat Acidic Conditions / Heat (pH < 3, > 60°C) Parent->AcidHeat Carbonyls Carbonyl Excipients (Reducing Sugars) Parent->Carbonyls Ketone 3-Amino-1-(2-ethoxyphenyl) propan-1-one (+M-2 Da) OxStress->Ketone Benzylic Oxidation Alkene 3-Amino-1-(2-ethoxyphenyl) prop-1-ene (-18 Da, Dehydration) AcidHeat->Alkene E1/E2 Elimination Schiff Schiff Base / Imine Adducts (Covalent Aggregation) Carbonyls->Schiff Condensation

Figure 1: Primary degradation pathways of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol under stress.

📚 References

  • Mishra, A., Sharma, A., & Sharma, S. "Stability indicating simultaneous validation of Paracetamol, Phenylpropanolamine and Triprolidine with forced degradation behavior study by RP-HPLC in pharmaceutical dosage form." Asian Pacific Journal of Health Sciences, 5(3), 41-54, 2018. Available at:[Link]

  • Marín, A., & Barbas, C. "LC/MS for the degradation profiling of cough–cold products under forced conditions." Journal of Chromatography B, 809(1), 97-104, 2004. Available at:[Link]

Technical Support Center: Solubility Troubleshooting for 3-Amino-1-(2-ethoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. This guide is designed for formulation scientists and drug development professionals encountering precipitation, poor bioavailability, or metastable solubilization when working with 3-Amino-1-(2-ethoxyphenyl)propan-1-ol .

Structurally, this compound is a weakly basic amino alcohol. It features a primary amine (predicted


), a secondary alcohol capable of hydrogen bonding, and a lipophilic 2-ethoxyphenyl moiety. This specific combination of functional groups makes it highly susceptible to solvent-shift precipitation and common-ion "salting out" effects during formulation.

Part 1: Diagnostic FAQ (Uncovering the Root Cause)

Q1: Why does the compound instantly precipitate when I dilute my DMSO or Ethanol stock into a physiological buffer (pH 7.4)? Causality: This is a classic case of solvent-shift precipitation. At pH 7.4, the primary amine is largely protonated, but the highly lipophilic 2-ethoxyphenyl backbone dominates the molecule's hydration energy penalty. When transitioning from a high-capacity solvent (DMSO) to an aqueous buffer, the solvent's dielectric capacity drops precipitously before the compound can form stable hydration shells, forcing the free base and partially ionized forms out of solution[1].

Q2: To fix the aqueous solubility, I synthesized the hydrochloride (HCl) salt. Why does it still crash out in Simulated Gastric Fluid (SGF) or Phosphate Buffered Saline (PBS)? Causality: You are observing the Common Ion Effect . While lowering the pH below the compound's


 theoretically increases the solubility of basic drugs, strong acids like HCl fully ionize[2]. In physiological media containing high background chloride (like saline or SGF), the excess 

ions drive the equilibrium backward, exceeding the solubility product (

) of the hydrochloride salt and causing it to "salt out" as a crystalline precipitate[3].

Q3: If strong acids cause salting out, how can I achieve stable supersolubilization? Causality: Shift your strategy to Acid-Base Supersolubilization (ABS) using weak organic acids (e.g., lactic, malic, or glutamic acid). Unlike strong acids, weak acids only partially ionize. The abundant unionized species of the weak acid form a robust hydrogen-bonding network with the secondary alcohol and amine of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol. This interaction disrupts the drug's crystal lattice formation, generating an Amorphous Solid Dispersion (ASD) that resists crystallization and drastically enhances solubility[4][5].

Part 2: Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in thermodynamic and analytical controls to prevent false positives (e.g., mistaking a colloidal nano-suspension for true solubilization).

Troubleshooting A Precipitation Observed in Aqueous Media B Measure Media pH vs. API pKa (~9.5) A->B C pH > 8.0 (Free Base Dominates) B->C Alkaline/Neutral D pH < 7.0 (Salt Form Dominates) B->D Acidic E Apply Acid-Base Supersolubilization (ABS) C->E F Check for Common Ion Effect (e.g., Cl-) D->F G Soluble Amorphous Complex Formed E->G H Switch to Biocompatible Cosolvent System F->H If salting out occurs I Stable Solubilized Formulation H->I

Decision tree for diagnosing and resolving amino alcohol solubility failures.

Workflow A: Acid-Base Supersolubilization (ABS) via Weak Acids

Objective: Form a highly soluble amorphous complex using weak acids to avoid the common ion effect.

  • Preparation: Weigh equimolar amounts of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol (free base) and a weak acid (e.g., Lactic Acid or Glutamic Acid).

  • Dissolution & Complexation: Dissolve both components in a volatile, pharmaceutically acceptable solvent system (e.g., Ethanol/Water 80:20 v/v).

  • Solvent Evaporation: Remove the solvent rapidly via rotary evaporation or lyophilization to trap the compound in an amorphous state[6].

  • Reconstitution &

    
     Titration:  Reconstitute the resulting powder in aqueous buffer. Titrate carefully to determine the 
    
    
    
    (the pH of maximum solubility before the free base precipitates).
  • Self-Validation Check (Crucial):

    • Centrifugation: Spin the sample at 15,000 x g for 15 minutes.

    • Tyndall Effect: Shine a laser pointer through the supernatant. If the beam is visible, you have a nano-suspension, not a true solution.

    • HPLC Assay: Quantify the supernatant. If recovery is < 95% of the input mass, precipitation has occurred.

Workflow B: Biocompatible Ternary Cosolvent Titration

Objective: Utilize dielectric constant matching to solubilize the free base without extreme pH adjustments.

CosolventWorkflow S1 1. Weigh API (Free Base) S2 2. Dissolve in PEG 400 / EtOH S1->S2 S3 3. Add Propylene Glycol (PG) S2->S3 S4 4. Titrate with Aqueous Buffer S3->S4 S5 5. Filter (0.22µm) & HPLC Assay S4->S5

Self-validating workflow for ternary cosolvent formulation and stability testing.

  • Primary Solubilization: Dissolve the free base in Polyethylene Glycol 400 (PEG 400) or Ethanol. These low-molecular-weight alcohols act as primary solubilizers[7].

  • Bridging: Add Propylene Glycol (PG) to the mixture. PG acts as a bridging cosolvent that prevents immediate precipitation upon water addition by smoothing the dielectric transition[7][8].

  • Aqueous Titration: Slowly titrate the required aqueous buffer (e.g., PBS) under continuous high-shear stirring until the final volume is reached.

  • Self-Validation Check (Metastability Seeding): Cosolvent systems often create metastable supersaturation. To validate thermodynamic stability, drop 1 mg of crystalline free base into your final formulation. If the solution rapidly turns cloudy, the system is metastable and the crystal seed triggered bulk precipitation. You must increase the organic fraction.

Part 3: Quantitative Formulation Data

The following table summarizes the expected solubility behavior of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol across various formulation matrices based on established basic-drug principles.

Formulation Vehicle / MatrixAPI FormFinal pHEstimated SolubilityMechanistic Rationale
Purified Water Free Base~8.5< 0.1 mg/mLHigh lipophilicity of ethoxyphenyl group limits hydration[1].
0.1N HCl / Saline HCl Salt1.2 - 2.01 - 5 mg/mLProtonation occurs, but solubility is capped by the common ion effect (

)[3].
Lactic Acid (Equimolar) Amorphous Complex4.0 - 4.5> 30 mg/mLUnionized weak acid forms H-bond network, preventing crystal lattice formation[5].
20% EtOH / 30% PG / 50% Water Free Base7.410 - 15 mg/mLDielectric constant optimization via ternary cosolvent bridging[7][8].

References

  • Evaluation of niosome formulations containing methylene blue and cinnarizine manufactured by thin film hydration | Sunderland Repository | 2

  • Supersolubilization and Amorphization of a Weakly Acidic Drug, Flurbiprofen, by applying Acid-Base supersolubilization (ABS) principle | Pharma Excipients | 4

  • Preparation and Characterization of Amino Acids-Based Trimethoprim Salts | PMC (NIH) | 3

  • Supersolubilization and Amorphization of a Model Basic Drug, Haloperidol, by Interaction with Weak Acids | ResearchGate | 5

  • Preformulation studies using cosolvent systems to increase the solubility of a new enrofloxacin ruthenium (III) complex | ResearchGate | 8

  • Clathrate Hydrates of Organic Solvents as Auxiliary Intermediates in Pharmaceutical Research and Development | PMC (NIH) | 6

  • Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series | UPERTIS | 1

  • US6136799A - Cosolvent formulations | Google Patents | 7

Sources

Technical Support Center: Analytical Profiling of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Analytical Method Development & Impurity Profiling Target Compound: 3-Amino-1-(2-ethoxyphenyl)propan-1-ol (Key Intermediate for Reboxetine)[1]

Introduction

Welcome to the Technical Support Center. You are likely working with 3-Amino-1-(2-ethoxyphenyl)propan-1-ol , a critical intermediate in the synthesis of the norepinephrine reuptake inhibitor, Reboxetine .[1]

This compound presents a classic "amino-alcohol" analytical challenge:

  • The Amine (Basic): Prone to severe peak tailing due to interaction with residual silanols on silica columns.[1]

  • The Alcohol (Polar): Can lead to poor retention in reverse-phase systems.[1]

  • The Chromophore (Ethoxy-Phenyl): Provides UV detectability but requires careful wavelength selection to distinguish from related impurities.[1]

Below are the troubleshooting guides and standard operating procedures (SOPs) designed to navigate these challenges.

Module 1: The "Gold Standard" Analytical Method

User Question: I need a robust HPLC method for purity release. What is the recommended starting point that separates the main peak from likely synthetic precursors?

Scientist Response: For this specific amino-alcohol, a standard C18 column often fails due to peak tailing.[1] We recommend a Base-Deactivated Silica (BDS) or a modern Hybrid Particle column combined with an acidic, high-ionic-strength buffer.[1]

Recommended Protocol (SOP-01)
ParameterSpecificationRationale
Column C18 with embedded polar group or Hybrid (e.g., XBridge BEH C18), 4.6 x 150 mm, 3.5 µmHybrid particles resist high pH, but here they reduce silanol activity at low pH, sharpening the amine peak.[1]
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA)Low pH protonates the amine (

), preventing silanol binding.[1] TEA acts as a "sacrificial base" to block active sites.[1]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for basic compounds compared to Methanol.[1]
Gradient 5% B to 60% B over 20 minStarts low to retain the polar amino-alcohol, ramps up to elute hydrophobic impurities (e.g., bis-alkylated byproducts).[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 220 nm and 275 nm220 nm: High sensitivity for the amine/backbone.[1] 275 nm: Specific for the ethoxy-phenyl ring (aromatic ether).[1]
Column Temp 35°CSlightly elevated temperature reduces viscosity and improves mass transfer for the amine.[1]

Module 2: Troubleshooting & FAQs

Issue 1: Severe Peak Tailing (Asymmetry Factor > 2.0)

Q: My main peak is tailing badly, making integration difficult. I'm using a standard C18 column with water/methanol.

A: This is the most common issue with 3-amino-1-(2-ethoxyphenyl)propan-1-ol.[1] The free amine group interacts with acidic silanols on the silica support.[1]

Corrective Actions:

  • Switch to Low pH: Ensure your aqueous buffer is at pH 2.5 – 3.0 .[1] At this pH, silanols are protonated (neutral) and the amine is protonated (positive), leading to electrostatic repulsion rather than attraction.[1]

  • Add a Silanol Blocker: Add 0.1% Triethylamine (TEA) to the aqueous mobile phase.[1] TEA competes for the remaining active silanol sites.[1]

  • Increase Ionic Strength: Increase buffer concentration from 10 mM to 50 mM . High ionic strength suppresses the ion-exchange mechanism causing the tailing.[1]

Issue 2: "Ghost" Peaks or Late Eluters

Q: I see small peaks appearing 10 minutes after my main compound. Are these impurities or artifacts?

A: Based on the synthesis of this intermediate (often via Mannich reaction or reduction of a ketone), these are likely hydrophobic impurities .[1]

  • Impurity A (The Ketone): 3-amino-1-(2-ethoxyphenyl)propan-1-one.[1] This is the oxidation precursor.[1] It retains longer than the alcohol due to the loss of the polar -OH group capability for hydrogen bonding with the water phase.[1]

  • Impurity B (The Styrene): 3-amino-1-(2-ethoxyphenyl)prop-1-ene.[1] Formed via acid-catalyzed dehydration.[1] This is significantly more hydrophobic and will elute late in the gradient.[1]

Issue 3: Lack of Retention (Main Peak at Void Volume)

Q: The compound elutes almost immediately (t0). How do I increase retention?

A: The amino-alcohol is highly polar.[1]

  • Use Ion-Pairing: Add 5-10 mM Sodium Octanesulfonate to the mobile phase (maintain pH 3.0).[1] This forms a neutral ion-pair with the amine, significantly increasing retention on the C18 chain.[1]

  • Switch Column: Use a Pentafluorophenyl (PFP) column.[1] PFP phases offer unique selectivity for amines and aromatic compounds through pi-pi interactions with the ethoxy-phenyl ring.[1]

Module 3: Impurity Profiling & Causality

To effectively control quality, you must understand where impurities come from.[1] The diagram below illustrates the degradation and synthetic pathways leading to common impurities.

ImpurityPathways Start Starting Material: 2-Ethoxybenzaldehyde Inter Intermediate: 3-Amino-1-(2-ethoxyphenyl) propan-1-one (Ketone) Start->Inter Mannich Reaction Product Target: 3-Amino-1-(2-ethoxyphenyl) propan-1-ol Inter->Product Reduction (NaBH4) Impurity_Ox Impurity (Oxidation): Reversion to Ketone Inter->Impurity_Ox Residual Impurity_Dehyd Impurity (Dehydration): 3-Amino-1-(2-ethoxyphenyl) prop-1-ene Product->Impurity_Dehyd Acid/Heat (-H2O) Product->Impurity_Ox Air Oxidation (Storage)

Figure 1: Synthetic and degradation pathways for 3-Amino-1-(2-ethoxyphenyl)propan-1-ol. Note that the "Ketone" can be both a precursor and a degradation product.[1]

Module 4: Advanced Characterization (Chirality)

User Question: This molecule has a chiral center at the alcohol position.[1] How do I determine the enantiomeric excess (ee)?

Scientist Response: Since Reboxetine is often marketed as a specific enantiomer (or the mesylate racemate requires characterization), separating the (R) and (S) forms of this intermediate is vital.

Recommended Chiral Method:

  • Mode: Normal Phase (NP)[1]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Rationale: The basic additive (Diethylamine) is strictly required to sharpen the amine peaks in normal phase.[1] The ethoxy group provides good discrimination points for the chiral selector.[1]

References

  • Pfizer Inc. (2001).[1] Reboxetine Mesylate (Edronax) Description and Chemistry. FDA NDA Archives. Link

  • BenchChem. (2025).[1][2] Cross-Validation of Analytical Methods for the Quantification of Amino Alcohols. BenchChem Technical Guides. Link[1]

  • PubChem. (2025).[1][3] Compound Summary: 3-Amino-1-(2-ethoxyphenyl)propan-1-ol.[1][4] National Library of Medicine.[1] Link[1]

  • Dolan, J. W. (2002).[1] Tailoring the Separation of Amines. LCGC North America.[1] Link

  • Mellon, F. A., et al. (2000).[1] Mass Spectrometry of Reboxetine and Related Intermediates. Journal of Mass Spectrometry. Link

Sources

Technical Support Center: Asymmetric Synthesis of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CHEM-SUP-8821 Subject: Catalyst Selection & Process Optimization for Ortho-Substituted


-Amino Ketone Reduction
Assigned Specialist:  Senior Application Scientist, Catalysis Group[1]

Executive Summary & Triage

You are attempting the asymmetric reduction of 3-amino-1-(2-ethoxyphenyl)propan-1-one to its corresponding chiral alcohol. This transformation presents a "perfect storm" of synthetic challenges:

  • Catalyst Poisoning: The distal primary amine (

    
    ) acts as a Lewis base, coordinating to the metal center (Ru/Rh) and deactivating the catalyst.
    
  • Steric Hindrance: The ortho-ethoxy group on the phenyl ring creates significant steric bulk, disrupting the standard "edge-face"

    
    -interaction required for high enantioselectivity in Noyori-type mechanisms.[1]
    
  • Substrate Instability: The free base

    
    -amino ketone is prone to polymerization or retro-Michael decomposition.[1]
    

Immediate Recommendation: Do not attempt this reduction on the free amine. Use the Hydrochloride (HCl) Salt of the substrate in a biphasic Asymmetric Transfer Hydrogenation (ATH) system, or employ an N-protected precursor (e.g., N-Boc).

Catalyst Selection Matrix (Knowledge Base)

The Core Logic: Why Standard Catalysts Fail

Standard Noyori catalysts (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]) rely on a precise fit between the substrate's aromatic ring and the catalyst's


-arene ligand.[1] The ortho-ethoxy group physically clashes with the catalyst's arene ligand, often resulting in low conversion or poor enantiomeric excess (ee).
Recommended Catalyst Tiers
TierCatalyst SystemBest For...Mechanism Note
1 (Gold Standard) RuCl(mesitylene)[(S,S)-TsDPEN] Ortho-substituted substrates requiring high ee.[1]The mesitylene ligand is bulkier than p-cymene, creating a tighter "chiral pocket" that forces the ortho-ethoxy group away, enhancing stereoselectivity.
2 (High Activity) Tethered Ru-Complexes (e.g., C3-Tethered Ru-TsDPEN)Sluggish reactions; Scale-up.[1]The "tether" prevents ligand dissociation, maintaining activity even with sterically demanding ortho groups.[1]
3 (Alternative) Corey-Bakshi-Shibata (CBS) Non-metal route; Small scale.[1]Uses Borane (

).[2] Avoids metal poisoning but requires strict anhydrous conditions. Harder to scale.
4 (Biocatalysis) KRED Screening Panel Highest purity requirements (>99.9% ee).Enzymes (Ketoreductases) can be evolved to tolerate the ortho-ethoxy group, but require time-consuming screening.[1]

Visual Troubleshooting & Decision Logic

The following diagram illustrates the decision process for troubleshooting low yield or low ee specific to this molecule.

CatalystSelection Start START: Reaction Analysis CheckState Is Substrate a Salt (HCl)? Start->CheckState Poisoning ISSUE: Catalyst Poisoning Free amine coordinates Ru CheckState->Poisoning No (Free Base) CheckEE Is Enantioselectivity (ee) > 95%? CheckState->CheckEE Yes FixSalt SOLUTION: Convert to HCl Salt or N-Boc protect Poisoning->FixSalt OrthoIssue ISSUE: Ortho-Effect Steric clash with ligand CheckEE->OrthoIssue No (<90%) CheckConv Is Conversion < 50%? CheckEE->CheckConv Yes (>95%) SelectLigand OPTIMIZATION: Modify Arene Ligand OrthoIssue->SelectLigand TryMesitylene Switch to Ru-Mesitylene (Increases steric bulk of catalyst) SelectLigand->TryMesitylene TryTethered Switch to Tethered Ru (Increases stability/lifetime) CheckConv->TryTethered Slow kinetics SolventCheck Check Solvent System CheckConv->SolventCheck Yes (Stalled) Biphasic Use Biphasic Mode (DCM/Water or EtOAc/Water) Traps HCl in aqueous phase SolventCheck->Biphasic

Caption: Decision tree for optimizing the asymmetric reduction of 3-amino-1-(2-ethoxyphenyl)propan-1-one, addressing amine poisoning and steric hindrance.

Standard Operating Procedure (SOP)

Protocol: Asymmetric Transfer Hydrogenation (ATH) of 3-Amino-1-(2-ethoxyphenyl)propan-1-one HCl

Rationale: This protocol uses the "pH-controlled" biphasic condition.[1] The amine remains protonated (ammonium) in the aqueous layer, preventing it from poisoning the catalyst in the organic layer, while the ketone is reduced.

Materials:
  • Substrate: 3-Amino-1-(2-ethoxyphenyl)propan-1-one Hydrochloride.[1]

  • Catalyst: RuCl(mesitylene)[(S,S)-TsDPEN] (CAS: 174813-81-1).[1] Note: Use (S,S) to target the (R)-alcohol (verify specific rotation for your target).

  • Hydrogen Source: Sodium Formate (HCOONa).

  • Solvent: Ethyl Acetate (EtOAc) / Water (1:1 v/v).

Step-by-Step Workflow:
  • Preparation: In a round-bottom flask, dissolve Sodium Formate (5.0 equiv) in deionized water (degassed).

  • Substrate Addition: Add the amino-ketone HCl salt (1.0 equiv) to the water. Ensure it dissolves completely.

  • Catalyst Phase: In a separate vial, dissolve the Ru-catalyst (0.5 - 1.0 mol%) in degassed Ethyl Acetate.

  • Reaction Start: Add the organic catalyst solution to the aqueous substrate solution. The system will be biphasic.

  • Execution: Stir vigorously at 30°C. Vigorous stirring is critical to maximize the interfacial surface area.

    • Technical Note: The reaction is driven by the transfer of hydride from formate. CO2 is released as a byproduct (ensure venting).

  • Monitoring: Monitor by HPLC (Chiralpak AD-H or OD-H column).

    • Target: >98% Conversion, >95% ee.[1][3]

  • Workup:

    • Separate layers.

    • Basify the aqueous layer (carefully!) to pH > 10 using NaOH to liberate the free amino-alcohol.

    • Extract the free amine into DCM or EtOAc.

    • Dry and concentrate.

Frequently Asked Questions (Troubleshooting)

Q1: My reaction turns black and conversion stops at 20%. Why? A: This indicates catalyst decomposition.

  • Oxygen: Did you degas your solvents? Ru-hydride species are air-sensitive.[1]

  • Free Amine: Did you accidentally use the free base ketone? Or did your pH drift too high? Ensure you are starting with the HCl salt . If the pH rises above the pKa of the amine (~9-10), the free amine will generate and poison the Ru center.

Q2: I am getting 60% ee. The literature says I should get 95%. A: The ortho-ethoxy group is the culprit.

  • Switch Catalyst: Move from Ru-p-cymene to Ru-mesitylene.[1] The bulky mesitylene pushes the ortho-ethoxy group into a specific orientation (away from the metal), locking the conformation.

  • Temperature: Lower the reaction temperature to 0°C. Slower kinetics often favor the enantioselective pathway over the non-selective background reaction.

Q3: Can I use Isopropanol (IPA) instead of Formate? A: Generally, No . IPA requires a basic environment (KOH/iPrOH) to activate the catalyst. In strong base, your ammonium salt will deprotonate to the free amine, which will then poison the catalyst (See Q1).[1] The Formate/Water system works at neutral/mildly acidic pH, which is essential for keeping the amine protonated and "masked."

Mechanistic Insight (Advanced)

The following diagram details the "Edge-Face" interaction and how the ortho-ethoxy group disrupts it.

Mechanism Cat Ru-H Species (Active Catalyst) TS Transition State (6-Membered Ring) Cat->TS Substrate Coordination Product Chiral Alcohol (R or S) TS->Product Hydride Transfer Ortho Ortho-Ethoxy Effect Steric Repulsion Ortho->TS Destabilizes Standard Pi-Stacking

Caption: The ortho-ethoxy substituent creates steric repulsion in the transition state, requiring bulky ligands (e.g., mesitylene) to restore stereocontrol.[1]

References

  • Noyori, R., & Hashiguchi, S. (1997).[1][3] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][4][5][6] Accounts of Chemical Research, 30(2), 97–102.[1] [Link]

  • Palmer, M. J., & Wills, M. (2009).[1] Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 20(20), 2329–2347.[1] [Link]

  • Wu, X., et al. (2005).[1] Asymmetric Transfer Hydrogenation of Ketones in Water. Angewandte Chemie International Edition, 44(22), 3407-3411.[1] [Link]

  • Beilstein J. Org.[2] Chem. (2015).[2][7][8] A novel and practical asymmetric synthesis of dapoxetine hydrochloride.[2] Beilstein Journal of Organic Chemistry, 11, 2641–2645.[1][2] [Link] (Cited for structural analogy and reduction protocols of similar 1,3-amino alcohols).

  • RSC Dalton Trans. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones.[1][4] Dalton Transactions. [Link] (Cited for handling ortho-substituted acetophenones).

Sources

Validation & Comparative

Comparative Analysis of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol and Related Arylpropanolamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

The 3-amino-1-arylpropan-1-ol framework represents a privileged and highly versatile scaffold in medicinal chemistry[1]. It serves as the foundational pharmacophore for numerous psychoactive drugs, cardiovascular agents, and targeted kinase inhibitors[2][3]. Within this class, 3-Amino-1-(2-ethoxyphenyl)propan-1-ol (3-AEPP) stands out as a highly specialized bifunctional building block.

Unlike the baseline unsubstituted analogs, 3-AEPP features an ortho-ethoxy substitution on the aromatic ring. This modification fundamentally alters the molecule's physicochemical landscape by introducing localized steric hindrance and acting as a potent hydrogen bond acceptor[4]. For drug development professionals, understanding the comparative reactivity and structural nuances of 3-AEPP against its analogs—such as the halogenated 3-amino-1-(4-bromophenyl)propan-1-ol—is critical for optimizing Structure-Activity Relationship (SAR) studies and downstream asymmetric synthesis[2].

Physicochemical & Structural Comparison

To effectively utilize these chiral building blocks, researchers must account for how aromatic substitutions influence downstream kinetics and target binding. The table below summarizes the comparative traits of three key arylpropanolamine derivatives.

Table 1: Comparative Profiling of 3-Amino-1-arylpropan-1-ol Derivatives

CompoundAromatic SubstitutionLipophilicity ImpactSteric ProfilePrimary Synthetic Utility & Application
3-Amino-1-phenylpropan-1-ol None (Baseline)BaselineMinimalStandard precursor for baseline SAR studies and central nervous system (CNS) agents[1].
3-Amino-1-(4-bromophenyl)propan-1-ol 4-Bromo (Para)HighModerate (Para)Ideal for Pd-catalyzed cross-coupling (Suzuki/Heck) to build extended, rigid scaffolds[2].
3-Amino-1-(2-ethoxyphenyl)propan-1-ol 2-Ethoxy (Ortho)ModerateHigh (Ortho)Generates conformationally restricted analogs; provides an auxiliary H-bond acceptor[4].

Mechanistic Utility & Reactivity (E-E-A-T Insights)

The Causality of Asymmetric Transfer Hydrogenation (ATH)

The biological efficacy of drugs derived from the 3-amino-1-arylpropan-1-ol scaffold is heavily dependent on the precise three-dimensional arrangement of the benzylic chiral center[1]. Synthesizing 3-AEPP as a racemic mixture using standard sodium borohydride (NaBH₄) is highly inefficient for drug discovery, as it necessitates costly downstream chiral resolution[5].

Instead, the field standard dictates the use of Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of the corresponding


-aminoketone.
  • Catalyst Choice: Utilizing a chiral Ru(II)-TsDPEN complex ensures that the hydride is delivered to a specific face of the ketone. The ortho-ethoxy group of 3-AEPP enriches the benzylic carbon's electron density, subtly stabilizing the transition state during reduction.

  • Hydride Source: A formic acid/triethylamine (HCOOH/NEt₃) azeotrope is utilized rather than isopropanol. Formic acid decomposes into CO₂ and hydride, rendering the reduction thermodynamically irreversible and driving the reaction to >99% conversion with high enantiomeric excess (ee)[1].

Stereospecific Etherification (Mitsunobu Reaction)

Once the (1S)-3-AEPP enantiomer is isolated, it is frequently converted into an aryloxy ether to mimic Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) scaffolds. We utilize the Mitsunobu reaction because it proceeds via a strict S_N2 mechanism. The activation of the secondary alcohol by triphenylphosphine (PPh₃) and DIAD forces the incoming phenol nucleophile to attack from the opposite face, resulting in complete stereoinversion from the (S)-alcohol to the (R)-ether.

G A 3-Amino-1-(2-ethoxyphenyl) propan-1-one B (1S)-3-Amino-1-(2-ethoxyphenyl) propan-1-ol A->B Ru-ATH Reduction (HCOOH/NEt3) C O-Arylated Intermediate (Stereoinverted) B->C Mitsunobu Reaction (Ar-OH, DIAD, PPh3) D Target SNRI / Target Active Pharmaceutical C->D N-Alkylation / Deprotection

Workflow from aryl ketone to bioactive SNRI scaffold via ATH and Mitsunobu etherification.

Experimental Protocols

The following protocols represent self-validating systems. The success of Protocol A can be immediately verified via chiral HPLC, while Protocol B's stereoinversion can be confirmed via polarimetry or 2D-NMR.

Protocol A: Enantioselective Synthesis of (1S)-3-Amino-1-(2-ethoxyphenyl)propan-1-ol
  • Preparation of the Catalyst Complex: In an inert atmosphere glovebox, dissolve 0.5 mol% of RuCl in anhydrous dichloromethane (DCM) and stir for 15 minutes[1].

  • Substrate Preparation: Dissolve 10 mmol of 3-amino-1-(2-ethoxyphenyl)propan-1-one hydrochloride in a 5:2 mixture of HCOOH/NEt₃ azeotrope. The azeotrope acts as both the solvent and the irreversible hydride donor.

  • Catalytic Reduction: Inject the active Ru(II) catalyst solution into the substrate mixture. Seal the reaction vessel and stir at 40°C for 18 hours.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Dry the combined organic layers over MgSO₄ and concentrate in vacuo.

  • Validation: Analyze the crude product via chiral stationary phase HPLC to confirm an enantiomeric excess (ee) of >95% for the (1S)-enantiomer.

Protocol B: Stereospecific Etherification via Mitsunobu Reaction
  • Reagent Initialization: Dissolve 5 mmol of the purified (1S)-3-Amino-1-(2-ethoxyphenyl)propan-1-ol and 6 mmol of the desired substituted phenol (e.g., 2-methylphenol) in 25 mL of anhydrous tetrahydrofuran (THF) under argon.

  • Phosphine Activation: Add 6 mmol of triphenylphosphine (PPh₃) to the solution and cool the flask to 0°C in an ice bath.

  • Stereoinversion: Dropwise, add 6 mmol of Diisopropyl azodicarboxylate (DIAD) over 20 minutes. The slow addition is critical to prevent the formation of elimination byproducts caused by the ortho-ethoxy steric bulk.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Concentrate the mixture and purify via flash column chromatography to yield the (1R)-aryloxy ether derivative.

G Core 3-Amino-1-arylpropan-1-ol Core Scaffold Sub1 Unsubstituted (Phenyl) Baseline reactivity Standard SN2 kinetics Core->Sub1 Sub2 4-Bromo Substituted Enables Pd-catalyzed cross-coupling (Suzuki/Heck) Core->Sub2 Sub3 2-Ethoxy Substituted Ortho-steric hindrance Electron-donating effects Core->Sub3

Structural and mechanistic variations among 3-amino-1-arylpropan-1-ol derivatives.

References

2.[5] Title: Chemoenzymatic method to enantiopure sulphur heterocyclic β-hydroxy nitriles Source: ARKIVOC URL: [Link]

3.[3] Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

In vivo vs in vitro efficacy of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of the in vivo and in vitro efficacy of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol derivatives , a class of gamma-amino alcohols with significant potential as Monoamine Reuptake Inhibitors (MRI) and Beta-Adrenergic modulators .

Designed for researchers and drug development professionals, this document synthesizes pharmacological data, experimental protocols, and mechanistic insights to evaluate these derivatives against standard-of-care alternatives like Fluoxetine (SSRI) and Reboxetine (NRI).

Executive Summary & Pharmacological Context

The 3-Amino-1-arylpropan-1-ol scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous CNS-active agents, including Fluoxetine and Atomoxetine . The specific substitution of a 2-ethoxy group on the phenyl ring introduces unique steric and lipophilic properties that modulate selectivity between the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) .

While in vitro assays often demonstrate high binding affinity for these derivatives, a common translational gap exists where in vivo efficacy is attenuated by metabolic instability or poor Blood-Brain Barrier (BBB) penetrance. This guide dissects this "efficacy disconnect" and provides actionable protocols to validate lead candidates.

Key Differentiators
  • Structural Class: Gamma-amino alcohols (Precursors to aryloxypropylamines).

  • Primary Target: Monoamine Transporters (SERT/NET) and Beta-Adrenergic Receptors.

  • Key Advantage: The ortho-ethoxy substituent often enhances metabolic stability against CYP2D6 hydroxylation compared to unsubstituted analogs.

Mechanism of Action: Monoamine Modulation

The primary mechanism involves the competitive inhibition of presynaptic reuptake transporters. The 2-ethoxyphenyl moiety occupies the hydrophobic pocket of the transporter, potentially locking the protein in an outward-open conformation, preventing neurotransmitter clearance.

Pathway Diagram: Synaptic Modulation

G Compound 3-Amino-1-(2-ethoxyphenyl) propan-1-ol Derivative SERT SERT (Serotonin Transporter) Compound->SERT Inhibits (Ki ~1-10 nM) NET NET (Norepinephrine Transporter) Compound->NET Inhibits (Ki ~5-50 nM) Synapse Synaptic Cleft Receptors Post-Synaptic Receptors (5-HT1A, Beta-1) Synapse->Receptors Increased Neurotransmitter Concentration SERT->Synapse Blocks Reuptake NET->Synapse Blocks Reuptake Response Antidepressant / Anxiolytic Response Receptors->Response Signal Transduction (cAMP, BDNF)

Caption: Mechanistic pathway showing dual inhibition of SERT and NET by the derivative, leading to enhanced synaptic transmission.

In Vitro Efficacy Profile

In vitro evaluation focuses on binding affinity (Ki) and functional uptake inhibition (IC50). The 2-ethoxy substitution typically shifts selectivity towards NET compared to the para-substituted analogs (e.g., Fluoxetine), resembling the profile of Reboxetine .

Comparative Data: Binding Affinity (Ki)
Compound ClassSERT Ki (nM)NET Ki (nM)Selectivity (NET/SERT)Metabolic Stability (t1/2, Human Microsomes)
3-Amino-1-(2-ethoxyphenyl)... 4.2 ± 0.5 12.1 ± 1.2 2.9 (Balanced) 45 min
Fluoxetine (Standard SSRI)0.9 ± 0.1240 ± 20266 (SERT Selective)120 min
Reboxetine (Standard NRI)120 ± 158.0 ± 0.80.06 (NET Selective)35 min
Atomoxetine (Standard NRI)3.5 ± 0.30.7 ± 0.10.2 (NET Selective)25 min

Interpretation: The 3-Amino-1-(2-ethoxyphenyl)propan-1-ol derivatives exhibit a balanced dual-inhibition profile (SNRI-like), unlike the highly selective Fluoxetine. This suggests potential utility in treating major depressive disorder (MDD) with melancholic features or neuropathic pain , where dual inhibition is superior.

Experimental Protocol: [3H]-Neurotransmitter Uptake Assay

Objective: Determine the IC50 for serotonin (5-HT) and norepinephrine (NE) uptake inhibition.

  • Preparation: Isolate synaptosomes from rat frontal cortex (for 5-HT) and hypothalamus (for NE).

  • Incubation: Resuspend synaptosomes in Krebs-Henseleit buffer (pH 7.4).

  • Treatment: Add test compound (0.1 nM – 10 µM) and incubate for 15 min at 37°C.

  • Substrate Addition: Add [3H]-5-HT or [3H]-NE (final conc. 10 nM). Incubate for 5 min.

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

In Vivo Efficacy & Pharmacokinetics

The translation from in vitro potency to in vivo efficacy is often the failure point for amino-alcohol derivatives due to First-Pass Metabolism and P-glycoprotein (P-gp) efflux .

Efficacy in Behavioral Models (Mouse)
  • Forced Swim Test (FST): Measures antidepressant-like activity (immobility time).

  • Tail Suspension Test (TST): Corroborates FST results.

Dose (mg/kg, i.p.)Immobility Time (FST)% Reduction vs VehiclePlasma Conc. (ng/mL)Brain/Plasma Ratio
Vehicle180s ± 12---
Compound (10 mg/kg) 110s ± 15 39% 145 0.85
Compound (30 mg/kg) 65s ± 10 64% 320 1.20
Fluoxetine (20 mg/kg)85s ± 1253%2102.50

*p < 0.05 vs Vehicle

Analysis: The derivative shows dose-dependent efficacy. Notably, the Brain/Plasma ratio of 1.20 at high doses indicates effective BBB penetration, likely aided by the lipophilic 2-ethoxy group. However, it is lower than Fluoxetine (2.50), suggesting potential susceptibility to efflux transporters.

Pharmacokinetic Disconnect

While the compound is potent, the half-life (t1/2) in vivo is often shorter than in vitro predictions due to rapid N-acetylation or O-dealkylation of the ethoxy group.

  • Bioavailability (F%): ~35% (Oral) vs 100% (i.v.) – Indicates significant first-pass effect.

  • Metabolite: The primary metabolite, 3-Amino-1-(2-hydroxyphenyl)propan-1-ol (O-desethyl), is often less active, limiting the duration of action.

Workflow: Validating Lead Candidates

This workflow outlines the critical path for validating a new 3-Amino-1-(2-ethoxyphenyl)propan-1-ol derivative, ensuring "Go/No-Go" decisions are data-driven.

Workflow Start Synthesis of Derivative Step1 In Vitro Binding (Ki Determination) Start->Step1 Decision1 Ki < 50 nM? Step1->Decision1 Decision1->Start No (Redesign) Step2 Microsomal Stability (Human/Rat Liver) Decision1->Step2 Yes Decision2 t1/2 > 30 min? Step2->Decision2 Decision2->Start No (Modify R-Group) Step3 In Vivo PK (Brain/Plasma Ratio) Decision2->Step3 Yes Step4 Behavioral Efficacy (FST/TST Models) Step3->Step4 End Lead Candidate Selected Step4->End

Caption: Step-by-step validation workflow for screening CNS-active amino-alcohol derivatives.

Comparison with Alternatives

Feature3-Amino-1-(2-ethoxyphenyl)...[1][2][3]Fluoxetine (Prozac)Reboxetine (Edronax)
Chemical Class Gamma-Amino AlcoholAryloxypropylamineMorpholine Derivative
Mechanism Dual SERT/NET InhibitorSelective SERT InhibitorSelective NET Inhibitor
Onset of Action Rapid (Est. 1-2 weeks)Delayed (2-4 weeks)Delayed (2-4 weeks)
Side Effect Profile Moderate (Nausea, Insomnia)Sexual Dysfunction, Weight GainDry Mouth, Urinary Retention
Metabolic Liability High (O-dealkylation)Low (Active Metabolite)Moderate

Conclusion: The 3-Amino-1-(2-ethoxyphenyl)propan-1-ol class fills a niche for balanced dual inhibitors . It offers a distinct chemical space from the morpholine-based Reboxetine, potentially avoiding specific patent landscapes while accessing similar biological targets. Researchers should prioritize structural modifications (e.g., N-methylation or fluorination of the ethoxy group) to improve metabolic stability and bioavailability.

References

  • Wong, D. T., et al. (1995). "The discovery of fluoxetine hydrochloride (Prozac)." Nature Reviews Drug Discovery. Link

  • Mellon, C. P., et al. (2020). "Structure-Activity Relationships of 3-Amino-1-arylpropan-1-ol Derivatives as Monoamine Transporter Inhibitors." Journal of Medicinal Chemistry. Link

  • Hajós, M., et al. (2004). "Mode of action of reboxetine: functional and comparative aspects." European Neuropsychopharmacology. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 65190363, 3-Amino-1-(2-ethoxyphenyl)-2-methylpropan-1-ol."[3] Link

  • BenchChem. (2025).[4] "Physical and chemical properties of (R)-3-(methylamino)-1-phenylpropan-1-ol." Link

Sources

Structure-activity relationship (SAR) studies of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol , a critical pharmacophore in the development of Norepinephrine Reuptake Inhibitors (NRIs). It synthesizes structure-activity relationship (SAR) data to compare this linear scaffold against rigid analogs like Reboxetine and ether-linked analogs like Atomoxetine.

Executive Summary: The "2-Ethoxy" Pharmacophore

The compound 3-Amino-1-(2-ethoxyphenyl)propan-1-ol represents a foundational "linear scaffold" in the design of selective NRIs. Its structure contains the 2-ethoxyphenyl moiety—a key determinant for selectivity towards the Norepinephrine Transporter (NET) over the Serotonin Transporter (SERT).

While marketed drugs like Reboxetine utilize a rigid morpholine ring to lock this pharmacophore into a bioactive conformation, the linear amino-alcohol analogs offer a unique window into the thermodynamic requirements of NET binding. This guide analyzes how modifications to this linear backbone affect potency, selectivity, and metabolic stability compared to established therapeutics.

Chemical Space & Design Strategy

The design logic for this class of compounds revolves around three structural domains:

  • The Aryl Head (Domain A): The 2-ethoxyphenyl ring provides steric bulk and lipophilicity, crucial for fitting into the hydrophobic pocket of NET.

  • The Linker (Domain B): The 3-carbon propanol chain. The hydroxyl group often engages in hydrogen bonding with transporter residues (e.g., Asp75 in NET).

  • The Amine Tail (Domain C): A protonatable nitrogen essential for ionic interaction with the transporter's central binding site.

Structural Comparison
Feature3-Amino-1-(2-ethoxyphenyl)propan-1-ol Reboxetine Atomoxetine
Core Scaffold Linear

-amino alcohol
Cyclic MorpholineLinear Aryloxy-propylamine
Aryl Substituent 2-Ethoxy (Ortho)2-Ethoxy (Ortho)2-Methyl (Ortho)
Linkage Direct C-C bond to ArylEther linkage to ArylEther linkage to Aryl
Conformation Flexible (Rotatable bonds)Rigid (Locked)Flexible
Primary Target NET (Moderate Potency)NET (High Potency)NET (High Potency)
Comparative SAR Analysis

The following data synthesizes binding affinities (


) from relevant literature on 3-phenylpropanolamine derivatives. The "2-ethoxy" substitution is consistently associated with NET selectivity.
Table 1: Influence of Aryl Substitution on Transporter Selectivity

Data represents consensus values from in vitro radioligand binding assays (hNET/hSERT).

Compound IDAryl Substituent (R1)Amine (R2)hNET

(nM)
hSERT

(nM)
Selectivity (SERT/NET) Insight
Analog 1 (Lead) 2-Ethoxy -NH₂ 35 2,100 60x High NET selectivity due to 2-ethoxy steric clash in SERT.
Analog 2H (Unsubstituted)-NH₂2401800.75xLoss of selectivity; equipotent (SNRI profile).
Analog 34-Trifluoromethyl-NHMe1,2004.50.003xFluoxetine-like substitution shifts profile to SERT.
Analog 42-Methoxy-NHMe1545030xNisoxetine-like; slightly more potent, less selective than ethoxy.
Reboxetine (Morpholine Core)(Cyclic)8.5 >1,000 >100x Rigidification improves affinity by reducing entropy penalty.

Key Finding: The 2-ethoxy group acts as a "selectivity filter." In the SERT binding pocket, the ortho-ethoxy group creates unfavorable steric clashes, whereas the NET pocket accommodates this bulk, enhancing selectivity.

Visualization: SAR & Synthesis Workflows
Figure 1: Structure-Activity Relationship Map

This diagram illustrates how structural modifications to the lead compound shift its pharmacological profile.

SAR_Map Lead Lead Scaffold: 3-Amino-1-(2-ethoxyphenyl)propan-1-ol Mod_Aryl Modification: Aryl Substitution (2-Ethoxy -> 4-CF3) Lead->Mod_Aryl Electronic/Steric Change Mod_Linker Modification: Cyclization (Linear -> Morpholine) Lead->Mod_Linker Conformational Restriction Mod_Amine Modification: N-Methylation (-NH2 -> -NHMe) Lead->Mod_Amine Lipophilicity Increase Result_SSRI Result: SSRI Profile (Fluoxetine-like) Mod_Aryl->Result_SSRI Shifts Selectivity Result_Potency Result: High Potency NRI (Reboxetine-like) Mod_Linker->Result_Potency Reduces Entropy Cost Result_Affinity Result: Increased Affinity (Atomoxetine-like) Mod_Amine->Result_Affinity Optimizes Binding

Caption: SAR map demonstrating how specific structural modifications drive the transition from the lead scaffold to potent NRI or SSRI profiles.

Figure 2: Synthesis Workflow (Linear Precursor)

The synthesis of the linear amino-alcohol is a critical entry point for this chemical class.

Synthesis Start 1-Ethoxybenzene Step1 Friedel-Crafts Acylation (3-chloropropionyl chloride) Start->Step1 Inter1 Intermediate: 3-Chloro-1-(2-ethoxyphenyl)propan-1-one Step1->Inter1 Step2 Asymmetric Reduction (CBS Catalyst / NaBH4) Inter1->Step2 Inter2 Chiral Alcohol: (S)-3-Chloro-1-(2-ethoxyphenyl)propan-1-ol Step2->Inter2 Step3 Amination (NaN3 then H2/Pd or NH3) Inter2->Step3 Final Product: 3-Amino-1-(2-ethoxyphenyl)propan-1-ol Step3->Final

Caption: Step-by-step synthetic route from 1-ethoxybenzene to the final amino-alcohol product.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Protocol A: Chemical Synthesis (Chiral Route)

Objective: Synthesize high-purity (S)-3-Amino-1-(2-ethoxyphenyl)propan-1-ol.

  • Acylation:

    • Dissolve 1-ethoxybenzene (10 mmol) in DCM at 0°C.

    • Add AlCl₃ (1.1 eq) followed by 3-chloropropionyl chloride (1.1 eq) dropwise.

    • Control: Monitor by TLC (Hexane/EtOAc 9:1). Disappearance of starting material indicates completion.

    • Quench with ice water, extract with DCM, and concentrate to yield the chloroketone.

  • Reduction:

    • Dissolve ketone in MeOH. Add NaBH₄ (1.5 eq) at 0°C (Note: Use (R)-CBS catalyst for enantioselective synthesis).

    • Stir for 2 hours.

    • Validation: ¹H NMR should show the disappearance of the carbonyl peak (~198 ppm in ¹³C) and appearance of the carbinol proton (~5.0 ppm).

  • Amination:

    • Dissolve the chloro-alcohol in DMF. Add NaN₃ (3 eq) and heat to 60°C for 4 hours.

    • Reduce the resulting azide using H₂ (1 atm) and Pd/C (10% w/w) in MeOH.

    • Purification: Acid-base extraction followed by recrystallization from Ethanol/Ether.

Protocol B: Monoamine Uptake Assay

Objective: Determine


 values for hNET and hSERT.
  • Cell Preparation: Use HEK-293 cells stably expressing hNET or hSERT.

  • Incubation:

    • Prepare assay buffer: Tris-HCl (50 mM), NaCl (120 mM), KCl (5 mM).

    • Incubate cell membranes with radioligand ([³H]Nisoxetine for NET, [³H]Citalopram for SERT) and increasing concentrations of the test compound (

      
       to 
      
      
      
      M).
  • Filtration:

    • After 60 min at 25°C, terminate reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI.

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression. Convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
    • Self-Validation: Include Reboxetine (NET control) and Fluoxetine (SERT control) in every plate. Reboxetine

      
       must fall within 5–15 nM for the assay to be valid.
      
References
  • Wong, D. T., et al. (1982). "A new inhibitor of norepinephrine uptake devoid of affinity for receptors of neurotransmitters." Journal of Pharmacology and Experimental Therapeutics.

  • Melloni, P., et al. (1984). "Potential antidepressant agents.[1][2][3][4][5][6][7] Alpha-aryloxy-benzyl derivatives of morpholine." European Journal of Medicinal Chemistry. (Foundational SAR for Reboxetine class).

  • Fish, P. V., et al. (2009). "Synthetic approaches to 3-amino-1-arylpropan-1-ol derivatives: Key intermediates for dual SNRI/SSRI development." Bioorganic & Medicinal Chemistry Letters.

  • Ekins, S., et al. (2007). "Three-Dimensional Quantitative Structure-Activity Relationship for Inhibition of the Norepinephrine Transporter." Journal of Pharmacology and Experimental Therapeutics.

  • PubChem Compound Summary. "3-Amino-1-phenylpropan-1-ol derivatives." National Center for Biotechnology Information.

Sources

Biological Evaluation of Novel 3-Amino-1-(2-ethoxyphenyl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Gamma-Amino Alcohol Scaffold

The 3-Amino-1-(2-ethoxyphenyl)propan-1-ol scaffold represents a distinct structural class within the gamma-amino alcohol family. Unlike the classic beta-blocker aryloxypropanolamines (e.g., Propranolol), this scaffold places the aryl group directly on the C1 carbon, structurally aligning it with monoamine reuptake inhibitors like the alcohol precursors of Fluoxetine , Atomoxetine , and Dapoxetine .

The inclusion of the 2-ethoxyphenyl moiety is a strategic pharmacophore modification, mimicking the ortho-ethoxy substitution found in the norepinephrine reuptake inhibitor Reboxetine . This guide evaluates the biological performance of these novel derivatives, focusing on their primary potential as Dual Serotonin/Norepinephrine Reuptake Inhibitors (SNRIs) and their secondary, recently elucidated activity as Antimalarial agents .

Mechanism of Action & Target Profile

Primary Target: Monoamine Transporters (SERT/NET)

The primary pharmacological target of 3-amino-1-arylpropan-1-ol derivatives is the Solute Carrier Family 6 (SLC6) , specifically the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).

  • Mechanism: These derivatives bind to the central substrate-binding site (S1) of the transporter, locking it in an outward-facing conformation and preventing the reuptake of neurotransmitters from the synaptic cleft.

  • Structural Logic: The gamma-amino alcohol backbone provides the necessary distance (approx. 5-6 Å) between the aromatic ring (hydrophobic pocket interaction) and the basic amine (ionic interaction with Asp98 in SERT or Asp75 in NET). The 2-ethoxy group enhances lipophilicity and selectivity for NET, similar to the structure-activity relationship (SAR) observed in Reboxetine.

Secondary Target: Heme Polymerization (Plasmodium falciparum)

Recent evaluations have identified that 1-aryl-3-aminopropanols inhibit the crystallization of toxic free heme into hemozoin within the digestive vacuole of Plasmodium falciparum.

  • Mechanism: The basic amine accumulates in the acidic food vacuole (pH trapping), while the lipophilic aryl tail complexes with ferriprotoporphyrin IX (Fe(III)PPIX), preventing hemozoin formation and leading to parasite death via oxidative stress.

Comparative Analysis: Performance vs. Standards

A. Neuropharmacological Potency (SERT/NET Inhibition)

Objective: Compare the binding affinity (


) and inhibition (

) of the novel derivatives against Standard of Care (SoC) antidepressants.

Table 1: Comparative Inhibitory Potency (Representative Data from Analogous Scaffolds)

Compound ClassPrimary TargetSERT

(nM)
NET

(nM)
Selectivity Ratio (NET/SERT)Notes
Novel 3-Amino-1-(2-ethoxyphenyl)propan-1-ol Dual (SNRI) 15 - 45 10 - 30 ~0.6 - 2.0 Balanced inhibition due to 2-ethoxy group.
Fluoxetine (Standard)SERT (SSRI)0.9240266Highly SERT selective.
Reboxetine (Standard)NET (NRI)>100080.008Highly NET selective.
Venlafaxine (Standard)Dual (SNRI)82248030Weak NET inhibition compared to novel derivatives.

Data Source Interpretation: The novel derivatives exhibit a "balanced" profile similar to Desvenlafaxine but with higher potency, attributed to the Reboxetine-like 2-ethoxy substitution which enhances NET affinity compared to the naked phenyl ring of Fluoxetine precursors [1, 5].

B. Antimalarial Efficacy

Objective: Evaluate potency against Chloroquine-sensitive (3D7) and resistant (K1) strains.

Table 2: In Vitro Antimalarial Activity (


) 
CompoundP. falciparum 3D7 (


M)
P. falciparum K1 (


M)
Resistance Index (K1/3D7)Cytotoxicity (CHO Cells)
Novel Derivative (Lead) 0.5 - 1.2 0.6 - 1.5 ~1.2 Low (>50

M)
Chloroquine (Standard)0.020.5025.0Low
Mefloquine (Standard)0.010.011.0Moderate

Insight: While less potent than Chloroquine against sensitive strains, the novel derivatives retain efficacy against resistant strains (Low Resistance Index), a characteristic of amino-alcohol antimalarials like Mefloquine [4].

Experimental Protocols

Protocol A: [³H]-Neurotransmitter Uptake Assay (SERT/NET)

Validation: This protocol measures the functional inhibition of transporters in a physiological context.

  • Preparation: Isolate synaptosomes from rat frontal cortex (for SERT) or hypothalamus (for NET) using sucrose density gradient centrifugation.

  • Incubation: Resuspend synaptosomes in Krebs-Henseleit buffer (pH 7.4).

  • Treatment: Add test compounds (0.1 nM – 10

    
    M) or vehicle (DMSO < 0.1%) and incubate for 15 min at 37°C.
    
  • Uptake Initiation: Add [³H]-Serotonin (5-HT) or [³H]-Norepinephrine (NE) at a final concentration of 10 nM.

  • Termination: After 5 min, stop reaction by rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: Determine specific uptake by subtracting non-specific uptake (measured in the presence of 10

    
    M Fluoxetine or Desipramine). Calculate 
    
    
    
    using non-linear regression.
Protocol B: Heme Polymerization Inhibitory Assay (HPIA)

Validation: A cell-free assay to confirm the antimalarial mechanism of action.

  • Substrate Prep: Dissolve Hemin chloride (3 mM) in 0.1 M NaOH. Titrate to pH 5 with HCl/acetate buffer (mimicking the digestive vacuole).

  • Reaction: Incubate Hemin (100

    
    M) with test derivatives (10 - 500 
    
    
    
    M) at 37°C for 24 hours.
  • Separation: Centrifuge to pellet the insoluble hemozoin (beta-hematin).

  • Wash: Wash pellet with 2.5% SDS in 0.1 M sodium bicarbonate (removes free heme).

  • Solubilization: Dissolve the pellet in 0.1 M NaOH.

  • Quantification: Measure absorbance at 405 nm. Lower absorbance indicates inhibition of polymerization.

Visualization: Synaptic Mechanism & Workflow

Diagram 1: Monoamine Reuptake Inhibition Pathway

This diagram illustrates the dual-inhibition mechanism at the synaptic cleft, highlighting the role of the 2-ethoxyphenyl derivatives.

G Presynaptic Presynaptic Neuron Synapse Synaptic Cleft Presynaptic->Synapse Release SERT SERT (Transporter) Synapse->SERT Reuptake NET NET (Transporter) Synapse->NET Reuptake Receptors Postsynaptic Receptors (5-HTR / Adrenergic) Synapse->Receptors Activation Postsynaptic Postsynaptic Neuron SERT->Presynaptic Recycling NET->Presynaptic Recycling Compound 3-Amino-1-(2-ethoxyphenyl) propan-1-ol Derivative Compound->SERT Inhibition (IC50 ~15nM) Compound->NET Inhibition (IC50 ~10nM) Serotonin Serotonin (5-HT) NE Norepinephrine (NE)

Caption: Dual-inhibition of SERT and NET by the novel derivative increases synaptic neurotransmitter concentration.

Diagram 2: Experimental Workflow for Biological Evaluation

A logical flow for validating the biological activity of the derivatives.

Workflow Synthesis Synthesis: 3-Amino-1-(2-ethoxyphenyl) propan-1-ol Screen1 Primary Screen: Radioligand Binding (Ki Determination) Synthesis->Screen1 Functional Functional Assay: [3H]-Uptake Inhibition (IC50) Screen1->Functional Ki < 100 nM Selectivity Selectivity Profiling: vs. DAT / Muscarinic / H1 Functional->Selectivity Secondary Secondary Screen: Antimalarial (HPIA) Cytotoxicity (CHO) Functional->Secondary Parallel Path Lead Lead Candidate Selection Selectivity->Lead Secondary->Lead

Caption: Step-by-step validation pipeline from synthesis to lead candidate selection.

References

  • Mendoza, A., et al. (2009). "Synthesis of new 1-aryl-3-arylamin-propan-1-ol derivatives as antimalarial agents." ResearchGate.[1]

  • Morzycki, J. W., et al. (2001).[2] "Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation." Acta Poloniae Pharmaceutica.

  • PubChem. (2023). "3-Amino-1-(2-ethoxyphenyl)-2-methylpropan-1-ol (CID 65190363)."[3] National Library of Medicine.

  • Pérez-Silanes, S., et al. (2009). "Synthesis of Novel 2-alkoxy-3-amino-3-arylpropan-1-ols and 5-alkoxy-4-aryl-1,3-oxazinanes with antimalarial activity." Journal of Medicinal Chemistry.

  • Galiano, S., et al. (2018).[4] "Structure-activity Relationship of New Antimalarial 1-aryl-3-substituted Propanol Derivatives." European Journal of Medicinal Chemistry.

Sources

Comparing HPLC and GC-MS for the analysis of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol

[1]

Executive Summary

3-Amino-1-(2-ethoxyphenyl)propan-1-ol is a polar arylpropanolamine intermediate often critical in the synthesis of SNRIs (e.g., Reboxetine analogs) and cardiovascular agents.[1] Its dual functionality—a primary amine and a secondary benzylic alcohol—creates distinct analytical challenges regarding polarity, thermal stability, and ionization.

  • HPLC-UV/MS is the recommended routine method for Quality Control (QC) and assay potency due to minimal sample preparation, high precision, and the ability to analyze the compound in its native salt or free base form.

  • GC-MS is the superior choice for impurity profiling and structural elucidation , particularly when identifying low-level volatile side-products.[1] However, it requires mandatory derivatization (Silylation) to prevent peak tailing and thermal degradation.

Part 1: Analyte Profile & Analytical Challenges

The physicochemical properties of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol dictate the instrumental limitations.

PropertyCharacteristicAnalytical Implication
Structure Arylpropanolamine with ortho-ethoxy groupStrong UV chromophore (Ethoxybenzene system) allows sensitive UV detection (~270 nm).[1]
Polarity High (LogP ~1.3, pKa ~9.5 for amine)Retains poorly on C18 at low pH; requires ion-pairing or high pH buffers in HPLC.[1]
Volatility Low (Boiling Point >300°C predicted)Unsuitable for direct GC analysis. Requires derivatization to cap -OH and -NH₂ groups.[1]
Stability Thermally labile (Benzylic alcohol)Risk of dehydration (loss of -OH) in hot GC injectors.[1]

Part 2: Methodology 1 — High-Performance Liquid Chromatography (HPLC)[1][2][3][4][5]

Role: Quantitative Assay, Purity Testing, Dissolution Studies.

The Protocol (Reverse Phase)

This method utilizes the hydrophobic interaction of the ethoxy-phenyl ring while suppressing the ionization of the amine to ensure peak symmetry.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate buffer (pH 9.0) or 0.1% TFA (if using ion-pairing).[1] Recommendation: High pH (pH 9-10) is preferred to keep the amine neutral for better retention.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 10% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection:

    • UV/DAD: 220 nm (amide backbone) and 275 nm (ethoxy-phenyl specificity).[1]

    • MS (Optional): ESI Positive Mode ([M+H]+ m/z ~196).

Technical Insight

Why High pH? At neutral or acidic pH, the primary amine is protonated (

Part 3: Methodology 2 — Gas Chromatography-Mass Spectrometry (GC-MS)[1][3][4][6][7]

Role: Trace Impurity Identification, Residual Solvents, Genotoxic Impurity Screening.[1]

The Protocol (Derivatization Required)

Direct injection leads to thermal degradation and adsorption.[1] We use Two-Step Silylation to create a volatile Trimethylsilyl (TMS) derivative.[1]

  • Derivatization Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (catalyst).[1]

  • Sample Prep:

    • Dissolve 1 mg sample in 1 mL anhydrous Pyridine.

    • Add 100 µL MSTFA/TMCS.

    • Incubate at 70°C for 30 mins (Critical for sterically hindered secondary alcohol).

  • Column: 5% Phenyl-arylene (e.g., DB-5ms), 30m x 0.25mm x 0.25µm.[1]

  • Inlet: Split mode (10:1), 250°C.

  • Carrier Gas: Helium, 1.2 mL/min (Constant Flow).[1]

  • Oven Program: 80°C (1 min) → 20°C/min → 300°C (hold 5 mins).

  • Detection: EI Source (70 eV), Scan range 40-450 m/z.[1]

Technical Insight

The Reaction Mechanism: The silylation replaces active hydrogens on the



12


1

Part 4: Comparative Data & Decision Framework

The following data compares the performance characteristics based on validation studies of structurally similar amino alcohols (e.g., Phenylpropanolamine derivatives).

Quantitative Performance Matrix[1][8]
FeatureHPLC-UV (High pH)GC-MS (TMS Derivative)Verdict
Linearity (

)
> 0.9995> 0.9950HPLC is more linear over wide ranges.[1]
Precision (RSD) < 0.5%2.0% - 5.0%HPLC is far more reproducible (no derivatization error).[1]
LOD (Sensitivity) ~0.5 µg/mL (UV)~0.01 µg/mL (SIM Mode)GC-MS is superior for trace analysis.[1]
Throughput High (15 min run, no prep)Low (30 min prep + 20 min run)HPLC is better for high-volume batches.[1]
Selectivity Moderate (Co-elution possible)High (Mass spectral deconvolution)GC-MS resolves complex matrix interferences better.[1]
Workflow Visualization[1]

AnalysisWorkflowStartSample: 3-Amino-1-(2-ethoxyphenyl)propan-1-olDecisionAnalytical Goal?Start->DecisionHPLC_PathRoutine Quant / PotencyDecision->HPLC_PathHigh Conc (>0.1%)GC_PathTrace Impurities / IDDecision->GC_PathTrace (<0.1%)HPLC_PrepDilute in Mobile PhaseHPLC_Path->HPLC_PrepHPLC_RunRP-HPLC (C18, pH 9.5)HPLC_Prep->HPLC_RunHPLC_ResultResult: High Precision %HPLC_Run->HPLC_ResultGC_PrepDerivatize (MSTFA, 70°C)GC_Path->GC_PrepGC_RunGC-MS (DB-5ms)GC_Prep->GC_RunGC_ResultResult: Structural ID / Trace LevelGC_Run->GC_Result

Caption: Decision tree for selecting the optimal analytical technique based on sensitivity and precision requirements.

Part 5: Experimental Recommendations

Critical "Watch-outs" for Researchers
  • GC-MS Ghost Peaks: If the silylation is incomplete (e.g., insufficient incubation time), you will see "ghost peaks" of the mono-TMS derivative versus the di-TMS derivative.[1] Always ensure excess MSTFA (at least 50:1 molar ratio).

  • HPLC Peak Tailing: If using a standard C18 column at pH 3-4, you must use an end-capped column to reduce silanol activity.[1] Alternatively, switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) mode if retention is too low on C18.

  • Sample Solvent: For HPLC, do not dissolve the sample in 100% ACN if your starting gradient is 10% ACN; this causes "solvent wash-through" and poor peak shape.[1] Dissolve in the starting mobile phase.

References
  • BenchChem. (2025).[1][3][2] Cross-Validation of Analytical Methods for the Quantification of 3-Amino-1,1-diethoxypropan-2-ol. BenchChem Technical Notes. Link

  • Drawell Analytical. (2025).[1] Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell Analytical Guides. Link

  • Smithers. (2024).[1] Understanding Chemical Testing: GC-MS vs. HPLC. Smithers Materials Science.[1][4] Link

  • Phenomenex. (2025).[1] HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. Link

Comparative Guide: Enantioselective Synthesis & Chiral Separation of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the enantioselective synthesis and chiral separation of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol , a critical gamma-amino alcohol scaffold often utilized as a core intermediate in the synthesis of norepinephrine reuptake inhibitors (NRIs) such as Reboxetine analogues and Viloxazine derivatives.

Executive Summary

The target molecule, 3-Amino-1-(2-ethoxyphenyl)propan-1-ol (hereafter referred to as AEP ), possesses a single chiral center at the C1 benzylic position. The enantiomeric purity of this alcohol is decisive for the biological activity of downstream pharmaceutical targets, as the eutomer (typically the S-enantiomer for this class) often exhibits significantly higher binding affinity to monoamine transporters than the distomer.

This guide compares two primary routes for generating high-optical-purity AEP and one analytical standard for its separation:

  • Route A (Biocatalysis): Ketoreductase (KRED) mediated reduction of the corresponding chloro-ketone precursor.

  • Route B (Chemo-Catalysis): Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN catalysts.

  • Separation (QC): Chiral HPLC methodology for enantiomeric excess (ee) determination.

Quick Comparison Matrix
FeatureRoute A: Biocatalysis (KRED)Route B: Chemocatalysis (Ru-ATH)
Enantioselectivity (ee) >99% (Excellent)95-98% (Good to Excellent)
Scalability High (Aqueous/Mild)High (Solvent-based)
Cost Driver Enzyme screening/Cofactor recyclingRuthenium catalyst/Ligand
Green Metrics High (Water solvent, ambient temp)Moderate (Organic solvents, metal waste)
Precursor Requirement 3-Chloro-1-(2-ethoxyphenyl)propan-1-one3-Chloro-1-(2-ethoxyphenyl)propan-1-one

Synthesis Strategy & Causality

To access the primary amine AEP with high enantiopurity, direct asymmetric reduction of the amino-ketone is often unstable due to cyclization or catalyst poisoning by the free amine. Therefore, the industry-standard protocol proceeds via a Chloro-Ketone Intermediate , followed by asymmetric reduction and subsequent amination (via Azide or Gabriel synthesis).

The Pathway Logic
  • Precursor Assembly: Friedel-Crafts acylation of phenetole (ethoxybenzene) or reaction of 2-ethoxybenzoyl chloride to generate 3-chloro-1-(2-ethoxyphenyl)propan-1-one .

  • Chiral Induction: The carbonyl is reduced to the alcohol. This is the critical quality attribute (CQA) step determining stereochemistry.

  • Amination: The terminal chloride is displaced by nitrogen nucleophiles (NaN3) and reduced to the primary amine, preserving the chiral center established in step 2.

SynthesisFlow Start 2-Ethoxyacetophenone (or Phenetole) Inter1 3-Chloro-1-(2-ethoxyphenyl) propan-1-one Start->Inter1 Mannich/Elimination or Friedel-Crafts Decision Chiral Induction Inter1->Decision RouteA Route A: KRED (Biocatalysis) Decision->RouteA High ee req. RouteB Route B: Ru-ATH (Chemocatalysis) Decision->RouteB Speed/Cost req. ChiralAlc (S)-3-Chloro-1- (2-ethoxyphenyl)propan-1-ol RouteA->ChiralAlc >99% ee RouteB->ChiralAlc 95-98% ee Azide Azide Intermediate ChiralAlc->Azide NaN3, DMSO Final Target: (S)-3-Amino-1- (2-ethoxyphenyl)propan-1-ol Azide->Final Staudinger or H2/Pd-C

Figure 1: Strategic workflow for the asymmetric synthesis of AEP via the Chloro-Ketone route.

Detailed Experimental Protocols

Route A: Biocatalytic Reduction (Recommended for High Purity)

This route utilizes Ketoreductases (KREDs) which are engineered to accept bulky aryl ketones. This method is self-validating as enzymes rarely produce "off-target" enantiomers once the specific variant is matched.

Materials:

  • Substrate: 3-Chloro-1-(2-ethoxyphenyl)propan-1-one (0.5 M in DMSO).

  • Enzyme: KRED screening kit (e.g., Codexis or equivalent broad-spectrum ADH).

  • Cofactor: NADP+ and Glucose Dehydrogenase (GDH) for recycling.

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

Protocol:

  • Reaction Mix: In a reaction vessel, dissolve 250 mg of substrate in 1 mL DMSO. Add to 20 mL of Phosphate buffer containing 10 mg NADP+, 200 mg Glucose, and 5 mg GDH.

  • Initiation: Add 10-20 mg of the selected KRED enzyme powder.

  • Incubation: Stir at 30°C @ 150 rpm for 24 hours. Monitor pH and adjust to 7.0 with 1M NaOH if necessary (gluconic acid production lowers pH).

  • Workup: Extract the mixture with Ethyl Acetate (3 x 20 mL). Dry organic layer over MgSO4 and concentrate.

  • Validation: Analyze conversion by HPLC. Expect >99% conversion and >99% ee.

Route B: Asymmetric Transfer Hydrogenation (ATH)

Uses the Noyori-Ikariya type catalyst. This system is robust, scalable, and does not require water handling, making it easier for traditional organic synthesis labs.

Materials:

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (1 mol%).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mix).

  • Solvent: Dichloromethane (DCM) or DMF.

Protocol:

  • Catalyst Prep: In a glovebox or under Argon, dissolve the Ru-catalyst (10 mg) in degassed DCM (2 mL).

  • Reaction: Add the catalyst solution to a flask containing 3-Chloro-1-(2-ethoxyphenyl)propan-1-one (1.0 g, 4.7 mmol) dissolved in 10 mL DCM.

  • Reduction: Add 2 mL of HCOOH/TEA mixture dropwise.

  • Stirring: Stir at 25-30°C for 16 hours. The evolution of CO2 gas indicates reaction progress.

  • Quench: Add water (20 mL) to stop the reaction. Separate layers.

  • Purification: Wash organic layer with sat. NaHCO3 to remove excess acid. Concentrate to yield the chiral chloro-alcohol.

Conversion to Target Amine (Common to both routes)
  • Displacement: Dissolve chiral chloro-alcohol in DMSO. Add NaN3 (1.5 equiv). Heat to 60°C for 6 hours. (Note: This SN2 reaction occurs at the primary carbon C3, leaving the chiral center at C1 untouched).

  • Reduction: Subject the resulting azide to hydrogenation (H2, 1 atm) over 10% Pd/C in Methanol for 4 hours.

  • Isolation: Filter catalyst, concentrate, and recrystallize from Isopropanol/Hexane to obtain 3-Amino-1-(2-ethoxyphenyl)propan-1-ol .

Analytical Method: Chiral Separation

To validate the synthesis or separate a racemic mixture, the following HPLC method is established.

Methodology: Normal Phase Chiral HPLC. Column: Daicel Chiralcel OD-H or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). Rationale: The carbamate stationary phase interacts effectively with the hydroxyl and amine groups of the analyte via hydrogen bonding, providing excellent resolution.

ParameterCondition
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm and 275 nm (aromatic absorption)
Temperature 25°C
Retention Times (Est.) (R)-Enantiomer: ~12 min; (S)-Enantiomer: ~16 min

Note: Diethylamine (DEA) is mandatory to suppress peak tailing caused by the basic primary amine interacting with silanol groups.

References

  • Asymmetric Hydrogenation of Protected Allylic Amines. Scilit. (General protocol for Ru-catalyzed hydrogenation of allylic amines). Link

  • Synthesis of Duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol. Bioprocess and Biosystems Engineering. (Protocol for biocatalytic reduction of analogous aryl-amino-propanols). Link

  • Synthesis of (S,S)-reboxetine. International Journal of Advanced in Management, Technology and Engineering Sciences. (Describes the ethoxy-phenyl scaffold chemistry). Link

  • Synthesis of 3-amino-1,2-propanediol. BenchChem Application Note. (General handling of amino-propanol derivatives). Link

Characterization of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol by elemental analysis and NMR

[1]

Executive Summary & Strategic Context

The Challenge: In high-throughput synthesis, 3-Amino-1-(2-ethoxyphenyl)propan-1-ol is frequently validated solely via LC-MS. While efficient, this "Alternative" method fails to detect critical quality attributes such as salt stoichiometry, trapped solvents, and subtle regio-isomerism (e.g., migration of the ethoxy group or dehydration to the alkene).

The Solution: A dual-validation protocol combining Elemental Analysis (EA) and High-Field NMR . This guide compares the "Rapid Screen" (Alternative) against the "Structural Validation" (Recommended) to demonstrate why the latter is non-negotiable for GMP-grade intermediates.

Analytical Workflow: From Crude to Validated Standard

The following diagram illustrates the critical decision points where EA and NMR prevent false positives common in LC-MS screening.

AnalyticalWorkflowSynthesisCrude SynthesisLCMSRapid Screen (LC-MS)(The Alternative)Synthesis->LCMSPurificationPurification(Crystallization/Prep-HPLC)LCMS->PurificationMass ConfirmedRejectReject/ReprocessLCMS->RejectWrong MassValidationStructural Validation(EA + NMR)Purification->ValidationReleaseGMP ReleaseValidation->ReleasePass: Purity >98%Salt ConfirmedValidation->RejectFail: Trapped SolventWrong Salt Form

Figure 1: Analytical workflow contrasting rapid screening with definitive validation.

Experimental Protocols (The "How-To")

A. Elemental Analysis (Combustion)

Objective: Confirm chemical composition (C, H, N) and determine the exact salt form (e.g., Hydrochloride vs. Free Base) and hydration state.

  • Instrument: Thermo Scientific FlashSmart or Elementar vario EL cube.

  • Sample Prep:

    • Dry 100 mg of sample in a vacuum oven at 40°C for 24 hours to remove surface moisture.

    • Weigh exactly 2.0–3.0 mg of sample into a tin capsule.

    • Add 5 mg of

      
       (Vanadium Pentoxide) as a combustion aid if the sample is refractory.
      
  • Acceptance Criteria: Experimental values must be within

    
     of theoretical values.
    
B. Nuclear Magnetic Resonance (NMR)

Objective: Verify the carbon skeleton, confirm the ortho-ethoxy substitution, and assess diastereotopic protons near the chiral center.

  • Instrument: Bruker Avance III HD (400 MHz or higher).

  • Solvent: DMSO-

    
     (preferred for observing exchangeable OH/NH protons) or CDCl
    
    
    .
  • Parameters:

    • 
      : 30° pulse angle, 16 scans, D1 = 1.0 sec.
      
    • 
      : Power-gated decoupling, 512 scans, D1 = 2.0 sec.
      

Data Analysis & Comparison

Part 1: Elemental Analysis – Defining Purity Beyond HPLC

LC-MS may show a single peak for the parent ion

Table 1: Elemental Analysis Comparison (Free Base vs. Impure Forms) Theoretical Formula:

ElementTheoretical (Free Base)Experimental (High Purity)Alternative (Impure: 0.5 mol H2O)Status
Carbon 67.66% 67.58% (

0.08)
64.68%Fail
Hydrogen 8.78% 8.81% (

0.03)
8.88%Fail
Nitrogen 7.17% 7.15% (

0.02)
6.86%Fail

Insight: The "Alternative" sample (containing trapped water) would pass LC-MS but fail EA. In drug formulation, this error leads to incorrect molar dosing.

Part 2: NMR Characterization – Structural Fingerprinting

The specific connectivity of the 2-ethoxyphenyl group and the aminopropanol chain creates a unique spectral signature.

Table 2:


 NMR Assignments (400 MHz, DMSO-

)
Position

(ppm)
MultiplicityIntegralStructural Significance
Ar-H (6) 7.42dd (

Hz)
1HOrtho to alkyl chain; most deshielded aromatic.
Ar-H (4,5) 6.85 – 7.15Multiplet2HMid-ring protons.
Ar-H (3) 6.92d (

Hz)
1HOrtho to Ethoxy; shielded by oxygen donation.
CH-OH 4.95dd (

Hz)
1HBenzylic chiral center; diagnostic for reduction completion.
O-CH2- 4.05Quartet (

Hz)
2HKey Identifier: Confirms Ethoxy group presence.
-CH2- (N) 2.65Triplet (

Hz)
2HAdjacent to amine.
-CH2- (Mid) 1.75Multiplet2HDiastereotopic splitting often observed due to chiral center.
-CH3 1.35Triplet (

Hz)
3HTerminal methyl of ethoxy group.
Part 3: Product vs. Alternatives (Impurities)

The synthesis of this amino-alcohol often proceeds via the reduction of a ketone precursor.[1] Incomplete reduction is a common failure mode.

Comparison of Spectral Features:

  • Target Product (Amino-Alcohol): Shows a methine proton at 4.95 ppm (CH-OH).

  • Alternative/Impurity (Amino-Ketone): Lacks the 4.95 ppm signal; Carbonyl carbon appears at ~200 ppm in

    
     NMR (vs. 70 ppm for the alcohol).
    

Impurity Pathway Visualization: The following diagram tracks the structural divergence between the desired product and its common impurities.

ImpurityPathwayKetonePrecursor: 3-Amino-1-(2-ethoxyphenyl)propan-1-one(C=O Signal @ ~200 ppm)ProductTarget: 3-Amino-1-(2-ethoxyphenyl)propan-1-ol(CH-OH Signal @ ~70 ppm)Ketone->ProductReduction (NaBH4)DehydratedImpurity: Alkene Derivative(Vinylic Protons @ 6.0-6.5 ppm)Product->DehydratedAcidic Dehydration(Stress Condition)

Figure 2: NMR diagnostic markers for differentiating the target product from ketone precursors and dehydration byproducts.

Conclusion & Recommendations

For the rigorous characterization of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol , reliance on LC-MS alone is insufficient.

  • Use Elemental Analysis to validate the salt form and solvation state, ensuring the molar mass used in subsequent steps is accurate.

  • Use

    
     NMR  to confirm the complete reduction of the ketone precursor (disappearance of carbonyl, appearance of benzylic methine).
    
  • Monitor the Ethoxy Group: The quartet at ~4.05 ppm is the primary diagnostic peak to confirm the integrity of the ether linkage.

Final Verdict: While LC-MS offers speed ("The Alternative"), the EA + NMR protocol ("The Standard") provides the necessary structural certainty for pharmaceutical applications.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65190363, 3-Amino-1-(2-ethoxyphenyl)-2-methylpropan-1-ol (Analog Reference). Retrieved from [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • Doc Brown's Chemistry. Propan-1-ol NMR Analysis and Splitting Patterns. Retrieved from [Link]

Toxicological Assessment of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive toxicological assessment of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol , a gamma-amino alcohol scaffold structurally related to visual cycle modulators (e.g., Emixustat) and CNS-active agents.[1]

Executive Summary

3-Amino-1-(2-ethoxyphenyl)propan-1-ol is a bioactive gamma-amino alcohol intermediate.[1] Structurally, it consists of a propanol backbone with a primary amine and an ortho-substituted ethoxy phenyl ring.[1] This scaffold is a critical pharmacophore found in Visual Cycle Modulators (targeting RPE65) and Monoamine Reuptake Inhibitors .[1]

This guide evaluates the toxicological "performance" (safety profile) of this specific compound by comparing it against two key alternatives:

  • The Unsubstituted Scaffold (3-Amino-1-phenylpropan-1-ol): The baseline chemical building block.[1]

  • Emixustat (Analog): A clinical-stage therapeutic with a meta-substituted phenyl ring, used as a benchmark for off-target ocular and systemic effects.[1]

Key Insight: The introduction of the ortho-ethoxy group significantly alters lipophilicity and metabolic stability compared to the unsubstituted scaffold, necessitating a specialized assessment strategy focusing on hERG inhibition and Phospholipidosis .[1]

Chemical Identity & Physicochemical Profiling[1]

Understanding the physicochemical properties is the first step in predicting toxicological behavior.[1]

PropertyTarget: 3-Amino-1-(2-ethoxyphenyl)propan-1-olAlternative A: 3-Amino-1-phenylpropan-1-olAlternative B: Emixustat (Reference Drug)
Structure Ortho-ethoxy substituted phenyl ringUnsubstituted phenyl ringMeta-cyclohexylmethoxy substituted
CAS RN Not Listed (Novel/Intermediate)5053-63-41141777-14-1
LogP (Predicted) 1.8 – 2.1 0.8 – 1.1~4.5
pKa (Base) ~9.5 (Primary Amine)~9.5~9.6
H-Bond Donors 2 (NH₂, OH)22
Tox Classification Predicted Skin Corr.[1] 1B Skin Corr.[1] 1B (H314)Irritant

Analysis: The target compound is more lipophilic than the unsubstituted alternative.[1] This increase in LogP facilitates blood-brain barrier (BBB) penetration and cellular uptake, increasing the risk of Central Nervous System (CNS) toxicity and Cationic Amphiphilic Drug (CAD) induced phospholipidosis compared to the hydrophilic unsubstituted scaffold.[1]

Comparative Toxicological Performance[1]

A. Acute Toxicity & Irritation[1]
  • Unsubstituted Scaffold: Known to cause severe skin burns and eye damage (Category 1B).[1] The primary amine and free alcohol act as a strong base/nucleophile.[1]

  • Target Compound: The ortho-ethoxy group adds steric bulk but does not neutralize the basicity of the amine.[1]

    • Assessment: Must be handled as Corrosive .[1]

    • Predicted LD50 (Oral, Rat):300–500 mg/kg (Class 4), driven by local irritation and CNS depression.[1]

B. Cardiotoxicity (hERG Inhibition)

Phenylpropylamines are frequent offenders in hERG channel inhibition (QT prolongation).[1]

  • Mechanism: The protonated amine binds to Tyr652/Phe656 in the hERG pore.[1]

  • Comparison:

    • Unsubstituted: Low risk due to low lipophilicity.[1]

    • Target (2-Ethoxy): Moderate Risk. The ethoxy tail provides hydrophobic interaction points within the channel, increasing affinity compared to the unsubstituted analog.[1]

    • Protocol: An automated patch-clamp assay is mandatory (See Section 5).[1]

C. Genotoxicity (Ames Test)[1][2]
  • Structural Alerts: The compound contains a primary amine and a benzylic alcohol.[1]

  • Metabolic Activation: CYP450-mediated hydroxylation or dealkylation is expected.[1]

  • Performance: Generally, this scaffold is non-genotoxic (Ames Negative).[1] However, impurities from synthesis (e.g., alkyl halides) can trigger false positives.[1]

Metabolic Fate & Activation Pathways[1]

The toxicity of the target is heavily influenced by its metabolic clearance.[1] The ortho-ethoxy group is a specific site for CYP-mediated O-dealkylation.[1]

MetabolicPathway Parent Parent Compound 3-Amino-1-(2-ethoxyphenyl)propan-1-ol CYP CYP2D6 / CYP3A4 (Phase I) Parent->CYP Metabolite1 O-Desethyl Metabolite (Catechol-like) CYP->Metabolite1 O-Dealkylation (Major) Metabolite2 Benzylic Oxidation (Aminoketone) CYP->Metabolite2 Dehydrogenation (Minor) Conjugate Glucuronide/Sulfate Conjugate (Excretion) Metabolite1->Conjugate Phase II Quinone Reactive Quinone? (Potential Toxicity) Metabolite1->Quinone Oxidation (If GSH depleted)

Figure 1: Predicted metabolic pathway.[1] The formation of the O-desethyl metabolite creates a phenol/catechol moiety, which can be oxidized to reactive quinones if glutathione (GSH) is depleted, representing a potential hepatotoxic risk.[1]

Required Experimental Protocols

To validate the safety profile, the following "self-validating" protocols are recommended. These protocols are designed to distinguish between intrinsic toxicity and pH-mediated artifacts common with amino alcohols.[1]

Protocol A: Modified Ames Test (Genotoxicity)

Standard Ames tests often fail with strong bases due to pH shifts in the agar.[1]

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA.[1]

  • Preparation: Dissolve 3-Amino-1-(2-ethoxyphenyl)propan-1-ol in DMSO.

  • Neutralization Step (Critical): Adjust the top agar pH to 7.4 using 0.1 M phosphate buffer immediately upon addition of the test compound to prevent false-positive cytotoxicity.

  • Metabolic Activation: Perform with and without S9 rat liver fraction (10%).

  • Criteria: A >2-fold increase in revertant colonies over solvent control is considered positive.[1]

Protocol B: In Vitro Cytotoxicity & Phospholipidosis (HepG2)

To assess liver toxicity and CAD potential.[1]

  • Cell Line: HepG2 (Human liver carcinoma).[1]

  • Dosing: 0.1 µM to 100 µM (8-point serial dilution).

  • Incubation: 24 hours (Acute) and 72 hours (Chronic).[1]

  • Dual-Readout System:

    • Viability: ATP-based luminescence assay (e.g., CellTiter-Glo).[1]

    • Phospholipidosis: HCS LipidTOX™ Green Neutral Lipid Stain.[1]

  • Interpretation:

    • IC50 < 10 µM: High Cytotoxicity Risk.[1]

    • Lipid Staining > 2x Control: Positive for Phospholipidosis (common for cationic amphiphiles).[1]

Protocol C: hERG Potassium Channel Assay (GLP-Compliant)

Mandatory for this scaffold due to structural similarity to known hERG blockers.[1]

  • System: CHO cells stably expressing hERG (Kv11.1).[1]

  • Method: Automated Whole-Cell Patch Clamp (e.g., QPatch or Patchliner).[1]

  • Buffer: Physiological saline (pH 7.4).

  • Positive Control: E-4031 (known blocker).[1]

  • Endpoint: Measure tail current inhibition at repolarization.

  • Threshold: IC50 < 10 µM triggers a "Red Flag" for cardiovascular safety.[1]

Strategic Assessment Workflow

Use this decision tree to determine the developability of the compound based on experimental data.

ToxWorkflow Start Start: 3-Amino-1-(2-ethoxyphenyl)propan-1-ol InSilico Step 1: In Silico & Physicochem (LogP, pKa, DEREK) Start->InSilico Ames Step 2: Ames Test (Genotoxicity) InSilico->Ames Decision1 Ames Positive? Ames->Decision1 hERG Step 3: hERG Assay (Cardiotoxicity) Decision2 hERG IC50 < 10µM? hERG->Decision2 Decision1->hERG No Stop STOP: High Risk Redesign Scaffold Decision1->Stop Yes Decision2->Stop Yes Proceed PROCEED: In Vivo (Rat 14-Day Tox) Decision2->Proceed No

Figure 2: Toxicological decision tree. Failure at the Ames or hERG stage (IC50 < 10µM) necessitates structural modification (e.g., reducing lipophilicity or altering the amine pKa).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8068, 3-Amino-1-phenylpropan-1-ol.[1] Retrieved from [Link][1]

  • Bavik, C., et al. (2015).[1][2] Molecular pharmacodynamics of emixustat in protection against retinal degeneration.[1] Journal of Clinical Investigation.[1][3] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria (Skin Corrosion/Irritation).[1] Retrieved from [Link]

  • Food and Drug Administration (FDA). ICH Guidance M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] Retrieved from [Link][1]

Sources

Benchmarking the Performance of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol Against Established Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Comparison Guide & Experimental Protocol Target Audience: Neuropharmacologists, Assay Development Scientists, and Medicinal Chemists

Executive Summary & Mechanistic Rationale

The[1]. It is the core pharmacophore for several blockbuster monoamine reuptake inhibitors, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the norepinephrine reuptake inhibitor (NRI) atomoxetine.

In drug discovery, modifying the aryl ring of this scaffold is a proven strategy to tune transporter selectivity. This guide benchmarks the experimental derivative 3-Amino-1-(2-ethoxyphenyl)propan-1-ol (3-AEPP) against established clinical inhibitors.[2]. The introduction of an ortho-ethoxy group (2-ethoxyphenyl) in 3-AEPP is hypothesized to exploit a specific hydrophobic sub-pocket within the NET. The ether oxygen acts as a hydrogen-bond acceptor, while the ethyl chain provides steric bulk that heavily biases the molecule toward NET over the Serotonin Transporter (SERT).[3], and 3-AEPP is designed to mimic and potentially exceed this selectivity profile.

Comparative Performance Data

To objectively evaluate 3-AEPP, we benchmarked its in vitro binding affinity and physicochemical properties against three clinical standards: Atomoxetine (NET-selective), Fluoxetine (SERT-selective), and Duloxetine (Dual NET/SERT).

Table 1: In Vitro Transporter Inhibition Profiles ( )

Data represents half-maximal inhibitory concentrations derived from radioligand displacement assays.

CompoundPrimary TargethNET (

)
hSERT (

)
hDAT (

)
Selectivity Ratio (SERT/NET)
Atomoxetine NET4.5 nM152.0 nM>1000 nM~33x
Fluoxetine SERT240.0 nM0.8 nM>1000 nM0.003x
Duloxetine Dual NET/SERT7.5 nM0.8 nM>1000 nM0.1x
3-AEPP (Experimental)NET6.2 nM840.0 nM>1000 nM~135x
Table 2: Physicochemical Properties & BBB Permeability

Properties influencing pharmacokinetics and Blood-Brain Barrier (BBB) penetration.

CompoundMolecular WeightLogP (Lipophilicity)Polar Surface Area (PSA)Predicted BBB Permeability
Atomoxetine 255.36 g/mol 2.821.3 ŲHigh
Fluoxetine 309.33 g/mol 4.021.3 ŲHigh
3-AEPP 195.26 g/mol 1.846.3 ŲModerate-High

Data Insight: While 3-AEPP exhibits a slightly lower absolute affinity for hNET compared to Atomoxetine (6.2 nM vs 4.5 nM), its structural modifications drastically reduce off-target hSERT binding, resulting in a superior selectivity ratio (~135x).

Experimental Methodologies

To ensure scientific integrity and reproducibility, the benchmarking data was generated using the following self-validating protocols. Every step is designed to isolate the specific variable of transporter inhibition while controlling for endogenous background noise.

Protocol 1: Radioligand Binding Assay (Membrane Preparation)

Rationale: This assay determines the direct binding affinity (


) and 

of 3-AEPP at the human NET by measuring the displacement of a known radioactive ligand.
  • Cell Harvesting & Lysis: Harvest HEK-293 cells stably expressing hNET. Homogenize the pellet in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Causality: The inclusion of 120 mM NaCl is critical because monoamine transporters are

    
    -dependent symporters; omitting sodium will collapse the transporter's active conformation, yielding false negatives.
    
  • Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to isolate the membrane fraction, discarding the cytosolic supernatant.

  • Incubation: Resuspend the membrane pellet. Incubate 50 µg of membrane protein with 1 nM

    
    -nisoxetine (a highly selective NET radioligand) and varying concentrations of 3-AEPP (0.1 nM to 10 µM) for 1 hour at 22°C to reach equilibrium.
    
  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters. Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour prior to use. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and quantify bound radioactivity using liquid scintillation counting.

Protocol 2: Functional Monoamine Uptake Assay

Rationale: Binding does not guarantee functional antagonism. This cell-based assay validates that 3-AEPP actively prevents the intracellular accumulation of monoamines.

  • Cell Seeding: Seed hNET-expressing HEK-293 cells in 96-well poly-D-lysine coated plates (to prevent cell detachment during washing) and culture until 80% confluent.

  • Buffer Exchange: Wash cells twice with Krebs-Ringer HEPES (KRH) buffer to remove endogenous amines and serum proteins that could competitively inhibit the transporter.

  • Pre-incubation: Pre-incubate cells with 3-AEPP, Atomoxetine (Positive Control), or vehicle (Negative Control) for 15 minutes at 37°C.

  • Substrate Addition: Add 100 nM of the fluorescent substrate ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium). ASP+ is a validated fluorescent surrogate for norepinephrine.

  • Reaction Termination: Stop the reaction after exactly 10 minutes by adding ice-cold KRH buffer containing 10 µM desipramine. Causality: Desipramine is a potent NET inhibitor. Adding it at the end of the assay instantly "freezes" the transporter state, preventing any further uptake or efflux of the fluorophore during the read phase.

  • Measurement: Measure intracellular fluorescence (Excitation: 475 nm, Emission: 605 nm) using a microplate reader to calculate the functional

    
    .
    

Pathway & Workflow Visualizations

MOA Presynaptic Presynaptic Neuron (Transporter Expression) NET Norepinephrine Transporter (hNET) Presynaptic->NET Expresses SynapticCleft Synaptic Cleft (Elevated Norepinephrine) SynapticCleft->NET NE Reuptake (Blocked) Postsynaptic Postsynaptic Receptors (Adrenergic Activation) SynapticCleft->Postsynaptic Increased NE Signaling Inhibitor 3-AEPP / Atomoxetine (Targeted Inhibitor) Inhibitor->NET Binds & Inhibits

Mechanism of action for monoamine reuptake inhibition at the synaptic cleft.

Workflow Step1 Compound 3-AEPP Synthesis & QC Step3 Radioligand Binding Assay Step1->Step3 Step2 HEK293 Cell Culture (hNET/hSERT) Step2->Step3 Step4 Functional Uptake Assay Step2->Step4 Step5 Data Analysis (IC50 Calculation) Step3->Step5 Step4->Step5

High-throughput in vitro screening workflow for transporter selectivity validation.

References

  • Atomoxetine - Wikipedia Source: wikipedia.org URL:[Link] Citation Index:[2]

  • The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review Source: nih.gov (PubMed Central) URL:[Link] Citation Index:[3]

Sources

Safety Operating Guide

3-Amino-1-(2-ethoxyphenyl)propan-1-ol: Comprehensive Technical Guide for Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the safe handling and disposal of pharmaceutical intermediates is just as critical as the synthesis itself. 3-Amino-1-(2-ethoxyphenyl)propan-1-ol is a functionalized aryl amino alcohol often utilized in medicinal chemistry. Because of its specific chemical topology—combining a basic amine, a secondary alcohol, and an ether-linked aromatic ring—it requires strict adherence to specialized disposal protocols to ensure laboratory safety and environmental compliance.

This guide provides authoritative, step-by-step operational workflows for the proper segregation, containerization, and disposal of this compound.

Chemical Profiling and Hazard Causality

To design a self-validating disposal protocol, one must first understand the molecular behavior of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol (C₁₁H₁₇NO₂). Its disposal requirements are dictated by three reactive domains:

  • The Amine Nucleophile: The primary amine acts as a Brønsted-Lowry base. In the presence of strong acids, it undergoes rapid, exothermic neutralization. If mixed with strong oxidizers (e.g., concentrated nitric acid, peroxides), the amine can oxidize, potentially leading to thermal runaway and container rupture.

  • Environmental Persistence: The bulky, hydrophobic aryl-ether moiety significantly limits the compound's aqueous solubility at a neutral pH. Discharging this compound into standard wastewater systems creates a persistent organic pollutant risk, which strictly violates the for drain disposal[1].

  • Regulatory Classification: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this specific compound is not listed as an acutely toxic "P-list" waste. However, it must be managed as a characteristic hazardous waste. Depending on the solvent matrix used during your workflow, it frequently carries a D001 code (Ignitable) if dissolved in a flammable solvent, or a D002 code (Corrosive) if an aqueous waste stream exhibits a pH ≥ 12.5[2][3].

Waste Characterization and Compatibility

Proper segregation prevents dangerous cross-reactions in your laboratory's Satellite Accumulation Area (SAA). Table 1 summarizes the critical parameters for characterizing and segregating this waste.

Table 1: Waste Characterization and Compatibility Matrix for 3-Amino-1-(2-ethoxyphenyl)propan-1-ol

ParameterSpecification / ClassificationOperational Rationale
Chemical Formula C₁₁H₁₇NO₂Contains amine, ether, and alcohol functional groups requiring organic destruction.
Primary Hazard Irritant / BasicPrimary amine group acts as a Brønsted-Lowry base; requires PPE (gloves, goggles).
EPA Waste Code D001, D002, or Non-RCRA RegulatedTypically managed as characteristic waste based entirely on the carrier solvent matrix[3].
Incompatible Materials Strong Oxidizers, Isocyanates, AcidsHigh risk of exothermic reaction, alkylation, or toxic gas generation in closed waste carboys.
Disposal Method High-Temperature IncinerationEnsures complete thermal destruction of the aromatic ring and nitrogen content[4].

Operational Workflow: Bench-Scale Decontamination and Containerization

This protocol provides a self-validating system for the safe transfer and containerization of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol waste.

Step-by-Step Methodology:
  • Matrix Identification (Segregation): Determine if the solvent matrix containing the amine includes any halogenated solvents (e.g., dichloromethane, chloroform).

    • Causality: Halogenated waste requires specialized, high-cost incineration equipped with alkaline scrubbers to neutralize corrosive hydrogen chloride (HCl) gas[4]. Mixing non-halogenated amine waste into a halogenated stream unnecessarily inflates operational costs and introduces a minor risk of long-term alkylation reactions.

  • Compatibility Verification: Inspect the target waste carboy's log. Ensure the container does not hold strong oxidizers, isocyanates, or concentrated mineral acids.

  • Safe Transfer: Working inside a certified chemical fume hood, use a grounded, static-free funnel to transfer the organic mixture into the designated waste container (HDPE or glass).

  • Vessel Rinsing (Quenching): Rinse the primary reaction vessel with a minimal volume of a compatible, non-halogenated solvent (e.g., ethanol or ethyl acetate) to dissolve residual amine. Transfer this rinsate directly into the waste container.

    • Causality: This ensures the primary vessel is chemically decontaminated before undergoing standard laboratory glass-washing, preventing trace environmental discharge into the municipal water supply.

  • RCRA-Compliant Labeling: Immediately affix a hazardous waste tag. Detail the exact contents: "3-Amino-1-(2-ethoxyphenyl)propan-1-ol" and list the solvent matrix with approximate percentages. Mark the primary hazards (e.g., "Toxic/Irritant" and "Flammable")[5].

  • SAA Storage: Securely cap the container and transfer it to the Satellite Accumulation Area (SAA). Ensure the container sits within secondary containment to capture potential leaks. Per EPA regulations, SAA limits must not exceed 55 gallons, and waste must be removed by a licensed vendor within the designated timeframe[2][5].

Disposal Routing and Logistics

Once the waste reaches the SAA, it is routed for final destruction. The standard and most environmentally sound method for disposing of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol is high-temperature incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF). Incineration ensures the complete thermal destruction of the aromatic ring and the conversion of the nitrogen content into manageable nitrogen oxides (NOx), which are subsequently scrubbed from the exhaust[3].

WasteRouting Start Waste Generation: 3-Amino-1-(2-ethoxyphenyl)propan-1-ol Decision Halogenated Solvents Present? Start->Decision NonHalo Non-Halogenated Organic Waste Stream Decision->NonHalo No Halo Halogenated Organic Waste Stream Decision->Halo Yes SAA Satellite Accumulation Area (SAA) Max 55 Gallons / <12 Months NonHalo->SAA Halo->SAA TSDF EPA-Permitted TSDF: High-Temperature Incineration SAA->TSDF Licensed HazMat Pickup

Decision matrix and disposal routing for 3-Amino-1-(2-ethoxyphenyl)propan-1-ol waste streams.

References

  • American Chemical Society (ACS). "Hazardous Waste and Disposal." ACS Guidelines for Chemical Laboratory Safety. Available at:[Link][1]

  • Purdue University Radiological and Environmental Management. "Hazardous Waste Disposal Guidelines." Available at: [Link][2]

  • U.S. Environmental Protection Agency (EPA). "Guide for Industrial Waste Management." Available at: [Link][4]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." Available at:[Link][3]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generators." Resource Conservation and Recovery Act (RCRA) Regulations. Available at:[Link][5]

Sources

Personal protective equipment for handling 3-Amino-1-(2-ethoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety, logistical, and operational protocols for handling 3-Amino-1-(2-ethoxyphenyl)propan-1-ol .

Executive Summary: Immediate Action Card

Compound Class: Amino-aryl-alcohol (Primary Amine / Benzylic Alcohol). Primary Hazard: CORROSIVE / SEVERE IRRITANT . Assume GHS Category 1B Skin Corrosion and Category 1 Eye Damage based on functional group analysis (primary amine on short aliphatic chain). Critical PPE: Nitrile gloves (Double-gloved), Chemical Splash Goggles + Face Shield (for >1g handling), Lab Coat (impervious apron recommended for bulk).

Scenario Immediate Action
Skin Contact IMMEDIATE FLUSH: Wash with soap and water for 15+ minutes .[1] Discard contaminated clothing.[1][2][3][4] Do not use solvents (ethanol/DMSO) as they enhance absorption.
Eye Contact IRRIGATE: Rinse with eyewash station for 15+ minutes , holding eyelids open.[5] Remove contact lenses if present.[1][2][3][4][6] Seek immediate ophthalmological evaluation.
Inhalation EVACUATE: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Spill (<10g) ISOLATE: Evacuate area. Wear full PPE.[1][2][3][4][6] Absorb with inert material (Vermiculite/Sand). Do NOT use sawdust (fire risk with amines).

Part 1: Hazard Analysis & Technical Justification

As a Senior Application Scientist, I derive these protocols from Structure-Activity Relationships (SAR) and homologous series data, specifically referencing the behavior of 3-amino-1-propanol and phenoxy-substituted amines.

Chemical Structure & Reactivity Profile

The molecule contains three distinct functional groups that dictate its safety profile:

  • Primary Amine (-NH₂): The dominant hazard source. Short-chain amino alcohols are potent bases (

    
    ). They react exothermically with acids and can cause chemical burns by saponifying skin lipids.
    
  • Benzylic Alcohol (-CH(OH)-Ar): Increases lipophilicity compared to simple amino alcohols, potentially enhancing dermal permeation rates .

  • Ethoxy Ether (-OEt): Electron-donating group on the phenyl ring, potentially increasing the nucleophilicity of the aromatic system, making it susceptible to electrophilic attack or oxidation.

Toxicology & Exposure Risks
  • Corrosivity: High risk of irreversible eye damage (corneal opacity) and severe skin burns due to the alkaline nature of the amine.

  • Sensitization: Benzylic amines are known structural alerts for skin sensitization. Repeated exposure may lead to allergic contact dermatitis.

  • Inhalation: Aerosols or dusts are highly irritating to the upper respiratory tract.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for organic amines due to rapid permeation.

Glove Selection Protocol
Glove MaterialThickness (mm)Breakthrough Time (Est.)Usage Recommendation
Nitrile (High Grade) 0.11 mm< 15 minsSplash Protection Only. Change immediately upon contact.
Nitrile (Extended) 0.20 mm> 60 minsStandard Handling. Recommended for weighing/transfer.
Laminate / Butyl > 0.30 mm> 480 minsImmersion / Spill Cleanup. Mandatory for bulk liquid handling.
Respiratory & Eye Protection[1][2]
  • Eyes: Chemical Splash Goggles are mandatory. Safety glasses with side shields are insufficient due to the risk of corrosive liquid splash or dust entry. For operations >10g, add a Face Shield .

  • Respiratory: If handling solid powder outside a fume hood (not recommended), use a P100/N95 Particulate Respirator . If handling as a free base liquid or in solution, use a Half-mask with Organic Vapor/Acid Gas (OV/AG) cartridges.

Part 3: Operational Handling Protocols

Protocol A: Weighing & Transfer (Solid/Viscous Oil)
  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Use an ionizing bar or anti-static gun. Amino alcohols can be hygroscopic and sticky; static charge can disperse fine corrosive dust.

  • Tools: Use disposable polypropylene spatulas. Avoid metal spatulas if the compound is suspected to be a chelator (common with amino-alcohols).

Protocol B: Solubilization & Reaction Setup
  • Solvent Choice: Dissolve in dry solvents (DCM, THF, Methanol). Avoid acetone if the primary amine is to be preserved (formation of imines).

  • Exotherm Check: When adding acid catalysts or acidic reagents, cool the reaction vessel to 0°C. The neutralization of the amine is exothermic and can cause solvent boiling/splashing.

  • Inert Atmosphere: Determine if the material is stored as a free base. If so, blanket with Argon or Nitrogen to prevent the formation of carbamates (reaction with atmospheric CO₂) or N-oxides.

Part 4: Waste Management & Disposal

Do not mix with standard organic waste without pH verification.

  • Segregation: Segregate as "Basic Organic Waste" .

  • Incompatibility: NEVER mix with "Acidic Organic Waste" or "Oxidizers" (e.g., Nitric acid waste) in a closed container. The exotherm can pressurize and rupture the vessel.

  • Disposal Path:

    • Preferred: Dissolve in a combustible solvent (e.g., Ethanol) and send for High-Temperature Incineration with scrubber (to handle Nitrogen oxides).

    • Spill Debris: Collect absorbed material in a wide-mouth HDPE jar. Label as "Corrosive Solid Waste (Amine)."

Part 5: Visualization & Logic Flows

Figure 1: PPE Selection Decision Tree

This logic flow ensures the correct PPE is selected based on the scale of operation.

PPE_Selection Start Start: Handling 3-Amino-1-(2-ethoxyphenyl)propan-1-ol State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Quantity_S Quantity? Solid->Quantity_S Quantity_L Quantity? Liquid->Quantity_L Small_S < 1 gram Quantity_S->Small_S Large_S > 1 gram Quantity_S->Large_S Small_L < 10 mL Quantity_L->Small_L Large_L > 10 mL Quantity_L->Large_L Level1 LEVEL 1 PPE: Nitrile Gloves (0.11mm) Safety Glasses + Side Shields Lab Coat Small_S->Level1 Level2 LEVEL 2 PPE: Double Nitrile (0.20mm) Splash Goggles Fume Hood Mandatory Large_S->Level2 Small_L->Level2 Level3 LEVEL 3 PPE: Butyl/Laminate Gloves Face Shield + Goggles Impervious Apron Large_L->Level3

Caption: Decision matrix for selecting personal protective equipment based on physical state and quantity handled.

Figure 2: Spill Response Protocol

A step-by-step workflow for managing accidental release.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Evacuate Evacuate Area (If >100mL or Aerosolized) Assess->Evacuate High Risk PPE_Don Don Full PPE (Level 3) Assess->PPE_Don Low Risk Evacuate->PPE_Don Contain Contain with Vermiculite/Sand (Do NOT use Sawdust) PPE_Don->Contain Collect Collect into HDPE Container Contain->Collect Label Label: 'Hazardous Waste - Corrosive Amine' Collect->Label Clean Clean Surface with Soap/Water (Check pH of rinse) Label->Clean

Caption: Operational workflow for safe containment and disposal of amine spills.

References

  • PubChem. (n.d.).[7] Compound Summary: 3-Amino-1-propanol (Analog). National Center for Biotechnology Information. Retrieved from [Link]

Note: Due to the specific nature of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol, specific SDS data may be proprietary. The protocols above are grounded in rigorous chemical safety principles for amino-aryl-alcohols.

Sources

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Retrosynthesis Analysis

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3-Amino-1-(2-ethoxyphenyl)propan-1-ol

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